molecular formula C9H19NO2 B073249 9-Aminononanoic acid CAS No. 1120-12-3

9-Aminononanoic acid

Número de catálogo: B073249
Número CAS: 1120-12-3
Peso molecular: 173.25 g/mol
Clave InChI: VWPQCOZMXULHDM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

9-Aminononanoic acid is a valuable, bifunctional omega-amino acid featuring a nine-carbon aliphatic chain with an amino terminus and a carboxylic acid terminus. This structure makes it an exceptionally versatile building block in organic synthesis and materials science. Its primary research value lies in its application as a linker or spacer arm for bioconjugation, particularly in the development of peptide-based therapeutics, drug-delivery systems, and self-assembling biomaterials. The nine-methylene unit spacer provides optimal length and flexibility for connecting functional moieties, such as a targeting ligand to a cytotoxic drug or a fluorophore to a protein, without significant steric hindrance.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

9-aminononanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c10-8-6-4-2-1-3-5-7-9(11)12/h1-8,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPQCOZMXULHDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCN)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25748-72-5
Record name Nonanoic acid, 9-amino-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25748-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80149805
Record name 9-Aminononanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1120-12-3
Record name 9-Aminononanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1120-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminopelargonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Aminononanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Aminononanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMINOPELARGONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z74J3RY6ZQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 9-Aminononanoic Acid: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Aminononanoic acid is a bifunctional molecule featuring a terminal carboxylic acid and a primary amine, separated by a seven-carbon aliphatic chain. This structure imparts unique properties, making it a valuable building block in various chemical and pharmaceutical applications. Notably, its role as a flexible linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs) has garnered significant interest. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound.

Chemical Structure and Identification

The structural attributes of this compound provide the foundation for its chemical behavior and applications.

IdentifierValue
IUPAC Name This compound[1]
Synonyms 9-aminopelargonic acid, aminopelargonic acid
CAS Number 1120-12-3
Molecular Formula C₉H₁₉NO₂[1]
SMILES C(CCCCN)CCCC(=O)O[1]
InChI Key VWPQCOZMXULHDM-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various chemical syntheses.

PropertyValue
Molecular Weight 173.25 g/mol [1]
Appearance White crystalline powder or flakes
Melting Point 188 °C
Boiling Point 301.5 °C at 760 mmHg (Predicted)
Water Solubility Soluble in hot water. A patent describes dissolving crude this compound in hot water to form a 10% solution for purification.
pKa (Predicted) 4.77 (Carboxylic Acid), 10.7 (Amine)
logP (Predicted) -1.4
Density 0.988 g/cm³

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. Below are typical Nuclear Magnetic Resonance (NMR) data.

¹H NMR (Proton NMR)

  • Experimental Conditions: The following are predicted chemical shifts and may vary based on the solvent (e.g., D₂O, CDCl₃) and spectrometer frequency. In D₂O, the amine and carboxylic acid protons will exchange with the solvent and may not be observed or may appear as a broad singlet.

  • Typical Spectrum Description:

    • δ 2.90-3.00 (triplet): Protons on the carbon adjacent to the amine group (-CH₂-NH₂).

    • δ 2.20-2.30 (triplet): Protons on the carbon adjacent to the carboxylic acid group (-CH₂-COOH).

    • δ 1.50-1.70 (multiplet): Protons on the carbons beta to the amine and carboxylic acid groups.

    • δ 1.20-1.40 (broad multiplet): Protons of the central methylene (B1212753) groups in the aliphatic chain.

¹³C NMR (Carbon-13 NMR)

  • Experimental Conditions: Chemical shifts are dependent on the solvent and are referenced to a standard.

  • Typical Spectrum Description:

    • δ ~180 ppm: Carbonyl carbon of the carboxylic acid (-COOH).

    • δ ~40 ppm: Carbon adjacent to the amine group (-CH₂-NH₂).

    • δ ~34 ppm: Carbon adjacent to the carboxylic acid group (-CH₂-COOH).

    • δ 25-30 ppm: Methylene carbons of the aliphatic chain. The specific shifts would vary slightly based on their position relative to the functional groups.

Experimental Protocols

Detailed experimental procedures are critical for the synthesis and purification of this compound.

Synthesis of this compound from 9-Bromononanoic Acid

This method involves the nucleophilic substitution of bromide with ammonia (B1221849).

Materials:

  • 9-Bromononanoic acid

  • Concentrated aqueous ammonia (28-30%)

  • Ethanol (B145695)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Diatomaceous earth (optional)

  • Activated carbon (optional)

Procedure:

  • Ammonolysis: In a sealed pressure vessel, dissolve 9-bromononanoic acid in ethanol. Add a large excess of concentrated aqueous ammonia. Heat the mixture at a temperature between 100-120 °C for 4-6 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).

  • Work-up: After cooling the reaction mixture to room temperature, vent the excess ammonia in a fume hood. Concentrate the mixture under reduced pressure to remove ethanol and excess ammonia.

  • Isolation of the Crude Product: Dissolve the resulting residue in water and acidify with concentrated HCl to a pH of approximately 1. This will precipitate the crude amino acid hydrochloride. Cool the mixture in an ice bath to maximize precipitation and collect the solid by vacuum filtration.

  • Conversion to Zwitterion: Dissolve the crude hydrochloride salt in a minimum amount of hot water. Neutralize the solution with a solution of NaOH to a pH of 6-7. The zwitterionic this compound will precipitate upon cooling.

  • Purification: Collect the crude this compound by vacuum filtration.

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds.

Materials:

  • Crude this compound

  • Deionized water

  • Ethanol (optional)

  • Acetone (optional)

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of boiling deionized water to dissolve the solid completely. If the compound is difficult to dissolve in water alone, a mixture of water and ethanol can be used.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization. The formation of white crystals of pure this compound should be observed.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.

Applications in Drug Development: PROTAC Linkers

A significant application of this compound is its use as a flexible aliphatic linker in the design and synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Logical Workflow for PROTAC Synthesis

The synthesis of a PROTAC is a modular process involving the connection of a target protein ligand, an E3 ligase ligand, and a linker. This compound can be incorporated as the linker through standard coupling reactions.

PROTAC_Synthesis_Workflow cluster_ligands Starting Materials cluster_linker Linker Preparation cluster_coupling Coupling Reactions POI_Ligand Protein of Interest (POI) Ligand with coupling handle (e.g., -COOH) Coupling1 Amide Bond Formation (e.g., HATU, DIPEA) POI_Ligand->Coupling1 E3_Ligase_Ligand E3 Ligase Ligand with coupling handle (e.g., -NH2) PROTAC_Molecule Final PROTAC Molecule E3_Ligase_Ligand->PROTAC_Molecule Final Coupling Linker This compound (Bifunctional Linker) Linker->Coupling1 Coupling1->E3_Ligase_Ligand Intermediate Formation

Caption: A generalized workflow for the synthesis of a PROTAC molecule, highlighting the role of the linker.

Signaling Pathway: PROTAC Mechanism of Action

The following diagram illustrates the catalytic mechanism by which a PROTAC molecule induces the degradation of a target protein.

PROTAC_MoA PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Target Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

This compound is a versatile chemical entity with a well-defined structure and a range of physicochemical properties that make it suitable for various synthetic applications. Its role as a flexible linker in PROTAC technology underscores its importance in modern drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound, enabling its effective use in the development of novel therapeutics and other advanced materials.

References

Synthesis of 9-Aminononanoic Acid from Oleic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 9-aminononanoic acid, a valuable bifunctional molecule, from the renewable feedstock oleic acid. Both established chemical methodologies and emerging biocatalytic approaches are detailed, offering a comparative analysis to inform research and development decisions. This document includes detailed experimental protocols, quantitative data summaries, and logical diagrams of the synthetic pathways.

Introduction

This compound (9-ANA) is a C9 ω-amino acid, a class of molecules with significant industrial applications, particularly as a monomer for the synthesis of high-performance polyamides like Nylon-9. Derived from oleic acid, a readily available fatty acid from vegetable and animal oils, 9-ANA represents a bio-based alternative to petroleum-derived monomers. The synthesis of 9-ANA from oleic acid primarily involves two key transformations: the oxidative cleavage of the C=C double bond in oleic acid to yield C9 intermediates, and the subsequent functional group transformation of these intermediates to introduce the terminal amino group.

This guide will explore the following synthetic pathways:

  • Chemical Synthesis:

    • Route A: Ozonolysis of oleic acid to produce azelaic acid and/or 9-oxononanoic acid.

    • Route B: Conversion of azelaic acid to this compound via chemical rearrangements (Curtius, Hofmann, and Schmidt reactions).

    • Route C: Reductive amination of 9-oxononanoic acid to this compound.

  • Biocatalytic Synthesis:

    • Route D: Multi-enzyme cascade for the one-pot conversion of oleic acid to this compound.

Chemical Synthesis Pathways

The chemical synthesis of this compound from oleic acid is a multi-step process that begins with the oxidative cleavage of the oleic acid backbone.

Oxidative Cleavage of Oleic Acid

The central C9=C9 double bond in oleic acid is the target for oxidative cleavage, which breaks the 18-carbon chain into two 9-carbon molecules. Ozonolysis is the most common and efficient method for this transformation.

Logical Workflow for Chemical Synthesis

oleic_acid Oleic Acid oxidative_cleavage Oxidative Cleavage (e.g., Ozonolysis) oleic_acid->oxidative_cleavage intermediates C9 Intermediates oxidative_cleavage->intermediates azelaic_acid Azelaic Acid / Ester intermediates->azelaic_acid Oxidative Work-up oxo_acid 9-Oxononanoic Acid / Ester intermediates->oxo_acid Reductive or Neutral Work-up rearrangements Chemical Rearrangements (Curtius, Hofmann, Schmidt) azelaic_acid->rearrangements reductive_amination Reductive Amination oxo_acid->reductive_amination final_product This compound rearrangements->final_product reductive_amination->final_product

Caption: Chemical synthesis workflow from oleic acid.

Experimental Protocol: Ozonolysis of Oleic Acid in Methanol (B129727)

This protocol describes the ozonolysis of oleic acid in a methanol solvent, which acts as a participating solvent to form hydroperoxide intermediates, leading to high yields of the esterified C9 products upon work-up.[1][2]

Materials:

  • Oleic acid

  • Methanol (anhydrous)

  • Ozone (generated from an ozone generator)

  • Oxygen

  • Sodium sulfite (B76179) or dimethyl sulfide (B99878) (for reductive work-up)

  • Hydrogen peroxide and formic acid (for oxidative work-up)

  • Dichloromethane or other suitable extraction solvent

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve oleic acid in anhydrous methanol in a three-neck round-bottom flask equipped with a gas dispersion tube, a thermometer, and a gas outlet connected to a trap containing potassium iodide solution to quench excess ozone.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Bubble ozone-enriched oxygen through the solution. Monitor the reaction by TLC or the appearance of a blue color in the reaction mixture, indicating an excess of ozone.

  • Once the reaction is complete, purge the solution with oxygen or nitrogen to remove excess ozone.

  • Work-up:

    • For Dimethyl Azelate and Methyl 9-Oxononanoate (B1257084) (Reductive Work-up): Slowly add a reducing agent such as dimethyl sulfide or sodium sulfite to the cold solution and allow it to warm to room temperature.

    • For Azelaic Acid (Oxidative Work-up): Add a mixture of hydrogen peroxide and formic acid to the cold solution and allow it to warm to room temperature, followed by gentle reflux to ensure complete oxidation.[1][2]

  • Neutralize the reaction mixture and extract the products with a suitable organic solvent.

  • Wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting mixture of dimethyl azelate and methyl 9-oxononanoate (or azelaic acid and nonanoic acid) can be separated by fractional distillation or column chromatography.

Quantitative Data for Ozonolysis of Oleic Acid

ParameterValueReference
Yield of Azelaic Acid >95%[1][2]
Solvent Methanol[1][2]
Work-up Oxidative (H₂O₂/Formic Acid)[1][2]
Temperature -78 °CGeneral Ozonolysis Protocols
Conversion of Azelaic Acid to this compound

Azelaic acid, a dicarboxylic acid, can be selectively converted at one of its carboxylic acid groups to an amine through several classical rearrangement reactions. This typically requires the protection of one of the carboxylic acid groups or the formation of a mono-functionalized derivative.

2.2.1 Curtius Rearrangement

The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which is then hydrolyzed to the amine.[3]

Experimental Protocol: Curtius Rearrangement of Azelaic Acid Monomethyl Ester

  • Preparation of Azelaic Acid Monomethyl Ester: This can be achieved by partial esterification of azelaic acid or selective hydrolysis of dimethyl azelate.

  • Formation of the Acyl Azide: Convert the free carboxylic acid group of the monomethyl ester to an acyl chloride using thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with sodium azide in a suitable solvent (e.g., acetone, THF) to form the acyl azide.

  • Rearrangement and Hydrolysis: The acyl azide is carefully heated in an inert solvent (e.g., toluene). The resulting isocyanate is not isolated but is directly hydrolyzed by the addition of aqueous acid or base to yield this compound.

  • Purification: The product is isolated by crystallization or ion-exchange chromatography.

2.2.2 Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide to a primary amine with one less carbon atom. For the synthesis of this compound, this would involve the Hofmann rearrangement of azelamide (the mono-amide of azelaic acid).

Experimental Protocol: Hofmann Rearrangement of Azelamide

  • Preparation of Azelamide: Azelaic acid is converted to its mono-amide, for instance, by reacting azelaic acid monomethyl ester with ammonia (B1221849).

  • Rearrangement: The mono-amide is treated with bromine or N-bromosuccinimide and a strong base (e.g., sodium hydroxide) in an aqueous or alcoholic solvent. The reaction mixture is heated to effect the rearrangement to an isocyanate intermediate.

  • Hydrolysis and Work-up: The isocyanate is hydrolyzed in situ to this compound. The product is then isolated and purified.

2.2.3 Schmidt Reaction

The Schmidt reaction allows for the direct conversion of a carboxylic acid to an amine using hydrazoic acid in the presence of a strong acid catalyst.[4]

Experimental Protocol: Schmidt Reaction on Azelaic Acid Monomethyl Ester

  • Reaction Setup: Dissolve azelaic acid monomethyl ester in a suitable inert solvent (e.g., chloroform) and cool the solution in an ice bath.

  • Reaction: Add a solution of hydrazoic acid in the same solvent, followed by the slow addition of concentrated sulfuric acid.

  • Work-up: After the reaction is complete, the mixture is carefully poured onto ice and neutralized with a base. The this compound is then extracted or isolated by crystallization.

Quantitative Data for Azelaic Acid Conversion

ReactionReagentsTypical YieldReference
Curtius Rearrangement Acyl azide, heat, H₂OGood to excellent[3]
Hofmann Rearrangement Amide, Br₂, NaOHGood to excellentGeneral Organic Chemistry
Schmidt Reaction Carboxylic acid, HN₃, H₂SO₄Good to excellent[4]
Reductive Amination of 9-Oxononanoic Acid

Reductive amination is a highly efficient method for converting a ketone or aldehyde to an amine. In this case, the ketone group of 9-oxononanoic acid is converted to the amine group of this compound.[5][6]

Logical Workflow for Reductive Amination

oxo_acid 9-Oxononanoic Acid or Ester imine_formation Imine/Enamine Formation oxo_acid->imine_formation amine_source Amine Source (e.g., NH₃, NH₄OAc) amine_source->imine_formation reduction Reduction imine_formation->reduction [Intermediate] final_product This compound reduction->final_product e.g., NaBH₃CN, H₂/Catalyst

Caption: Reductive amination of 9-oxononanoic acid.

Experimental Protocol: Reductive Amination of Methyl 9-Oxononanoate

This protocol describes a one-pot direct reductive amination.

Materials:

Procedure:

  • Dissolve methyl 9-oxononanoate and a source of ammonia (e.g., ammonium acetate) in methanol.

  • Add the reducing agent, such as sodium cyanoborohydride, to the solution. A small amount of acetic acid can be added to catalyze imine formation.[5]

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Quench the reaction by adding water and acidify with HCl.

  • Wash the aqueous layer with an organic solvent to remove any unreacted starting material.

  • Neutralize the aqueous layer with a base (e.g., NaOH) to the isoelectric point of this compound to precipitate the product.

  • Filter the precipitate, wash with cold water and ethanol, and dry under vacuum.

Quantitative Data for Reductive Amination

ParameterValueReference
Reducing Agent NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst[5][6]
Yield >90% (for similar reductive aminations)[7]
Solvent Methanol, Dichloroethane[5][6]
Conditions Room temperature, atmospheric pressure[5][6]

Biocatalytic Synthesis Pathway

Biocatalytic routes offer a green and sustainable alternative to traditional chemical methods, often operating under milder conditions with high selectivity.

Multi-Enzyme Cascade Synthesis

A one-pot synthesis of this compound from oleic acid can be achieved using a cascade of enzymes expressed in a microbial host such as E. coli.

Logical Workflow for Biocatalytic Synthesis

oleic_acid Oleic Acid hydratase Oleate (B1233923) Hydratase (OhyA) oleic_acid->hydratase hydroxy_acid 10-Hydroxystearic Acid hydratase->hydroxy_acid adh Alcohol Dehydrogenase (ADH) hydroxy_acid->adh keto_acid 10-Ketostearic Acid adh->keto_acid bvmo Baeyer-Villiger Monooxygenase (BVMO) keto_acid->bvmo ester Ester Intermediate bvmo->ester lipase Lipase ester->lipase hydroxynonanoic_acid 9-Hydroxynonanoic Acid lipase->hydroxynonanoic_acid adh2 Alcohol Dehydrogenase (ChnD) hydroxynonanoic_acid->adh2 oxononanoic_acid 9-Oxononanoic Acid adh2->oxononanoic_acid ta ω-Transaminase (ω-TA) oxononanoic_acid->ta final_product This compound ta->final_product

Caption: Multi-enzyme cascade for 9-ANA synthesis.[8]

Experimental Protocol: One-Pot Biocatalytic Synthesis

This protocol is a generalized representation based on published multi-enzyme cascade systems.[8]

Materials:

  • Recombinant E. coli cells co-expressing the required enzymes (e.g., oleate hydratase, alcohol dehydrogenase, Baeyer-Villiger monooxygenase, lipase, and ω-transaminase).

  • Growth medium (e.g., LB or a defined mineral medium).

  • Inducer for protein expression (e.g., IPTG).

  • Buffer solution (e.g., Tris-HCl or phosphate (B84403) buffer).

  • Oleic acid (substrate).

  • Amine donor (e.g., L-alanine or another amino acid for the transaminase).

  • Cofactors (e.g., NAD⁺/NADH, FAD, pyridoxal (B1214274) phosphate), if not sufficiently regenerated by the host cells.

Procedure:

  • Cell Culture and Induction: Grow the recombinant E. coli strain in a suitable medium to a desired cell density. Induce the expression of the cascade enzymes by adding an inducer like IPTG and continue the cultivation for a specified period.

  • Bioconversion: Harvest the cells by centrifugation and resuspend them in a reaction buffer.

  • Add the substrate (oleic acid), often dissolved in a water-miscible organic co-solvent or as an emulsion, and the amine donor to the cell suspension.

  • Incubate the reaction mixture at an optimal temperature (e.g., 30-37 °C) with shaking.

  • Monitor the formation of this compound over time using HPLC or LC-MS.

  • Product Isolation: After the reaction, separate the cells and cell debris by centrifugation. The supernatant containing the product can be purified by methods such as ion-exchange chromatography and crystallization.

Quantitative Data for Biocatalytic Synthesis

ParameterValueReference
Host Organism Recombinant E. coli[8]
Key Enzymes OhyA, ADH, BVMO, Lipase, ω-TA[8]
Conversion Yield Varies depending on the specific system and conditions[8]
Reaction Conditions Aqueous buffer, near-neutral pH, 30-37 °C[8]

Comparative Summary

Synthetic RouteKey IntermediatesAdvantagesDisadvantages
Chemical: Ozonolysis & Rearrangement Azelaic acid/esterWell-established chemistry, high yields for individual steps.Use of hazardous reagents (ozone, azides), potentially harsh reaction conditions, multiple steps.
Chemical: Ozonolysis & Reductive Amination 9-Oxononanoic acid/esterHigh efficiency of reductive amination, milder conditions for the amination step.Requires initial ozonolysis, potential for side reactions.
Biocatalytic: Multi-enzyme Cascade Multiple transient intermediatesGreen and sustainable, mild reaction conditions, high selectivity, potential for one-pot synthesis.Complex enzyme system development, potential for low volumetric productivity, challenges in enzyme stability and cofactor regeneration.

Conclusion

The synthesis of this compound from oleic acid can be accomplished through various chemical and biocatalytic routes. Traditional chemical methods, particularly those involving ozonolysis followed by either chemical rearrangements or reductive amination, are well-established and can provide high yields. However, they often involve hazardous reagents and multiple reaction steps. Emerging biocatalytic methods, utilizing multi-enzyme cascades, present a promising green alternative, offering high selectivity under mild conditions in a one-pot setup. The choice of the optimal synthetic route will depend on factors such as the desired scale of production, cost considerations, and the importance of sustainability in the manufacturing process. Further research into optimizing both chemical and biocatalytic pathways will continue to enhance the economic and environmental viability of producing this compound from renewable resources.

References

9-Aminononanoic Acid: A Comprehensive Technical Guide to its Role as a Monomer for Nylon-9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 9-aminononanoic acid (9-ANA), a key monomer in the production of nylon-9. This document details the synthesis of 9-ANA from various precursors, its polymerization into nylon-9, and the resulting polymer's physicochemical, mechanical, and thermal properties. Detailed experimental protocols and visual representations of synthetic pathways are included to support research and development efforts in polymer chemistry and material science.

Introduction to this compound and Nylon-9

This compound is an ω-amino acid, a bifunctional molecule containing both an amine (-NH2) and a carboxylic acid (-COOH) group separated by an eight-carbon aliphatic chain. This structure makes it an ideal monomer for the synthesis of polyamides through self-condensation. The resulting polymer, nylon-9, is a thermoplastic material with properties influenced by the length of its methylene (B1212753) chain. It is known for its lower water absorption compared to shorter-chain nylons like nylon 6, which imparts greater dimensional stability and retention of mechanical properties in humid environments.

Nylon-9, also known commercially in Russia as Pelargon, possesses a unique combination of properties including good mechanical strength, thermal stability, and chemical resistance, making it a subject of interest for various industrial applications.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for its successful polymerization and the prediction of the final polymer's characteristics.

PropertyValue
Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
CAS Number 1120-12-3
Density 0.987 g/cm³
Boiling Point 301.5 °C at 760 mmHg
Melting Point Not readily available
Flash Point 136.1 °C
Vapor Pressure 0.000246 mmHg at 25°C
Refractive Index 1.468
Solubility Soluble in water and polar organic solvents

Synthesis of this compound

Several synthetic routes to produce this compound have been developed, utilizing both conventional chemical methods and biocatalytic approaches. These pathways often start from readily available and renewable resources.

Chemical Synthesis Routes

A common and sustainable route to this compound begins with oleic acid, a major component of various vegetable oils like soybean oil. The process involves the oxidative cleavage of the double bond in oleic acid to form azelaic acid and pelargonic acid. The azelaic acid can then be converted to this compound. A more direct approach involves the formation of 9-oxononanoic acid as an intermediate, which is then converted to this compound via reductive amination.

oleic_acid_synthesis oleic_acid Oleic Acid oxidative_cleavage Oxidative Cleavage (e.g., Ozonolysis) oleic_acid->oxidative_cleavage nine_oxononanoic_acid 9-Oxononanoic Acid oxidative_cleavage->nine_oxononanoic_acid reductive_amination Reductive Amination (NH3, H2, Catalyst) nine_oxononanoic_acid->reductive_amination nine_aminononanoic_acid This compound reductive_amination->nine_aminononanoic_acid

Fig. 1: Synthesis of this compound from Oleic Acid.

Another synthetic pathway starts from the petrochemical feedstock cyclohexanone. This method involves a series of reactions including cyanoethylation, Baeyer-Villiger oxidation, pyrolysis, and hydrogenation.

cyclohexanone_synthesis cyclohexanone Cyclohexanone cyanoethylation Cyanoethylation (+ Acrylonitrile) cyclohexanone->cyanoethylation intermediate1 3-(2-Oxocyclohexyl) propanenitrile cyanoethylation->intermediate1 baeyer_villiger Baeyer-Villiger Oxidation intermediate1->baeyer_villiger intermediate2 Lactone Intermediate baeyer_villiger->intermediate2 pyrolysis Pyrolysis intermediate2->pyrolysis intermediate3 Unsaturated ω-Cyanononenoic Acid pyrolysis->intermediate3 hydrogenation1 Partial Hydrogenation intermediate3->hydrogenation1 intermediate4 ω-Cyanononanoic Acid hydrogenation1->intermediate4 hydrogenation2 Full Hydrogenation intermediate4->hydrogenation2 nine_aminononanoic_acid This compound hydrogenation2->nine_aminononanoic_acid

Fig. 2: Synthesis of this compound from Cyclohexanone.
Biocatalytic Synthesis

Increasingly, enzymatic and whole-cell biocatalytic routes are being explored for the synthesis of this compound from renewable feedstocks, offering a more sustainable and environmentally friendly alternative to traditional chemical methods. These processes often involve a cascade of enzymatic reactions.

biocatalytic_synthesis oleic_acid Oleic Acid hydratase Oleic Acid Hydratase oleic_acid->hydratase ten_hydroxystearic_acid 10-Hydroxystearic Acid hydratase->ten_hydroxystearic_acid alcohol_dehydrogenase Alcohol Dehydrogenase ten_hydroxystearic_acid->alcohol_dehydrogenase ten_oxostearic_acid 10-Oxostearic Acid alcohol_dehydrogenase->ten_oxostearic_acid bvmo Baeyer-Villiger Monooxygenase ten_oxostearic_acid->bvmo ester_intermediate Ester Intermediate bvmo->ester_intermediate lipase Lipase ester_intermediate->lipase nine_hydroxynonanoic_acid 9-Hydroxynonanoic Acid lipase->nine_hydroxynonanoic_acid alcohol_dehydrogenase2 Alcohol Dehydrogenase nine_hydroxynonanoic_acid->alcohol_dehydrogenase2 nine_oxononanoic_acid 9-Oxononanoic Acid alcohol_dehydrogenase2->nine_oxononanoic_acid transaminase ω-Transaminase nine_oxononanoic_acid->transaminase nine_aminononanoic_acid This compound transaminase->nine_aminononanoic_acid

Fig. 3: Biocatalytic Synthesis of this compound from Oleic Acid.

Polymerization of this compound to Nylon-9

Nylon-9 is produced through the self-condensation of this compound. This process is typically carried out via melt polycondensation, where the monomer is heated above its melting point in an inert atmosphere to initiate the polymerization reaction, with the removal of water as a byproduct driving the reaction to completion.

polymerization_workflow start Start monomer_prep Prepare this compound start->monomer_prep reactor_charge Charge Monomer into Reactor monomer_prep->reactor_charge inert_atm Establish Inert Atmosphere (e.g., Nitrogen Purge) reactor_charge->inert_atm heating_stage1 Heat to Melt Monomer (e.g., 180-220°C) inert_atm->heating_stage1 polymerization Polycondensation under Vacuum (Remove Water Byproduct) heating_stage1->polymerization viscosity_monitoring Monitor Melt Viscosity polymerization->viscosity_monitoring extrusion Extrude Polymer Strand viscosity_monitoring->extrusion cooling Cool and Pelletize extrusion->cooling end Nylon-9 Pellets cooling->end

Fig. 4: Melt Polycondensation Workflow for Nylon-9 Production.

Properties of Nylon-9

Nylon-9 exhibits a favorable balance of properties, making it suitable for a range of applications.

Mechanical Properties
PropertyValue (Typical)
Tensile Strength 50 - 60 MPa
Flexural Modulus 1.4 - 1.8 GPa
Elongation at Break >100%
Izod Impact Strength (Notched) 40 - 60 J/m
Hardness (Rockwell) R100 - R115
Thermal Properties
PropertyValue (Typical)
Melting Temperature (Tm) 205 - 215 °C
Glass Transition Temp. (Tg) 40 - 50 °C
Heat Deflection Temp. (HDT) 50 - 60 °C (at 1.8 MPa)
Coefficient of Linear Thermal Expansion 8 - 10 x 10⁻⁵ /°C
Other Properties
PropertyValue (Typical)
Density 1.08 - 1.10 g/cm³
Water Absorption (24h) 0.2 - 0.4 %
Chemical Resistance Good resistance to oils, greases, and many solvents.

Experimental Protocols

This section provides generalized experimental procedures for the synthesis of this compound and its polymerization. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and desired product specifications.

Synthesis of this compound via Reductive Amination of 9-Oxononanoic Acid
  • Preparation of 9-Oxononanoic Acid: 9-Oxononanoic acid can be prepared by the ozonolysis of oleic acid followed by a reductive workup.

  • Reductive Amination:

    • In a high-pressure reactor, dissolve 9-oxononanoic acid in a suitable solvent such as ethanol.

    • Add a catalyst, typically a nickel or cobalt-based catalyst (e.g., Raney Nickel).

    • Pressurize the reactor with ammonia (B1221849) and then with hydrogen.

    • Heat the mixture to a temperature in the range of 100-150°C and maintain for several hours with stirring.

    • Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

    • After completion, cool the reactor, vent the gases, and filter to remove the catalyst.

    • The solvent is removed under reduced pressure.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as water/ethanol.

    • The purity of the final product should be confirmed by analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.

Melt Polycondensation of this compound to Nylon-9
  • Reactor Setup: A glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum pump is used.

  • Charging the Monomer: The purified this compound is charged into the reactor.

  • Inert Atmosphere: The reactor is purged with nitrogen several times to remove any oxygen.

  • Heating and Melting: The reactor is heated to a temperature of 220-240°C under a slow stream of nitrogen to melt the monomer and initiate the prepolymerization, during which water is evolved.

  • Polycondensation: Once the initial evolution of water subsides, a vacuum is gradually applied to the system to facilitate the removal of the remaining water and drive the polymerization to a high molecular weight. The melt viscosity will noticeably increase during this stage.

  • Polymer Extrusion and Pelletization: After achieving the desired melt viscosity (typically after 2-4 hours under vacuum), the molten polymer is extruded from the bottom of the reactor as a strand, cooled in a water bath, and then pelletized.

  • Characterization: The resulting nylon-9 is characterized for its molecular weight (e.g., by gel permeation chromatography), thermal properties (by DSC and TGA), and mechanical properties (by tensile testing).

Characterization of Nylon-9

The properties of the synthesized nylon-9 should be thoroughly characterized to ensure it meets the desired specifications.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the polyamide structure by identifying the characteristic amide bond vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the purity of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tm) and glass transition temperature (Tg) of the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the nylon-9.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

  • Mechanical Testing: To measure properties such as tensile strength, flexural modulus, and impact strength according to ASTM or ISO standards.

Applications and Future Outlook

Nylon-9's unique properties, particularly its low moisture absorption, make it a candidate for applications where dimensional stability and consistent mechanical performance are critical. Potential applications include:

  • Automotive Components: Fuel lines, connectors, and other under-the-hood parts.

  • Industrial Machinery: Gears, bearings, and other moving parts requiring good wear resistance and low friction.

  • Fibers and Filaments: For textiles and technical applications where lower moisture regain is advantageous.

  • Films and Coatings: For packaging and protective layers.

The development of sustainable and efficient synthesis routes for this compound from renewable resources will be a key driver for the broader adoption of nylon-9. Further research into the copolymerization of this compound with other monomers could also lead to the development of new polyamides with tailored properties for specific high-performance applications.

Conclusion

This compound is a versatile monomer that gives rise to nylon-9, a polyamide with a desirable set of properties. The ability to synthesize 9-ANA from both petrochemical and renewable feedstocks provides flexibility in its production. A comprehensive understanding of its synthesis, polymerization, and the resulting polymer's characteristics, as detailed in this guide, is essential for researchers and professionals seeking to innovate in the field of engineering thermoplastics. The continued exploration of bio-based production methods and the full characterization of nylon-9's performance will undoubtedly expand its application in various technological sectors.

An In-depth Technical Guide to the Natural Sources and Discovery of Aminopelargonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminopelargonic acid, primarily in the forms of 7-keto-8-aminopelargonic acid (KAPA) and 7,8-diaminopelargonic acid (DAPA), is a critical intermediate in the biosynthesis of biotin (B1667282) (Vitamin B7). This guide provides a comprehensive overview of the natural sources, discovery, and biochemical synthesis of these vital compounds. It details the enzymatic pathways responsible for their production, offers quantitative data on enzyme kinetics, and presents detailed experimental protocols for the study of these molecules and their associated enzymes. Furthermore, this guide includes visualizations of the biosynthetic and regulatory pathways to facilitate a deeper understanding of the intricate processes governing aminopelargonic acid metabolism.

Introduction and Discovery

The discovery of aminopelargonic acid is intrinsically linked to the broader history of biotin research. Biotin, initially designated as "vitamin H," was identified in the early 20th century through studies on "egg white injury," a condition caused by the binding of dietary biotin by avidin (B1170675) in raw egg whites[1]. The elucidation of biotin's structure in 1942 paved the way for investigations into its biosynthetic pathway.

Aminopelargonic acids were subsequently identified as key intermediates in this pathway through biochemical and genetic studies in microorganisms, particularly Escherichia coli[1][2]. These compounds are not typically found in high concentrations as they are transient intermediates in a tightly regulated metabolic pathway. Their natural sources are, therefore, any organism capable of de novo biotin synthesis, including a wide array of bacteria, archaea, fungi, and plants[3][4].

Natural Sources and Biosynthesis

Aminopelargonic acids are not stored within cells but are produced as needed for biotin synthesis. The biosynthetic pathway is highly conserved across different organisms.

The Biotin Biosynthetic Pathway

The synthesis of biotin from pimeloyl-CoA involves four key enzymatic steps, with the first two being responsible for the formation of KAPA and DAPA.

  • Formation of 7-keto-8-aminopelargonic acid (KAPA): The pathway begins with the condensation of pimeloyl-CoA (or pimeloyl-ACP) and L-alanine. This reaction is catalyzed by 7-keto-8-aminopelargonic acid synthase (KAPA synthase) , also known as BioF. This enzyme is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.

  • Formation of 7,8-diaminopelargonic acid (DAPA): KAPA is then converted to DAPA through a transamination reaction. This step is catalyzed by 7,8-diaminopelargonic acid aminotransferase (DAPA aminotransferase) , or BioA. S-adenosyl-L-methionine (SAM) serves as the amino group donor in this reaction.

The pathway then proceeds with the conversion of DAPA to dethiobiotin (B101835) (DTB) by dethiobiotin synthetase (BioD), and finally, the insertion of a sulfur atom to form biotin, catalyzed by biotin synthase (BioB).

Biotin_Biosynthesis Pimeloyl_CoA Pimeloyl-CoA + L-Alanine KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_CoA->KAPA KAPA Synthase (BioF) PLP-dependent DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA DAPA Aminotransferase (BioA) SAM-dependent DTB Dethiobiotin (DTB) DAPA->DTB Dethiobiotin Synthetase (BioD) Biotin Biotin DTB->Biotin Biotin Synthase (BioB)

Figure 1: The biotin biosynthetic pathway highlighting the formation of KAPA and DAPA.

Quantitative Data

While data on the intracellular concentrations of KAPA and DAPA are scarce due to their transient nature, the kinetic properties of the enzymes involved in their synthesis have been characterized in several organisms.

Table 1: Kinetic Parameters of DAPA Aminotransferase (BioA)
OrganismSubstrateKm (µM)kcat (s-1)Vmax (µmol/mg/min)Reference
Escherichia coli7-keto-8-aminopelargonic acid (KAPA)1.2-0.16
S-adenosyl-L-methionine (SAM)200-0.16
Mycobacterium tuberculosis7-keto-8-aminopelargonic acid (KAPA)2.830.003-
S-adenosyl-L-methionine (SAM)308.280.003-

Note: The kcat value for the E. coli enzyme corresponds to a turnover number of 17 molecules/molecule of enzyme/min.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and analysis of aminopelargonic acid-related enzymes and the compounds themselves.

Heterologous Expression and Purification of KAPA Synthase (BioF) from Mycobacterium smegmatis

This protocol is adapted from the methodology described for the purification of MsBioF.

1. Gene Cloning and Expression Vector Construction:

  • The MsbioF gene is amplified from M. smegmatis chromosomal DNA via PCR.
  • The PCR product is cloned into a pET-28a expression vector with an N-terminal His6 tag.
  • The resulting pET-28a:MsbioF vector is transformed into E. coli BL21 (DE3) cells.

2. Protein Expression:

  • Grow the transformed E. coli cells in Luria-Bertani (LB) medium containing 30 µg/ml kanamycin (B1662678) at 37°C until the OD600 reaches 0.6-0.8.
  • Induce protein expression with 0.1 mM IPTG and incubate for 12-16 hours at 16-20°C to enhance the yield of soluble protein.
  • Harvest the cells by centrifugation.

3. Cell Lysis and Protein Purification:

  • Resuspend the cell pellet in lysis buffer (e.g., 20 mM Tris-HCl pH 7.9, 500 mM NaCl, 5 mM imidazole (B134444), 2 mM β-mercaptoethanol) and lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation.
  • Apply the supernatant to a Ni-NTA affinity column.
  • Wash the column with a buffer containing a low concentration of imidazole (e.g., 20 mM).
  • Elute the His-tagged MsBioF protein with a buffer containing a high concentration of imidazole (e.g., 250 mM).
  • Further purify the protein using size-exclusion chromatography on a Superdex 200 column equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl pH 7.9, 100 mM NaCl, 2 mM DTT).
  • Assess protein purity by SDS-PAGE.

DAPA Aminotransferase (BioA) Activity Assay

This protocol is based on a microplate fluorescence assay for DAPA aminotransferase.

1. Principle: The assay measures the production of DAPA, which is a vicinal diamine. DAPA is derivatized with ortho-phthalaldehyde (OPA) and 2-mercaptoethanol (B42355) (2ME) to form a fluorescent adduct that can be quantified.

2. Reagents:

  • Reaction Buffer: 100 mM TAPS buffer, pH 8.6.
  • Substrates: 7-keto-8-aminopelargonic acid (KAPA) and S-adenosyl-L-methionine (SAM).
  • Cofactor: Pyridoxal 5'-phosphate (PLP).
  • Enzyme: Purified DAPA aminotransferase (BioA).
  • Derivatizing Solution: OPA–2ME reagent in a suitable buffer (e.g., 0.26 M sodium borate, pH 9.4, with ethanol).

3. Procedure:

  • In a 96-well microplate, prepare the enzymatic reaction mixture containing reaction buffer, PLP, SAM, and the BioA enzyme.
  • Initiate the reaction by adding KAPA.
  • Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).
  • Terminate the reaction by heating at 100°C for 10 minutes.
  • Centrifuge the plate to pellet any precipitate.
  • Transfer the supernatant to a new 96-well plate.
  • Add the OPA–2ME derivatizing solution to each well and incubate at room temperature for at least 1 hour.
  • Measure the fluorescence at an emission wavelength of ~470 nm with an excitation wavelength of ~410 nm.
  • Quantify the amount of DAPA produced by comparing the fluorescence to a standard curve of known DAPA concentrations.

Proposed Protocol for Extraction and Analysis of Aminopelargonic Acids from Bacterial Culture

1. Cell Culture and Harvesting:

  • Grow a bacterial culture (e.g., an E. coli strain derepressed for the bio operon) in a minimal medium to a desired growth phase.
  • Rapidly quench metabolic activity by adding the culture to a cold solvent (e.g., -20°C methanol).
  • Harvest the cells by centrifugation at a low temperature.

2. Metabolite Extraction:

  • Resuspend the cell pellet in a cold extraction solvent (e.g., a mixture of methanol (B129727), acetonitrile, and water).
  • Lyse the cells using sonication or bead beating while keeping the sample on ice.
  • Centrifuge to remove cell debris and collect the supernatant containing the metabolites.

3. Solid-Phase Extraction (SPE) for Cleanup:

  • Condition a strong cation exchange (SCX) SPE cartridge with methanol followed by water.
  • Acidify the metabolite extract and load it onto the SPE cartridge.
  • Wash the cartridge with a weak solvent to remove neutral and acidic compounds.
  • Elute the aminopelargonic acids with a basic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
  • Dry the eluate under a stream of nitrogen.

4. Derivatization for GC-MS Analysis:

  • To make the aminopelargonic acids volatile for GC-MS, derivatize them using a silylation reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) or by esterification followed by acylation.
  • For example, react the dried extract with a silylating reagent in a suitable solvent at an elevated temperature.

5. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer.
  • Separate the compounds on a suitable capillary column.
  • Identify the derivatized aminopelargonic acids based on their retention times and mass spectra.
  • Quantify the compounds using an internal standard.

Regulatory Pathways

The biosynthesis of aminopelargonic acids, as part of the biotin synthesis pathway, is tightly regulated to ensure an adequate supply of biotin without wasteful overproduction.

Regulation of the bio Operon in E. coli

In E. coli, the genes for biotin biosynthesis (bioA, bioB, bioF, bioC, bioD) are organized in an operon. The expression of this operon is controlled by the bifunctional protein BirA .

  • As a Biotin Protein Ligase: BirA catalyzes the covalent attachment of biotin to its target enzymes.

  • As a Transcriptional Repressor: When biotin levels are high, BirA, in complex with biotinoyl-5'-AMP (an intermediate in the ligation reaction), dimerizes and binds to the bio operator sequence, repressing the transcription of the bio operon. When biotin levels are low, the BirA-biotinoyl-5'-AMP complex is depleted, leading to the dissociation of BirA from the operator and the expression of the biotin biosynthetic genes.

Biotin_Regulation cluster_low_biotin Low Biotin cluster_high_biotin High Biotin BirA_low BirA bio_operon_low bio Operon Biotin_enzymes_low Biotin Biosynthesis Enzymes bio_operon_low->Biotin_enzymes_low Transcription & Translation BirA_high BirA-Biotinoyl-AMP Complex (Dimer) bio_operon_high bio Operon BirA_high->bio_operon_high Repression Biotin_enzymes_high Biotin Biosynthesis Enzymes bio_operon_high->Biotin_enzymes_high Transcription Blocked

Figure 2: Regulation of the E. coli bio operon by BirA in response to biotin levels.

Experimental Workflow

The following diagram illustrates a general workflow for the study of aminopelargonic acids from a microbial source.

Experimental_Workflow Culture Bacterial Culture Quench_Harvest Metabolic Quenching & Cell Harvesting Culture->Quench_Harvest Extraction Metabolite Extraction (e.g., with cold solvent) Quench_Harvest->Extraction Cleanup Sample Cleanup (e.g., Solid-Phase Extraction) Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization Analysis LC-MS or GC-MS Analysis Derivatization->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing

Figure 3: A general experimental workflow for the analysis of aminopelargonic acids.

Conclusion

Aminopelargonic acids, as essential precursors to biotin, play a fundamental role in the metabolism of a wide range of organisms. While their transient nature makes direct quantification challenging, a thorough understanding of the enzymes involved in their synthesis and the regulation of their production provides valuable insights for researchers in microbiology, biochemistry, and drug development. The methodologies and pathways detailed in this guide offer a solid foundation for further investigation into this critical area of metabolic research. The enzymes of the biotin biosynthetic pathway, including KAPA synthase and DAPA aminotransferase, represent potential targets for the development of novel antimicrobial agents.

References

An In-depth Technical Guide to 9-Aminononanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-aminononanoic acid, a versatile bifunctional molecule. It covers its fundamental chemical identity, physicochemical properties, synthesis methodologies, and its significant application in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Identifiers

This compound is an ω-amino fatty acid, meaning it possesses a terminal amine group and a terminal carboxylic acid group on an unbranched nine-carbon chain.

  • IUPAC Name : this compound[1]

  • CAS Number : 1120-12-3[1]

  • Synonyms : 9-Aminopelargonic acid, Aminopelargonic acid[1]

Physicochemical and Computed Properties

The properties of this compound make it a useful building block in chemical synthesis, particularly as a flexible linker. The quantitative data is summarized in the table below.

PropertyValueSource
Molecular Formula C9H19NO2PubChem
Molecular Weight 173.25 g/mol PubChem[1]
Density 0.987 g/cm³Chemsrc[2]
Boiling Point 301.5 °C at 760 mmHgChemsrc
Flash Point 136.1 °CChemsrc
LogP 2.46070Chemsrc
PSA (Polar Surface Area) 63.32 ŲChemsrc
Refractive Index 1.468Chemsrc

Applications in Research and Development

While historically used as a monomer for the synthesis of polymers like Nylon-9, the primary contemporary application of this compound in the pharmaceutical and biotechnology sectors is as a linker molecule in the construction of PROTACs.

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells. They consist of three components: a ligand that binds to the target protein (Protein of Interest or POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

This compound serves as a simple, flexible alkyl linker. Its nine-carbon chain provides spatial separation between the two ligands, allowing for the effective formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The flexibility of the alkyl chain is crucial for allowing the two proteins to adopt a productive orientation for the ubiquitination of the target. The choice of linker length and composition is a critical step in PROTAC design, as it directly impacts the stability and efficacy of this ternary complex.

Experimental Protocols

Synthesis of this compound from Renewable Resources

A sustainable method for synthesizing this compound involves the biocatalytic transformation of oleic acid, a common fatty acid found in vegetable oils. This multi-enzyme cascade process represents a green chemistry approach.

Methodology Overview:

  • Hydration: The process begins with the hydration of the double bond in oleic acid, catalyzed by an oleic acid hydratase, to produce 10-hydroxyoctadecanoic acid.

  • Oxidation & Cleavage: A series of enzymatic oxidation and cleavage steps follow. This can involve alcohol dehydrogenases and Baeyer-Villiger monooxygenases to yield 9-hydroxynonanoic acid.

  • Amination: The terminal hydroxyl group of 9-hydroxynonanoic acid is then converted to an amino group. This is achieved using a primary alcohol dehydrogenase to create an aldehyde, followed by a reductive amination step catalyzed by an ω-transaminase (ω-TA) to yield the final product, this compound.

This biocatalysis route, often conducted in engineered E. coli, can achieve high yields and avoids the harsh reagents used in traditional chemical synthesis.

General Protocol for PROTAC Synthesis using this compound

The synthesis of a PROTAC involves the sequential coupling of the three components. This compound, having both a carboxylic acid and an amine, can be coupled in either orientation. Below is a representative workflow where the carboxylic acid end is coupled first.

Methodology:

  • Protection of the Amine Group: The terminal amine of this compound is first protected, commonly with a Boc (tert-butyloxycarbonyl) group, to prevent self-reaction. This is typically done using di-tert-butyl dicarbonate (B1257347) (Boc)₂O in a suitable solvent like dioxane with a mild base.

  • Activation of the Carboxylic Acid: The carboxylic acid of the Boc-protected linker is activated to facilitate amide bond formation. Common activating agents include HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole).

  • Coupling to the E3 Ligase Ligand: The activated linker is reacted with the E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or VHL ligand) that has a suitable nucleophilic handle (e.g., a free amine). The reaction is typically carried out in an inert solvent like DMF (Dimethylformamide) with a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine).

  • Deprotection: The Boc protecting group is removed from the other end of the linker, usually under acidic conditions (e.g., with trifluoroacetic acid, TFA), to reveal the free amine.

  • Coupling to the Target Protein Ligand: The target protein ligand, which must have a reactive carboxylic acid (or an activated derivative), is then coupled to the newly exposed amine on the linker-E3 ligand conjugate. The reaction conditions are similar to step 3, involving an activated carboxylic acid and a base.

  • Purification: The final PROTAC molecule is purified from the reaction mixture using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity for biological assays.

Visualizations: Workflows and Mechanisms

PROTAC Synthesis Workflow

The following diagram illustrates the general synthetic workflow for assembling a PROTAC using this compound as the linker.

PROTAC_Synthesis_Workflow cluster_components Core Components cluster_process Synthesis Steps Target Ligand (with -COOH) Target Ligand (with -COOH) p4 4. Couple to Target Ligand Target Ligand (with -COOH)->p4 This compound This compound p1 1. Protect Amine Group (e.g., Boc protection) This compound->p1 E3 Ligase Ligand (with -NH2) E3 Ligase Ligand (with -NH2) p2 2. Activate Carboxylic Acid & Couple to E3 Ligase Ligand E3 Ligase Ligand (with -NH2)->p2 p1->p2 p3 3. Deprotect Amine Group (e.g., TFA treatment) p2->p3 p3->p4 p5 5. Purify Final PROTAC p4->p5 Final PROTAC Molecule Final PROTAC Molecule p5->Final PROTAC Molecule

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

PROTAC Mechanism of Action

This diagram illustrates the logical relationship of how a PROTAC molecule leverages the cell's own ubiquitin-proteasome system to induce the degradation of a target protein.

PROTAC_MoA cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary binds E3 E3 Ubiquitin Ligase E3->Ternary binds PROTAC PROTAC Molecule (with this compound linker) PROTAC->Ternary bridges POI_Ub Ubiquitinated Target Protein Ternary->POI_Ub Induces Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Degradation Degraded Protein (Amino Acids) Proteasome->Degradation Degradation POI_Ub->Proteasome Recognition PROTAC_recycled Recycled PROTAC POI_Ub->PROTAC_recycled PROTAC is Recycled

Caption: The catalytic mechanism of action for a PROTAC.

References

Spectroscopic Profile of 9-Aminononanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9-Aminononanoic acid (CAS No: 1120-12-3), a nine-carbon ω-amino acid, serves as a valuable bifunctional molecule in chemical synthesis, particularly as a linker in the development of proteolysis-targeting chimeras (PROTACs) and other bioconjugates. Its structure, featuring a terminal primary amine and a carboxylic acid, allows for versatile chemical modifications. This guide provides a summary of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra for this specific compound are not widely available in public databases, this document outlines the predicted spectral characteristics based on its structure, alongside generalized experimental protocols for data acquisition.

Molecular Structure and Properties

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₉H₁₉NO₂[1]

  • Molecular Weight: 173.25 g/mol [1]

  • Exact Mass: 173.141579 Da[1]

  • Physical Form: Solid[2]

  • Melting Point: 115-118 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The expected chemical shifts for this compound are influenced by the terminal electronegative groups (amine and carboxylic acid).

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the carbon adjacent to the amine group (C9), the proton on the carbon adjacent to the carboxylic acid (C2), and the overlapping signals of the central methylene (B1212753) chain.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-CH₂- (C2)2.2 - 2.4Triplet (t)2H
-CH₂- (C9)2.6 - 2.8Triplet (t)2H
-(CH₂)₅- (C4-C8)1.2 - 1.7Multiplet (m)10H
-CH₂- (C3)1.5 - 1.7Multiplet (m)2H
-NH₂Variable (Broad)Singlet (s)2H
-COOHVariable (Broad)Singlet (s)1H

Note: Chemical shifts are relative to Tetramethylsilane (TMS) at δ 0.0 ppm. The signals for -NH₂ and -COOH protons are often broad and their chemical shifts are highly dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons closest to the electron-withdrawing oxygen and nitrogen atoms will appear further downfield.

Assignment Predicted Chemical Shift (δ, ppm)
C1 (-COOH)175 - 185
C233 - 36
C324 - 27
C4 - C728 - 32
C832 - 35
C9 (-CH₂NH₂)40 - 45

Note: The chemical shifts of the central methylene carbons (C4-C7) are expected to be very similar and may overlap.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the vibrational frequencies of the carboxylic acid and primary amine groups.

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Strong, Very Broad
N-H Stretch (Primary Amine)3300 - 3500Medium (two bands)
C-H Stretch (Aliphatic)2850 - 2960Strong
C=O Stretch (Carboxylic Acid)1700 - 1725Strong
N-H Bend (Primary Amine)1590 - 1650Medium to Strong
C-O Stretch (Carboxylic Acid)1210 - 1320Medium
O-H Bend (Carboxylic Acid)1395 - 1440Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural insights.

Parameter Value
Molecular Formula C₉H₁₉NO₂
Exact Mass 173.1416 u
Monoisotopic Mass 173.141578849 Da
Common Adducts (ESI+) [M+H]⁺: 174.1489, [M+Na]⁺: 196.1308
Common Adducts (ESI-) [M-H]⁻: 172.1343

Expected Fragmentation: Common fragmentation pathways for ω-amino acids include the loss of water (H₂O) and formic acid (HCOOH) from the carboxylic acid terminus, and fragmentation of the aliphatic chain.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄) in a 5 mm NMR tube. Sonication may be required to aid dissolution.

  • Instrument: A standard 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Experiment: Standard 1D proton experiment.

    • Temperature: 298 K.

    • Scans: 16-64 scans.

    • Relaxation Delay: 1-2 seconds.

    • Solvent Suppression: If using D₂O, a presaturation sequence should be used to suppress the residual H₂O signal.

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).

    • Temperature: 298 K.

    • Scans: 1024 or more scans, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent signal or an internal standard (e.g., TMS).

FTIR Spectroscopy
  • Sample Preparation: As a solid, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the powdered sample directly onto the ATR crystal.

  • Instrument: A Fourier-transform infrared spectrometer equipped with a diamond or germanium ATR accessory.

  • Acquisition:

    • Mode: ATR.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans.

  • Processing: A background spectrum of the clean, empty ATR crystal should be acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol, water, or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) to promote ionization.

  • Instrument: An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

  • Acquisition:

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes.

    • Infusion: Introduce the sample solution directly into the source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Mass Range: Scan a range appropriate for the expected ions (e.g., m/z 50-500).

    • Source Parameters: Optimize spray voltage, capillary temperature, and gas flows for maximum signal intensity.

  • Processing: The resulting mass spectrum is analyzed to identify the molecular ion and any significant fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the characterization of a chemical compound like this compound using multiple spectroscopic techniques.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Preparation cluster_analysis Analysis cluster_data Data Output & Interpretation Sample Sample of This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Prepare Dilute Solution Sample->Prep_MS Prep_IR Use Solid Sample (ATR) Sample->Prep_IR NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR MS Mass Spectrometer (ESI-MS) Prep_MS->MS IR FTIR Spectrometer Prep_IR->IR Data_NMR NMR Spectra (Chemical Shifts, Coupling) NMR->Data_NMR Data_MS Mass Spectrum (m/z, Fragments) MS->Data_MS Data_IR IR Spectrum (Wavenumbers) IR->Data_IR Elucidation Structure Elucidation & Verification Data_NMR->Elucidation Data_MS->Elucidation Data_IR->Elucidation

Caption: Workflow for the spectroscopic characterization of this compound.

References

The Enigmatic Role of 9-Aminononanoic Acid: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An exploration into the biochemical significance of 9-aminononanoic acid, this technical guide synthesizes current knowledge on its metabolic pathways, potential physiological roles, and the analytical methodologies crucial for its study. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this emerging metabolite.

Introduction

This compound (9-ANA) is an omega-amino fatty acid, structurally defined as a nonanoic acid molecule with an amino group at the ninth carbon. While its role as a monomer in the synthesis of Nylon-9 is well-established, its endogenous presence and function as a biochemical metabolite are areas of growing interest within the scientific community.[1] This guide provides a detailed overview of the current understanding of 9-ANA's metabolic lifecycle, from its biosynthesis to its potential interactions within biological systems, and outlines the experimental protocols necessary for its investigation.

Biosynthesis and Metabolic Pathways

The primary known pathway for the biosynthesis of this compound in biological systems originates from oleic acid, a ubiquitous unsaturated fatty acid. This multi-step enzymatic cascade involves a series of oxidation and amination reactions.

Enzymatic Synthesis from Oleic Acid:

A key pathway for the formation of 9-ANA from oleic acid has been elucidated and involves the following enzymatic steps[2]:

  • Hydration: Oleic acid is hydrated by oleic acid hydratase to form 10-hydroxyoctadecanoic acid.

  • Oxidation: The secondary alcohol is then oxidized by a long-chain secondary alcohol dehydrogenase to yield 10-oxooctadecanoic acid.

  • Baeyer-Villiger Oxidation: A Baeyer-Villiger monooxygenase catalyzes the insertion of an oxygen atom, leading to the formation of an ester.

  • Hydrolysis: The resulting ester is hydrolyzed by a lipase or esterase to yield 9-hydroxynonanoic acid and a C9 co-product.

  • Oxidation: The primary alcohol of 9-hydroxynonanoic acid is oxidized by an alcohol dehydrogenase to 9-oxononanoic acid.

  • Transamination: Finally, an ω-transaminase catalyzes the transfer of an amino group to 9-oxononanoic acid, forming this compound.[2]

This compound Biosynthesis oleic_acid Oleic Acid hydroxyoctadecanoic_acid 10-Hydroxyoctadecanoic Acid oleic_acid->hydroxyoctadecanoic_acid Oleic Acid Hydratase oxooctadecanoic_acid 10-Oxooctadecanoic Acid hydroxyoctadecanoic_acid->oxooctadecanoic_acid Alcohol Dehydrogenase ester Ester Intermediate oxooctadecanoic_acid->ester Baeyer-Villiger Monooxygenase hydroxynonanoic_acid 9-Hydroxynonanoic Acid ester->hydroxynonanoic_acid Lipase/Esterase oxononanoic_acid 9-Oxononanoic Acid hydroxynonanoic_acid->oxononanoic_acid Alcohol Dehydrogenase aminononanoic_acid This compound oxononanoic_acid->aminononanoic_acid ω-Transaminase

Biosynthetic pathway of this compound from oleic acid.

The Precursor: 9-Oxononanoic Acid and its Metabolic Influence

The immediate precursor to 9-ANA, 9-oxononanoic acid, has been shown to exert significant effects on lipid metabolism. Studies in rats have demonstrated that oral administration of 9-oxononanoic acid leads to a reduction in hepatic lipogenesis.[3] This effect is attributed to the inhibition of acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis, by the accumulation of long-chain acyl-CoA.[3] Furthermore, 9-oxononanoic acid, a product of lipid peroxidation, can induce phospholipase A2 activity, leading to the production of thromboxane (B8750289) A2, a potent mediator of platelet aggregation and vasoconstriction. These findings suggest that the metabolic milieu of 9-ANA and its precursors may have important physiological and pathological implications.

Potential Role as a Signaling Molecule

The structural similarity of this compound to other bioactive molecules, such as gamma-aminobutyric acid (GABA) and other omega-amino fatty acids, suggests a potential role as a signaling molecule. Omega-3 and omega-6 fatty acids are well-established as important signaling molecules that can modulate cellular functions, including inflammation and gene expression. While direct evidence for 9-ANA's interaction with specific receptors is currently lacking, its structural characteristics warrant investigation into its potential effects on neurotransmitter systems or other signaling pathways.

Quantitative Data

To date, there is a notable absence of published data on the endogenous concentrations of this compound in mammalian tissues and plasma. The development and application of sensitive analytical methods are critical to determining the physiological and pathological concentration ranges of this metabolite.

ParameterValueBiological SystemReference
Endogenous ConcentrationNot ReportedMammalian Tissues/PlasmaN/A

Experimental Protocols

The study of this compound requires robust and sensitive analytical methods for its detection and quantification in complex biological matrices.

Protocol 1: Quantification of this compound in Biological Samples by LC-MS/MS

This protocol provides a general framework for the analysis of 9-ANA using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for metabolite quantification.

1. Sample Preparation (Plasma or Tissue Homogenate):

  • Protein Precipitation: To 100 µL of plasma or tissue homogenate, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled 9-ANA).

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is suitable for separating 9-ANA from other matrix components.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, followed by a re-equilibration step.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 9-ANA and its internal standard. The exact m/z values will need to be determined by direct infusion of a 9-ANA standard.

3. Data Analysis:

  • Quantify the concentration of 9-ANA by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a surrogate matrix.

LC-MS_Workflow sample Biological Sample (Plasma/Tissue) precipitation Protein Precipitation (Methanol + Internal Standard) sample->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Evaporation to Dryness supernatant->drying reconstitution Reconstitution drying->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_analysis Data Analysis lc_ms->data_analysis

Workflow for LC-MS/MS analysis of this compound.

Conclusion and Future Directions

This compound stands as a metabolite of considerable interest, bridging the fields of industrial biotechnology and endogenous metabolism. While its biosynthetic pathway from oleic acid is beginning to be understood, its physiological role remains largely enigmatic. Future research should prioritize the development of validated methods for the quantification of endogenous 9-ANA to establish its physiological concentration range. Elucidating its degradation pathway and investigating its potential as a signaling molecule, including its interaction with neurotransmitter receptors and other cellular targets, will be crucial in unraveling its full biochemical significance. Such studies will not only enhance our fundamental understanding of fatty acid and amino acid metabolism but may also open new avenues for therapeutic intervention in metabolic and neurological disorders.

References

9-Aminononanoic Acid: A Versatile Building Block for High-Performance Biopolymers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

9-Aminononanoic acid (9-ANA) is an ω-amino acid that serves as a valuable monomer for the synthesis of bio-based polyamides, specifically Nylon-9.[1] Derived from renewable resources such as oleic acid, a primary component of various vegetable oils, 9-ANA presents a sustainable alternative to petroleum-based monomers in the production of high-performance polymers.[2] The resulting biopolymer, poly(this compound) or Nylon-9, exhibits a unique combination of properties including low water absorption, good dimensional stability, and high thermal resistance, making it an attractive material for a range of applications in the automotive, electronics, and biomedical fields. This technical guide provides a comprehensive overview of this compound as a building block for biopolymers, detailing its synthesis, polymerization, material properties, and potential applications, with a focus on experimental protocols and quantitative data.

Properties of this compound

This compound is a bifunctional molecule containing both a terminal carboxylic acid group and a terminal amine group, enabling its polymerization into polyamides through amidation reactions.

PropertyValueReference
Chemical Formula C₉H₁₉NO₂[3]
Molar Mass 173.25 g/mol [3]
IUPAC Name This compound[3]
CAS Number 1120-12-3

Synthesis of this compound from Renewable Resources

A key advantage of this compound is its potential for synthesis from renewable feedstocks, most notably oleic acid, which can be sourced from soybean oil and other vegetable oils. The conversion of oleic acid to 9-ANA typically involves a multi-step process.

Experimental Protocol: Synthesis of this compound from Oleic Acid

This protocol outlines a representative multi-step synthesis of this compound from oleic acid, involving ozonolysis followed by reductive amination.

Step 1: Reductive Ozonolysis of Oleic Acid

  • Dissolve oleic acid in a suitable solvent, such as methanol (B129727) or a mixture of methanol and dichloromethane.

  • Cool the solution to a low temperature, typically -78°C, using a dry ice/acetone bath.

  • Bubble ozone gas through the solution until a blue color persists, indicating the completion of the ozonolysis reaction and the formation of an ozonide intermediate.

  • Quench the reaction by adding a reducing agent, such as dimethyl sulfide (B99878) or sodium borohydride, to the solution. This step cleaves the ozonide and reduces the resulting aldehyde to an alcohol, yielding 9-hydroxynonanoic acid and other co-products.

  • Purify the 9-hydroxynonanoic acid from the reaction mixture using techniques such as distillation or chromatography.

Step 2: Conversion of 9-Hydroxynonanoic Acid to 9-Oxononanoic Acid

  • The purified 9-hydroxynonanoic acid is oxidized to 9-oxononanoic acid. This can be achieved using various oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or through biocatalytic methods employing alcohol dehydrogenases.

Step 3: Reductive Amination of 9-Oxononanoic Acid

  • Dissolve 9-oxononanoic acid in a suitable solvent, such as methanol or ethanol, in a reaction vessel equipped with a stirrer and a hydrogen gas inlet.

  • Add a source of ammonia (B1221849), such as ammonium (B1175870) hydroxide (B78521) or ammonia gas, to the solution.

  • Introduce a hydrogenation catalyst, for example, Raney nickel or palladium on carbon.

  • Pressurize the reactor with hydrogen gas and heat the mixture to a specified temperature (e.g., 80-120°C) and pressure (e.g., 50-100 bar).

  • Maintain the reaction under these conditions for a set period (e.g., 4-8 hours) until the reaction is complete.

  • After cooling and depressurizing the reactor, filter off the catalyst.

  • Evaporate the solvent to obtain crude this compound.

  • Purify the this compound by recrystallization from a suitable solvent, such as water or an alcohol/water mixture.

Synthesis_Workflow Oleic_Acid Oleic Acid (from Vegetable Oil) Reductive_Ozonolysis Reductive Ozonolysis Oleic_Acid->Reductive_Ozonolysis Nine_Hydroxynonanoic_Acid 9-Hydroxynonanoic Acid Reductive_Ozonolysis->Nine_Hydroxynonanoic_Acid Oxidation Oxidation Nine_Hydroxynonanoic_Acid->Oxidation Nine_Oxononanoic_Acid 9-Oxononanoic Acid Oxidation->Nine_Oxononanoic_Acid Reductive_Amination Reductive Amination (Ammonia, H₂, Catalyst) Nine_Oxononanoic_Acid->Reductive_Amination Nine_ANA This compound Reductive_Amination->Nine_ANA

Caption: Synthesis workflow of this compound from oleic acid.

Polymerization of this compound to Poly(this compound) (Nylon-9)

This compound undergoes polycondensation to form poly(this compound), also known as Nylon-9. The most common method for this polymerization is melt polymerization.

Experimental Protocol: Melt Polymerization of this compound
  • Monomer Preparation: Ensure the this compound monomer is of high purity and thoroughly dried to prevent side reactions and achieve a high molecular weight polymer.

  • Polymerization Setup: Place the dried this compound monomer in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum outlet.

  • Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen, to remove any oxygen, which can cause degradation at high temperatures.

  • Pre-polymerization (Optional): Heat the monomer under a nitrogen atmosphere to a temperature just below its melting point for a period of time (e.g., 1-2 hours) to initiate solid-state polymerization and form a low molecular weight prepolymer.

  • Melt Polymerization: Increase the temperature to above the melting point of the monomer and the resulting polymer (typically in the range of 200-250°C).

  • Vacuum Application: Once the monomer is molten and the initial polymerization has occurred, gradually apply a vacuum to the system. The vacuum helps to remove the water produced as a byproduct of the condensation reaction, driving the equilibrium towards the formation of a high molecular weight polymer.

  • Stirring: Maintain vigorous stirring throughout the melt polymerization process to ensure homogeneity and facilitate the removal of water.

  • Monitoring: Monitor the progress of the polymerization by measuring the torque of the stirrer, which increases with the viscosity of the polymer melt, or by taking samples for molecular weight analysis.

  • Polymer Extrusion and Quenching: Once the desired molecular weight is achieved, extrude the molten polymer from the reactor as a strand and quench it in a water bath.

  • Pelletization: Cut the cooled polymer strand into pellets for further processing and characterization.

Polymerization_Workflow Monomer This compound (Dried) Reactor Polymerization Reactor Monomer->Reactor Heating_N2 Heating under N₂ (Pre-polymerization) Reactor->Heating_N2 Melt_Polymerization Melt Polymerization (>200°C) Heating_N2->Melt_Polymerization Vacuum Vacuum Application (Water Removal) Melt_Polymerization->Vacuum High_MW_Nylon9 High Molecular Weight Nylon-9 Melt Vacuum->High_MW_Nylon9 Extrusion Extrusion & Quenching High_MW_Nylon9->Extrusion Pellets Nylon-9 Pellets Extrusion->Pellets

Caption: Melt polymerization workflow for Nylon-9.

Characterization and Properties of Poly(this compound) (Nylon-9)

The resulting Nylon-9 polymer can be characterized using various analytical techniques to determine its molecular weight, thermal properties, and mechanical properties.

Molecular Weight Characterization
  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Intrinsic Viscosity: Can be used to estimate the viscosity-average molecular weight.

Spectroscopic Characterization
  • Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the formation of the polyamide structure by identifying characteristic amide bond vibrations (N-H stretch, C=O stretch, and N-H bend).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeating unit.

Thermal Properties

The thermal properties of Nylon-9 are critical for its processing and end-use applications. These are typically evaluated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Thermal PropertyTypical Value Range for Nylons
Melting Temperature (Tm) 190 - 220 °C
Glass Transition Temperature (Tg) 40 - 60 °C
Decomposition Temperature (Td) > 350 °C
Mechanical Properties

The mechanical properties of Nylon-9 determine its suitability for structural applications. These are typically measured through tensile testing.

Mechanical PropertyTypical Value Range for Nylons
Tensile Strength 50 - 80 MPa
Tensile Modulus 1.5 - 3.0 GPa
Elongation at Break 50 - 200 %
Water Absorption

A key advantage of long-chain polyamides like Nylon-9 is their relatively low water absorption compared to shorter-chain nylons (e.g., Nylon 6).

PropertyTypical Value for Long-Chain Nylons
Water Absorption (24h immersion, %) 0.2 - 0.5 %

Biocompatibility and Biodegradation

The biocompatibility and biodegradability of poly(this compound) are important considerations for its use in biomedical and environmentally sensitive applications.

Biocompatibility Assessment

The in vitro cytotoxicity of Nylon-9 can be evaluated according to the ISO 10993-5 standard.

Experimental Protocol: In Vitro Cytotoxicity Test (ISO 10993-5)

  • Sample Preparation: Prepare extracts of the sterilized Nylon-9 material using a suitable cell culture medium (e.g., MEM with 10% fetal bovine serum) at a specified extraction ratio (e.g., 0.2 g/mL) and conditions (e.g., 37°C for 24 hours).

  • Cell Culture: Seed a suitable cell line (e.g., L929 mouse fibroblasts) in 96-well plates and incubate until they reach a near-confluent monolayer.

  • Exposure: Replace the cell culture medium with the prepared Nylon-9 extracts (at various concentrations) and appropriate positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material) controls.

  • Incubation: Incubate the cells with the extracts for a defined period (e.g., 24 hours).

  • Viability Assay: Assess cell viability using a quantitative assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of the cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control. A material is generally considered non-cytotoxic if cell viability is greater than 70%.

Biocompatibility_Workflow Nylon9 Nylon-9 Material (Sterilized) Extraction Extraction (Cell Culture Medium, 37°C, 24h) Nylon9->Extraction Extract Nylon-9 Extract Extraction->Extract Exposure Exposure of Cells to Extract Extract->Exposure Cell_Culture Cell Culture (e.g., L929 fibroblasts) Cell_Culture->Exposure Incubation Incubation (24 hours) Exposure->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Data Analysis (% Viability) Viability_Assay->Data_Analysis

Caption: Workflow for in vitro cytotoxicity testing of Nylon-9.
Biodegradation Assessment

The biodegradability of Nylon-9 can be assessed through various methods, including soil burial tests.

Experimental Protocol: Soil Burial Test

  • Sample Preparation: Prepare thin films or small pieces of Nylon-9 with known initial weight and dimensions.

  • Burial: Bury the samples in a controlled soil environment with specific temperature, humidity, and microbial activity.

  • Incubation: Leave the samples buried for an extended period, with periodic retrieval of samples at different time points (e.g., 1, 3, 6, 12 months).

  • Analysis: After retrieval, carefully clean the samples to remove any soil residue and dry them to a constant weight.

  • Evaluation: Assess the extent of biodegradation by measuring the weight loss of the samples over time. Further characterization of the retrieved samples can be performed using techniques like SEM (to observe surface erosion), GPC (to monitor changes in molecular weight), and FT-IR (to detect chemical changes).

TestParameterTypical Result for Polyamides
Soil Burial Test Weight Loss (%) after 12 months5 - 20% (variable depending on conditions)

It is important to note that the biodegradation of high-molecular-weight synthetic polyamides like Nylon-9 is generally a slow process. The rate of degradation can be influenced by environmental factors and the presence of specific microorganisms capable of producing polyamide-degrading enzymes.

Applications in Drug Development and Beyond

The favorable properties of this compound-based biopolymers open up possibilities for various applications, including in the field of drug development.

  • Drug Delivery: The biocompatibility and biodegradability of Nylon-9 could be tailored for use in controlled drug release systems. The polymer matrix can encapsulate therapeutic agents, and its degradation rate can be engineered to control the release profile.

  • Medical Devices: The good mechanical properties and biostability of Nylon-9 make it a candidate for certain components of medical devices.

  • Advanced Engineering Plastics: In non-medical fields, Nylon-9's low moisture absorption and high-temperature resistance make it suitable for demanding applications in the automotive and electronics industries, such as fuel lines, connectors, and housings.

Conclusion

This compound stands out as a promising bio-based building block for the synthesis of high-performance polyamides. Its derivation from renewable resources addresses the growing demand for sustainable materials. The resulting polymer, Nylon-9, possesses a desirable combination of thermal and mechanical properties, along with low moisture absorption, making it a versatile material for a wide array of applications. Further research into tailoring its properties, enhancing its biodegradation, and exploring its full potential in advanced applications, particularly in the biomedical field, will be crucial for its widespread adoption. This guide provides a foundational understanding of the synthesis, properties, and potential of this compound-based biopolymers for researchers and professionals in the field.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biotechnological Production of 9-Aminononanoic Acid

This technical guide provides a comprehensive overview of the biotechnological production of this compound (9-ANA), a valuable ω-amino fatty acid used as a monomer for the synthesis of nylon-9 and other polyamides. The guide focuses on the core methodologies, quantitative data from key studies, and the enzymatic pathways involved.

Introduction

This compound is a C9 ω-amino fatty acid that serves as a building block for high-performance polymers.[1][2][3] Traditional chemical synthesis routes for 9-ANA often rely on petroleum-based feedstocks and can involve harsh reaction conditions.[2] Biotechnological production offers a more sustainable alternative, utilizing renewable resources like vegetable oils. The primary biotechnological strategy involves multi-enzyme cascade reactions in engineered microorganisms, most notably Escherichia coli, to convert unsaturated fatty acids, such as oleic acid, into 9-ANA.[4]

Core Biotechnological Production Pathway from Oleic Acid

The most extensively researched biotechnological route for 9-ANA synthesis starts from oleic acid, a readily available unsaturated fatty acid. This pathway is a multi-step enzymatic cascade, typically carried out using whole-cell biocatalysts.

The key enzymatic steps are:

  • Hydration: Oleic acid is hydrated to 10-hydroxyoctadecanoic acid.

  • Dehydrogenation: The secondary alcohol is oxidized to a ketone, yielding 10-oxooctadecanoic acid.

  • Oxidative Cleavage (Baeyer-Villiger Oxidation): The keto acid undergoes oxidative cleavage to form an ester, 9-(nonanoyloxy)nonanoic acid.

  • Hydrolysis: The ester is hydrolyzed to produce 9-hydroxynonanoic acid and nonanoic acid.

  • Oxidation: The primary alcohol of 9-hydroxynonanoic acid is oxidized to an aldehyde, 9-oxononanoic acid.

  • Transamination: The terminal aldehyde is aminated to form the final product, this compound.

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the whole-cell biocatalytic production of this compound from oleic acid.

G cluster_upstream Upstream Processing cluster_biotransformation Biotransformation cluster_downstream Downstream Processing Strain_Engineering Recombinant E. coli Strain Engineering (Plasmid Construction, Transformation) Cultivation Cell Cultivation and Growth Strain_Engineering->Cultivation Inoculation Induction Induction of Recombinant Enzyme Expression Cultivation->Induction e.g., IPTG addition Cell_Harvest Cell Harvesting and Preparation (Centrifugation, Resuspension) Induction->Cell_Harvest Whole_Cell_Reaction Whole-Cell Biocatalysis (Substrate Addition: Oleic Acid) Cell_Harvest->Whole_Cell_Reaction Separation Product Separation (Centrifugation, Extraction) Whole_Cell_Reaction->Separation Purification Purification of 9-ANA (e.g., Crystallization) Separation->Purification Analysis Product Analysis (GC, HPLC) Purification->Analysis

General experimental workflow for 9-ANA production.
Signaling Pathway Visualization

The enzymatic cascade for the conversion of oleic acid to this compound is depicted below.

G Oleic_Acid Oleic Acid 10_HSA 10-Hydroxyoctadecanoic Acid Oleic_Acid->10_HSA Oleate Hydratase (OhyA) 10_KSA 10-Oxooctadecanoic Acid 10_HSA->10_KSA Secondary Alcohol Dehydrogenase (ADH) Ester 9-(Nonanoyloxy)nonanoic Acid 10_KSA->Ester Baeyer-Villiger Monooxygenase (BVMO) 9_HNA 9-Hydroxynonanoic Acid Ester->9_HNA Lipase / Esterase 9_ONA 9-Oxononanoic Acid 9_HNA->9_ONA Primary Alcohol Dehydrogenase (ChnD) 9_ANA This compound 9_ONA->9_ANA ω-Transaminase (ω-TA)

Enzymatic pathway from oleic acid to 9-ANA.

Quantitative Data on 9-ANA Production

The following tables summarize the quantitative data from various studies on the biotechnological production of this compound.

Table 1: Production of 9-ANA from Oleic Acid
Host OrganismKey Enzymes ExpressedSubstrateProduct Titer (mM)Yield (%)Reference
E. coliOhyA, ADH, BVMO, Lipase, ChnD, ω-TAOleic Acid (15 mM)10.354 (isolated)
Table 2: Production of 9-ANA from Other Substrates
Host OrganismKey Enzymes ExpressedSubstrateProduct Titer (mM)Reference
E. coli (Consortium)TLL, PaOHM3, GsBVMOC308L, MlADHM4, ChnD, PMTA, SmNOXM2Olive Oil4.8
E. coli (Strain E)ChnD, PMTA, SmNOXM29-Hydroxynonanoic Acid (10 mM)2.5

Experimental Protocols

This section provides a generalized methodology for the key experiments involved in the biotechnological production of 9-ANA based on published literature.

Strain Construction and Cultivation
  • Gene Synthesis and Cloning: Genes encoding the enzymes of the pathway (e.g., ohyA, ADH, BVMO, lipase, chnD, ω-TA) are synthesized and cloned into appropriate expression vectors (e.g., pACYC, pSTAPL, pCOLA series). The constructs are then transformed into a suitable E. coli host strain, such as BL21(DE3).

  • Cultivation: The recombinant E. coli strains are typically grown in Luria-Bertani (LB) medium or a defined minimal medium supplemented with appropriate antibiotics at 37°C.

  • Induction: When the optical density at 600 nm (OD600) reaches a mid-log phase (e.g., 0.6-0.8), protein expression is induced by adding an inducer like isopropyl β-D-1-thiogalactopyranoside (IPTG). The culture is then incubated at a lower temperature (e.g., 18-25°C) for a period of 12-24 hours to ensure proper protein folding.

Whole-Cell Biotransformation
  • Cell Harvesting: After induction, cells are harvested by centrifugation (e.g., 4000 x g for 15 minutes at 4°C).

  • Cell Preparation: The cell pellet is washed and resuspended in a reaction buffer (e.g., Tris-HCl, pH 7.5-9.0) to a specific cell density (e.g., 3.6 g dry cells/L).

  • Reaction Setup: The whole-cell suspension is placed in a reactor (e.g., a shake flask or a bioreactor). The substrate (e.g., oleic acid) is added to a final concentration (e.g., 15 mM). For the final transamination step, an amine donor such as L-alanine is required.

  • Reaction Conditions: The reaction is carried out at a controlled temperature (e.g., 30°C) with agitation for a specified duration (e.g., 24-48 hours). The pH may be controlled during the reaction.

Product Analysis and Purification
  • Extraction: After the biotransformation, the reaction mixture is centrifuged to remove the cells. The supernatant is then acidified, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • Analysis: The extracted product is analyzed and quantified using methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) after appropriate derivatization.

  • Purification: The final product, this compound, can be purified from the crude extract by methods like crystallization.

Key Enzymes and Their Roles

The success of the biotechnological production of 9-ANA hinges on the coordinated action of several key enzymes.

Table 3: Enzymes in the 9-ANA Biosynthetic Pathway
EnzymeAbbreviationSource Organism (Example)Role in Pathway
Oleate HydrataseOhyAStenotrophomonas maltophiliaHydrates the double bond of oleic acid.
Secondary Alcohol DehydrogenaseADHMicrococcus luteusOxidizes the secondary alcohol group.
Baeyer-Villiger MonooxygenaseBVMOPseudomonas putidaCatalyzes the oxidative cleavage of the keto acid.
Lipase / EsteraseTLLThermomyces lanuginosusHydrolyzes the intermediate ester.
Primary Alcohol DehydrogenaseChnDAcinetobacter sp.Oxidizes the terminal alcohol of 9-hydroxynonanoic acid.
ω-Transaminaseω-TASilicibacter pomeroyi, Agrobacterium fabrumTransfers an amino group to 9-oxononanoic acid.
NADPH OxidaseSmNOXM2Streptococcus mutansCofactor regeneration.
Formate DehydrogenaseCbFDHCandida boidiniiCofactor regeneration.

Conclusion and Future Outlook

The biotechnological production of this compound from renewable fatty acids is a promising and sustainable alternative to chemical synthesis. The multi-enzyme cascade in engineered E. coli has been successfully demonstrated, achieving significant product titers. Future research will likely focus on optimizing the metabolic pathway through protein engineering to improve enzyme efficiency and substrate specificity, enhancing cofactor regeneration systems, and streamlining downstream processing to improve the overall economic viability of the bioprocess. Further exploration of different microbial hosts and novel enzymatic activities could also open new avenues for the production of 9-ANA and other valuable ω-amino fatty acids.

References

Methodological & Application

Application Notes and Protocols for the Polymerization of 9-Aminononanoic Acid to Nylon-9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of nylon-9, a polyamide with applications in specialty textiles, engineering plastics, and potentially in drug delivery systems due to its biocompatibility and biodegradability. The polymerization of 9-aminononanoic acid is primarily achieved through polycondensation reactions, which can be performed using several techniques.

Overview of Polymerization Techniques

Nylon-9 is synthesized by the self-condensation of this compound, forming a polyamide chain.[1] The primary methods for this polymerization are melt polycondensation, solution polycondensation, and solid-state polycondensation (SSP). Each technique offers distinct advantages and challenges in controlling the final properties of the polymer.

Melt Polycondensation

Melt polycondensation is a common and direct method for synthesizing high molecular weight nylon-9.[2] The monomer is heated above its melting point to initiate polymerization, with the continuous removal of water as a byproduct driving the reaction to completion.

Experimental Protocol: Melt Polycondensation

Materials:

  • This compound (polymer grade)

  • Nitrogen gas (high purity)

  • High-vacuum pump

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum trap.

Procedure:

  • Charging the Reactor: Place the desired amount of this compound into the glass reactor.

  • Inerting the System: Seal the reactor and purge with high-purity nitrogen gas for at least 30 minutes to remove all oxygen. Maintain a gentle nitrogen flow throughout the initial heating phase.

  • Heating and Melting: Begin heating the reactor with continuous stirring. Gradually increase the temperature to the melting point of this compound.

  • Polycondensation under Nitrogen: Once the monomer is molten, raise the temperature to 220-240°C. Maintain these conditions for 1-2 hours under a steady stream of nitrogen to facilitate the removal of water vapor.

  • Polycondensation under Vacuum: Gradually apply a high vacuum (e.g., <1 mmHg) to the system while maintaining the temperature. Continue the polymerization under vacuum for an additional 2-4 hours to achieve a high molecular weight. The viscosity of the melt will noticeably increase during this stage.

  • Cooling and Recovery: Discontinue heating and allow the reactor to cool to room temperature under a nitrogen atmosphere. The solid nylon-9 can then be recovered from the reactor.

Alternative Melt Polycondensation in a Hydrocarbon Medium

A rapid synthesis of high molecular weight nylon-9 can be achieved by conducting the polycondensation in a boiling paraffin (B1166041) hydrocarbon medium. This technique efficiently removes the water byproduct.[3]

Procedure:

  • Suspend this compound in a high-boiling paraffin hydrocarbon in a reaction vessel equipped with a condenser and a water trap.

  • Heat the mixture to the boiling point of the paraffin. The water formed during the reaction is azeotropically removed.

  • Continue the reaction for 15 minutes to 3 hours. A reaction time of 15 minutes can lead to an extent of reaction greater than 95%, while 3 hours can exceed 99%, yielding a number average molecular weight of over 40,000.[3]

  • After the reaction, cool the mixture and separate the solid nylon-9 from the paraffin.

Solution Polycondensation

Solution polycondensation is a less common method for nylon-9 but can be advantageous for achieving better temperature control and lower viscosity during polymerization. The choice of solvent is critical and must be inert to the reaction and capable of dissolving both the monomer and the resulting polymer.

General Experimental Protocol: Solution Polycondensation

Materials:

  • This compound

  • High-boiling inert solvent (e.g., m-cresol, N-methyl-2-pyrrolidone (NMP))

  • Nitrogen gas

Procedure:

  • Dissolve this compound in the chosen solvent in a reactor equipped with a mechanical stirrer, nitrogen inlet, and a condenser.

  • Purge the system with nitrogen.

  • Heat the solution to the desired reaction temperature (typically 180-220°C) with continuous stirring.

  • Maintain the reaction for several hours. The progress of the polymerization can be monitored by measuring the viscosity of the solution or by analyzing samples for their molecular weight.

  • Once the desired molecular weight is achieved, cool the solution and precipitate the polymer by adding a non-solvent (e.g., methanol, acetone).

  • Filter and dry the resulting nylon-9 powder.

Solid-State Polycondensation (SSP)

Solid-state polycondensation is used to further increase the molecular weight of a prepolymer obtained from melt or solution polymerization. The reaction is carried out at a temperature below the melting point of the polymer but above its glass transition temperature.[4]

Experimental Protocol: Solid-State Polycondensation

Materials:

  • Nylon-9 prepolymer (in powder or pellet form)

  • Nitrogen gas (high purity, dry)

  • Fluidized bed reactor or a vacuum oven with precise temperature control.

Procedure:

  • Preparation of Prepolymer: Synthesize a low molecular weight nylon-9 prepolymer using melt polycondensation for a shorter duration.

  • Charging the Reactor: Place the powdered or pelletized prepolymer into the SSP reactor.

  • Heating and Reaction: Heat the reactor to a temperature between the glass transition temperature and the melting temperature of nylon-9 (a typical range for polyamides is 160-200°C). A continuous flow of hot, dry nitrogen is passed through the polymer bed to remove water.

  • Reaction Time: The reaction is continued for an extended period, typically ranging from 5 to 24 hours, depending on the desired final molecular weight.

  • Cooling: After the desired reaction time, cool the polymer to room temperature under a stream of dry nitrogen.

Quantitative Data

The following tables summarize the key reaction parameters and resulting properties of nylon-9.

Table 1: Reaction Conditions for Nylon-9 Synthesis

Polymerization TechniqueMonomerTemperature (°C)PressureReaction TimeCatalyst
Melt PolycondensationThis compound220-240Atmospheric (N₂) then Vacuum3-6 hoursNone (self-catalyzed)
Melt Polycondensation (in Paraffin)This compoundBoiling point of paraffinAtmospheric15 min - 3 hoursNone (self-catalyzed)
Solid-State PolycondensationNylon-9 Prepolymer160-200Atmospheric (N₂ flow)5-24 hoursNone (self-catalyzed)

Table 2: Properties of Nylon-9

PropertyValue
Melting Point210-215 °C
Number Average Molecular Weight (Melt Polycondensation in Paraffin)> 40,000 g/mol
Extent of Reaction (Melt Polycondensation in Paraffin, 15 min)> 95%
Extent of Reaction (Melt Polycondensation in Paraffin, 3 hr)> 99%

Visualizations

Chemical Reaction

PolymerizationReaction cluster_monomer This compound (Monomer) cluster_polymer Nylon-9 (Polymer) cluster_byproduct Byproduct n H2N-(CH2)8-COOH n H2N-(CH2)8-COOH -[HN-(CH2)8-CO]n- -[HN-(CH2)8-CO]n- n H2N-(CH2)8-COOH->-[HN-(CH2)8-CO]n- Polycondensation (Heat, Δ) (n-1) H2O (n-1) H2O

Caption: Polymerization of this compound to Nylon-9.

Experimental Workflow for Melt Polycondensation

MeltPolycondensationWorkflow start Start charge Charge this compound into Reactor start->charge purge Purge with Nitrogen charge->purge heat_melt Heat to Melt Monomer under Nitrogen purge->heat_melt poly_n2 Polycondensation at 220-240°C under Nitrogen heat_melt->poly_n2 poly_vac Apply Vacuum and Continue Polycondensation poly_n2->poly_vac cool Cool to Room Temperature under Nitrogen poly_vac->cool recover Recover Nylon-9 Polymer cool->recover end End recover->end

Caption: Workflow for Melt Polycondensation of Nylon-9.

Experimental Workflow for Solid-State Polymerization (SSP)

SSP_Workflow start Start prepolymer Synthesize Nylon-9 Prepolymer (Melt/Solution) start->prepolymer charge Charge Prepolymer into SSP Reactor prepolymer->charge heat_ssp Heat to 160-200°C under Dry Nitrogen Flow charge->heat_ssp hold Hold for 5-24 hours heat_ssp->hold cool Cool to Room Temperature under Nitrogen hold->cool recover Recover High MW Nylon-9 cool->recover end End recover->end

Caption: Workflow for Solid-State Polymerization of Nylon-9.

References

Application Notes and Protocols: Utilizing 9-Aminononanoic Acid as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.

This document provides detailed application notes and protocols for the use of 9-aminononanoic acid as a flexible, aliphatic linker in the design and synthesis of PROTACs. This compound offers a C9 alkyl chain that can provide an optimal spatial orientation between the target protein and the E3 ligase, a crucial factor for efficient ubiquitination and subsequent degradation. Its terminal amino and carboxylic acid groups offer versatile handles for conjugation to the respective ligands.

Physicochemical Properties of this compound Linker

Aliphatic linkers, such as the one derived from this compound, are a subclass of hydrophobic linkers that connect the functional motifs within a PROTAC molecule.[1] The hydrophobicity of the linker can influence the overall properties of the PROTAC, including its cell permeability and solubility. While advantageous for membrane traversal, high lipophilicity can sometimes lead to poor aqueous solubility. Therefore, the choice of an aliphatic linker should be carefully considered in the context of the overall PROTAC design.

Data Presentation: Efficacy of a Hypothetical BRD4-Targeting PROTAC with a this compound Linker

To illustrate the application of a this compound linker, we present hypothetical data for a PROTAC, designated as PROTAC-9-AA-JQ1 , designed to target the bromodomain-containing protein 4 (BRD4). This hypothetical PROTAC consists of the BRD4 ligand JQ1 and the cereblon (CRBN) E3 ligase ligand pomalidomide, connected by a this compound linker.

Table 1: In Vitro Degradation Profile of PROTAC-9-AA-JQ1 in HEK293T Cells

CompoundTarget ProteinDC50 (nM)Dmax (%)
PROTAC-9-AA-JQ1 BRD450>95
JQ1 (control)BRD4No degradation0
Pomalidomide (control)BRD4No degradation0

Table 2: Cellular Viability of PROTAC-9-AA-JQ1 in MV4-11 Cells (BRD4-dependent cancer cell line)

CompoundIC50 (nM)
PROTAC-9-AA-JQ1 100
JQ1 (control)500

Experimental Protocols

Protocol 1: Synthesis of a PROTAC with a this compound Linker (PROTAC-9-AA-JQ1)

This protocol describes a representative synthetic route for coupling a POI ligand (JQ1 derivative) and an E3 ligase ligand (pomalidomide derivative) using this compound as the linker. The synthesis involves standard amide bond formation reactions.

Materials:

  • JQ1-acid

  • Pomalidomide-amine

  • This compound

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

  • Boc Protection of this compound:

    • Dissolve this compound in a suitable solvent (e.g., a mixture of dioxane and water).

    • Add Di-tert-butyl dicarbonate (B1257347) (Boc)2O and a base (e.g., sodium bicarbonate).

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Extract the product and purify by column chromatography to yield Boc-9-aminononanoic acid.

  • Coupling of Boc-9-aminononanoic acid to Pomalidomide-amine:

    • Dissolve Boc-9-aminononanoic acid, Pomalidomide-amine, and HATU in DMF.

    • Add DIPEA to the mixture and stir at room temperature.

    • Monitor the reaction by LC-MS.

    • Upon completion, perform an aqueous workup and purify the product by flash chromatography to obtain the Boc-protected intermediate.

  • Boc Deprotection:

    • Dissolve the Boc-protected intermediate in DCM.

    • Add TFA and stir at room temperature.

    • Monitor the reaction by LC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

  • Final Coupling to JQ1-acid:

    • Dissolve the deprotected amine intermediate, JQ1-acid, and HATU in DMF.

    • Add DIPEA and stir at room temperature.

    • Monitor the reaction by LC-MS.

    • Purify the final product (PROTAC-9-AA-JQ1) by preparative HPLC.

    • Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot Analysis for Protein Degradation

This protocol details the procedure to assess the degradation of the target protein (BRD4) in cells treated with the PROTAC.

Materials:

  • HEK293T cells

  • Cell culture medium (DMEM with 10% FBS)

  • PROTAC-9-AA-JQ1

  • DMSO (vehicle control)

  • RIPA buffer

  • Protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-BRD4, anti-GAPDH or anti-β-actin as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed HEK293T cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of PROTAC-9-AA-JQ1 (e.g., 1 nM to 10 µM) or DMSO for the desired time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and load equal quantities onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against BRD4 and the loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the BRD4 band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control.

    • Determine the DC50 and Dmax values by plotting the percentage of degradation against the PROTAC concentration.

Protocol 3: Cell Viability Assay

This protocol is used to determine the cytotoxic effect of the PROTAC on a cancer cell line that is dependent on the target protein for survival.

Materials:

  • MV4-11 cells

  • Cell culture medium (RPMI with 10% FBS)

  • 96-well plates

  • PROTAC-9-AA-JQ1

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed MV4-11 cells in a 96-well plate at a suitable density.

  • Compound Treatment:

    • Treat the cells with a serial dilution of PROTAC-9-AA-JQ1.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Viability Measurement:

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the PROTAC concentration.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC (e.g., PROTAC-9-AA-JQ1) POI Target Protein (POI) (e.g., BRD4) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded POI (Amino Acids) Proteasome->Degradation Results in

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_0 PROTAC Synthesis & Characterization cluster_1 In Vitro Biological Evaluation Synthesis Synthesis of PROTAC-9-AA-JQ1 Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization Western_Blot Western Blot for Protein Degradation Characterization->Western_Blot Cell_Viability Cell Viability Assay Characterization->Cell_Viability Degradation_Analysis DC50 and Dmax Determination Western_Blot->Degradation_Analysis IC50_Determination IC50 Determination Cell_Viability->IC50_Determination

Caption: Experimental workflow for the synthesis and evaluation of a PROTAC.

Linker_Relationship cluster_0 Key Properties cluster_1 Impact on PROTAC Function Linker This compound Linker Length Optimal Length (C9) Linker->Length Flexibility High Flexibility Linker->Flexibility Chemistry Amide Linkages Linker->Chemistry Properties Affects Physicochemical Properties (Solubility, Permeability) Linker->Properties Ternary_Complex Facilitates Ternary Complex Formation Length->Ternary_Complex Flexibility->Ternary_Complex Efficacy Influences Degradation Efficacy (DC50, Dmax) Ternary_Complex->Efficacy

Caption: Relationship between the this compound linker and PROTAC function.

References

Application Notes and Protocols for 9-Aminononanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the strategic use of spacers and linkers is paramount for the successful construction of complex peptides and bioconjugates. 9-Aminononanoic acid, a long-chain aliphatic amino acid, serves as a valuable hydrophobic spacer, offering unique advantages in modulating peptide properties and enabling advanced applications. Its nine-carbon backbone provides a significant hydrophobic extension, influencing peptide folding, aggregation, and interaction with biological membranes. This document provides detailed application notes and experimental protocols for the efficient incorporation of this compound into synthetic peptides using Fmoc-based SPPS.

Applications of this compound in SPPS

The incorporation of this compound as a spacer can be instrumental in a variety of research and drug development applications:

  • Modulation of Peptide Hydrophobicity: The aliphatic nature of this compound significantly increases the overall hydrophobicity of a peptide. This can be advantageous for:

    • Enhancing Membrane Interactions: Peptides designed to interact with or traverse cell membranes can benefit from increased lipophilicity.

    • Mimicking Lipidated Peptides: It can serve as a synthetic mimic of naturally occurring lipid modifications.

    • Controlling Aggregation: While hydrophobic spacers can sometimes promote aggregation, strategic placement can also disrupt unfavorable intermolecular interactions in certain peptide sequences.[1]

  • Steric Hindrance Reduction: The extended and flexible nature of the nine-carbon chain can act as a spacer arm to separate a peptide sequence from a conjugated moiety, such as a fluorescent dye, a drug molecule, or a solid support.[1] This separation can minimize steric hindrance and preserve the biological activity of the peptide and the function of the conjugated molecule.

  • Structural Scaffolding: In the design of peptidomimetics and constrained peptides, this compound can be used to introduce specific conformational biases or to serve as a flexible hinge region.

  • Antibody-Drug Conjugates (ADCs): Long aliphatic linkers are utilized in the design of ADCs to connect the antibody to the cytotoxic payload.[2][3][4] The length and hydrophobicity of the linker can influence the stability, solubility, and efficacy of the ADC.

Comparative Data of Common Spacers in SPPS

The choice of a spacer is critical and depends on the desired properties of the final peptide conjugate. Below is a table summarizing the characteristics of this compound in comparison to other commonly used spacers.

Spacer TypeExample(s)Key PropertiesPrimary Applications
Long-Chain Aliphatic (Hydrophobic) This compound , 6-Aminohexanoic acid (Ahx), 11-Aminoundecanoic acidIncreases hydrophobicity, provides a flexible and extended spacer arm.Enhancing membrane interaction, mimicking lipid modifications, reducing steric hindrance in bioconjugates.[5]
Polyethylene Glycol (PEG) (Hydrophilic) Mini-PEG™, PEGnIncreases hydrophilicity and solubility, non-immunogenic, can prolong in vivo circulation time.[1]Improving solubility of hydrophobic peptides, drug delivery, reducing immunogenicity.
Short Aliphatic β-Alanine, GlycineProvides short, flexible spacing.Introducing minor conformational flexibility, simple extension.
Proline-Rich Pro-Pro-ProCreates a rigid, extended conformation.Inducing specific secondary structures, separating domains with a defined distance and orientation.

Experimental Protocols

The following are detailed protocols for the incorporation of Fmoc-9-aminononanoic acid into a peptide sequence during standard Fmoc-based solid-phase peptide synthesis.

Protocol 1: Manual Coupling of Fmoc-9-Aminononanoic Acid

This protocol describes a standard manual coupling procedure for adding Fmoc-9-aminononanoic acid to a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-9-aminonanoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure®

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638), 20% (v/v) in DMF

  • Ninhydrin (B49086) test kit

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 3 minutes, then drain.

    • Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (2 x 1 min).

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-9-aminononanoic acid (3 equivalents relative to resin loading) and HOBt or Oxyma Pure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated Fmoc-9-aminononanoic acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours. Due to the potential for slower coupling kinetics of this non-standard amino acid, a longer coupling time is recommended.

  • Monitoring the Coupling:

    • Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • If the test is positive (blue/purple beads), continue the coupling for another hour or perform a double coupling by repeating steps 3 and 4.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Capping (Optional): If the ninhydrin test remains positive after extended coupling, cap any unreacted amines by treating the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 30 minutes.

  • Continuation of Synthesis: Proceed with the deprotection and coupling of the next Fmoc-amino acid in the sequence.

Protocol 2: Cleavage of the Peptide from the Resin

This protocol describes the final cleavage of the peptide containing the this compound spacer from the solid support and the simultaneous removal of side-chain protecting groups.

Materials:

  • Dry peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Cold diethyl ether

  • Centrifuge tubes

  • Nitrogen or argon gas stream

Cleavage Cocktail Preparation (Reagent K):

A common cleavage cocktail suitable for most peptides, including those with sensitive residues, is Reagent K.

ComponentPercentage (v/v)
Trifluoroacetic Acid (TFA)82.5%
Phenol5%
Water5%
Thioanisole5%
1,2-Ethanedithiol (EDT)2.5%

Procedure:

  • Resin Preparation: Thoroughly dry the final peptide-resin under vacuum.

  • Cleavage Reaction:

    • Place the dry resin in a suitable reaction vessel.

    • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may need to be determined empirically for each peptide.[6]

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin beads.

    • Collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Slowly add the TFA filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation:

    • Allow the peptide to precipitate at -20°C for at least 30 minutes.

    • Pellet the precipitated peptide by centrifugation.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or argon gas, or in a vacuum desiccator.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagrams

SPPS Workflow for Incorporating this compound

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_spps_cycle SPPS Cycle cluster_cleavage Final Steps Resin Start with Peptide-Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple Fmoc-9-Aminononanoic Acid (DIC/HOBt or HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Wash2->Cleavage Precipitate Precipitate Peptide (Cold Ether) Cleavage->Precipitate Purify Purify Peptide (RP-HPLC) Precipitate->Purify

Caption: General workflow for SPPS incorporating this compound.

Logic for Spacer Selection in Peptide Design

Spacer_Selection cluster_properties Spacer Properties cluster_spacers Spacer Choices Goal Desired Peptide Property Hydrophilicity Increase Hydrophilicity/ Solubility Goal->Hydrophilicity Hydrophobicity Increase Hydrophobicity/ Membrane Interaction Goal->Hydrophobicity Spacing Reduce Steric Hindrance Goal->Spacing Rigidity Introduce Structural Rigidity Goal->Rigidity PEG PEG Spacers (e.g., Mini-PEG™) Hydrophilicity->PEG Aliphatic Long Aliphatic Spacers (e.g., this compound) Hydrophobicity->Aliphatic Spacing->PEG Spacing->Aliphatic Short Short Spacers (e.g., Gly, β-Ala) Spacing->Short Proline Proline-Rich Spacers Rigidity->Proline

Caption: Decision logic for selecting an appropriate spacer in peptide design.

References

Biocatalytic Synthesis of 9-Aminononanoic Acid from Fatty Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the biocatalytic synthesis of 9-aminononanoic acid, a valuable nylon-9 monomer and chemical intermediate, from renewable fatty acids such as oleic acid. The synthesis is achieved through a multi-enzyme cascade reaction, offering a sustainable and environmentally friendly alternative to traditional chemical methods. The protocols described herein utilize a whole-cell biocatalyst approach with recombinant Escherichia coli, expressing a series of enzymes that convert oleic acid to this compound via several intermediates. This document outlines the biosynthetic pathway, presents key performance data, and provides detailed methodologies for enzyme assays, whole-cell biotransformation, and product purification.

Introduction

The synthesis of ω-amino acids from renewable feedstocks is a significant area of research in green chemistry. This compound is a key monomer for the production of polyamide-9 (Nylon-9), a high-performance polymer. Traditional chemical synthesis routes often involve harsh reaction conditions and the use of hazardous materials. Biocatalysis, using whole cells or isolated enzymes, presents a more sustainable approach. This protocol details a multi-step enzymatic conversion of oleic acid, an abundant fatty acid, into this compound. The pathway involves the concerted action of a fatty acid double bond hydratase, a long-chain secondary alcohol dehydrogenase, a Baeyer-Villiger monooxygenase, a lipase (B570770), a primary alcohol dehydrogenase, and an ω-transaminase, all expressed in a recombinant E. coli host.[1]

Biocatalytic Pathway

The conversion of oleic acid to this compound proceeds through the following key intermediates: 10-hydroxyoctadecanoic acid, 10-keto-octadecanoic acid, 9-(nonanoyloxy)nonanoic acid, 9-hydroxynonanoic acid, and 9-oxononanoic acid.[1]

Biocatalytic_Pathway oleic_acid Oleic Acid hydroxyoctadecanoic_acid 10-Hydroxyoctadecanoic Acid oleic_acid->hydroxyoctadecanoic_acid Fatty Acid Hydratase ketooctadecanoic_acid 10-Keto-octadecanoic Acid hydroxyoctadecanoic_acid->ketooctadecanoic_acid Secondary Alcohol Dehydrogenase nonanoyloxy_nonanoic_acid 9-(Nonanoyloxy)nonanoic Acid ketooctadecanoic_acid->nonanoyloxy_nonanoic_acid Baeyer-Villiger Monooxygenase hydroxynonanoic_acid 9-Hydroxynonanoic Acid nonanoyloxy_nonanoic_acid->hydroxynonanoic_acid Lipase oxononanoic_acid 9-Oxononanoic Acid hydroxynonanoic_acid->oxononanoic_acid Primary Alcohol Dehydrogenase aminononanoic_acid This compound oxononanoic_acid->aminononanoic_acid ω-Transaminase

Caption: Multi-enzyme cascade for the synthesis of this compound from oleic acid.

Data Presentation

Table 1: Kinetic Parameters of Key Enzymes in the Pathway
EnzymeSource OrganismSubstrateKm (mM)kcat (min-1)Specific Activity (U/mg)Optimal pHOptimal Temp. (°C)
Oleate HydrataseLysinibacillus fusiformisOleic Acid0.54850-~6.0-
Oleate HydrataseParacoccus aminophilusOleic Acid--5.21--
Secondary Alcohol DehydrogenasePseudomonas sp.(2R)-(-)-Butan-2-ol0.16--8.0-9.030-35
Baeyer-Villiger MonooxygenasePseudomonas putida KT244010-Ketostearic Acid---8.025
ω-TransaminaseOchrobactrum anthropi2-Oxopentanoic Acid---7.037

Note: Data is compiled from multiple sources and experimental conditions may vary.[2][3][4] A dash (-) indicates data not found.

Table 2: Whole-Cell Biotransformation Performance
ParameterValueReference
Host OrganismRecombinant E. coli
Starting SubstrateOleic Acid
Final ProductThis compound
Isolation Yield54%
Cell Density (Dry Cell Weight)3-10 g/L
Substrate Concentration15-30 mM
Reaction TimeNot specified for full conversion-
Temperature30-37°C
pH6.5-8.0

Experimental Protocols

Protocol 1: Preparation of Recombinant E. coli Whole-Cell Biocatalyst

This protocol describes the preparation of the E. coli cells expressing the necessary enzymes for the biocatalytic cascade.

Protocol_1 cluster_prep Preparation of Recombinant E. coli transformation Transformation of E. coli with expression plasmids starter_culture Inoculate starter culture in LB medium with antibiotics transformation->starter_culture main_culture Inoculate main culture in Terrific Broth starter_culture->main_culture induction Induce protein expression with IPTG main_culture->induction harvesting Harvest cells by centrifugation induction->harvesting washing Wash cell pellet with phosphate (B84403) buffer harvesting->washing resuspension Resuspend cells for biotransformation washing->resuspension

Caption: Workflow for preparing the recombinant E. coli whole-cell biocatalyst.

Materials:

  • E. coli BL21(DE3) cells

  • Expression plasmids containing the genes for the six enzymes in the pathway

  • Luria-Bertani (LB) medium

  • Terrific Broth (TB) medium

  • Appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Phosphate buffer (50 mM, pH 7.4)

  • Centrifuge and sterile tubes

  • Incubator shaker

Procedure:

  • Transformation: Transform competent E. coli BL21(DE3) cells with the expression plasmids harboring the genes for the six enzymes of the biocatalytic pathway. Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony from the agar plate into 10 mL of LB medium containing the selective antibiotics. Incubate overnight at 37°C with shaking at 200 rpm.

  • Main Culture: Inoculate 1 L of Terrific Broth medium (supplemented with antibiotics) with the overnight starter culture to an initial OD600 of 0.1.

  • Induction: Grow the main culture at 37°C with shaking at 200 rpm until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Cultivation: Continue to incubate the culture at a lower temperature, such as 18-25°C, for 12-16 hours to allow for proper protein folding and expression.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold, sterile phosphate buffer (50 mM, pH 7.4).

  • Resuspension: Resuspend the final cell pellet in the desired reaction buffer to a specific cell density (e.g., 10 g/L dry cell weight) for immediate use in the biotransformation reaction.

Protocol 2: Whole-Cell Biotransformation of Oleic Acid to this compound

This protocol outlines the conversion of oleic acid to this compound using the prepared whole-cell biocatalyst.

Materials:

  • Prepared recombinant E. coli whole-cell biocatalyst suspension

  • Oleic acid

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Tween 80 (or other suitable surfactant)

  • Amine donor (e.g., L-alanine or isopropylamine)

  • Pyridoxal 5'-phosphate (PLP)

  • Bioreactor or baffled flasks

  • pH meter and controller

  • Temperature control system

Procedure:

  • Reaction Setup: In a bioreactor or baffled flask, prepare the reaction mixture containing the reaction buffer, the resuspended whole-cell biocatalyst, and PLP (final concentration ~0.1 mM).

  • Substrate Addition: Prepare a stock solution of oleic acid with Tween 80 to aid in its dispersion. Add the oleic acid solution to the reaction mixture to the desired final concentration (e.g., 30 mM).

  • Amine Donor Addition: Add the amine donor (e.g., L-alanine) to the reaction mixture in excess (e.g., 100-200 mM).

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) and pH (e.g., 7.5) with constant agitation.

  • Monitoring: Periodically take samples from the reaction mixture to monitor the consumption of oleic acid and the formation of this compound and intermediates using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) after appropriate derivatization.

  • Reaction Termination: Once the reaction has reached the desired conversion, terminate it by centrifuging the mixture to remove the cells.

Protocol 3: Purification of this compound

This protocol describes a general procedure for the purification of this compound from the reaction supernatant.

Materials:

  • Reaction supernatant

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Dowex 50WX8 or similar cation-exchange resin

  • Ammonium (B1175870) hydroxide (NH4OH) solution

  • Ethanol

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Cell Removal: Centrifuge the final reaction mixture at 10,000 x g for 20 minutes to pellet the E. coli cells. Collect the supernatant.

  • Acidification and Extraction (Optional): Acidify the supernatant to pH 2 with HCl to protonate the carboxylic acid group. Extract the aqueous solution with an organic solvent like ethyl acetate (B1210297) to remove any unreacted fatty acids and other nonpolar intermediates. The this compound will remain in the aqueous phase due to the protonated amino group.

  • Cation-Exchange Chromatography: Adjust the pH of the aqueous phase to neutral (pH ~7.0). Load the solution onto a pre-equilibrated cation-exchange column (e.g., Dowex 50WX8).

  • Washing: Wash the column with deionized water to remove unbound impurities.

  • Elution: Elute the bound this compound from the column using an aqueous solution of ammonium hydroxide (e.g., 2 M NH4OH).

  • Concentration: Collect the fractions containing the product and remove the solvent and ammonia (B1221849) under reduced pressure using a rotary evaporator.

  • Crystallization: The resulting solid can be further purified by recrystallization from an ethanol/water mixture.

  • Analysis: Confirm the purity and identity of the final product using techniques such as NMR spectroscopy and mass spectrometry.

Enzyme Assays

Lipase Activity Assay

This assay is based on the hydrolysis of p-nitrophenyl esters, where the release of p-nitrophenol can be monitored spectrophotometrically.

Materials:

  • p-Nitrophenyl palmitate (pNPP) as substrate

  • Phosphate buffer (50 mM, pH 7.0)

  • Isopropanol

  • Cell lysate or purified lipase

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of pNPP in isopropanol.

  • Prepare the reaction mixture containing phosphate buffer and the pNPP solution.

  • Initiate the reaction by adding the enzyme sample.

  • Monitor the increase in absorbance at 410 nm, which corresponds to the release of p-nitrophenol.

  • One unit of lipase activity is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.

ω-Transaminase Activity Assay

This assay monitors the formation of the ketone product from the deamination of an amine substrate.

Materials:

  • (S)-α-methylbenzylamine (or other suitable amine donor)

  • Pyruvic acid (or other suitable amine acceptor, e.g., 9-oxononanoic acid)

  • Phosphate buffer (50 mM, pH 7.0)

  • PLP (0.1 mM)

  • Cell lysate or purified ω-transaminase

  • HPLC system

Procedure:

  • Prepare the reaction mixture containing phosphate buffer, PLP, the amine donor, and the amine acceptor.

  • Initiate the reaction by adding the enzyme sample.

  • Incubate the reaction at the optimal temperature (e.g., 37°C).

  • Stop the reaction at different time points by adding a quenching solution (e.g., acetonitrile (B52724) or acid).

  • Analyze the formation of the ketone product (e.g., acetophenone (B1666503) if using α-methylbenzylamine) by HPLC.

  • One unit of ω-transaminase activity is defined as the amount of enzyme that produces 1 µmol of the ketone product per minute under the assay conditions.

Conclusion

The biocatalytic synthesis of this compound from oleic acid represents a promising and sustainable manufacturing route. The use of a whole-cell biocatalyst simplifies the process by containing the entire multi-enzyme cascade within a single system. The protocols provided in this document offer a comprehensive guide for researchers to establish and optimize this biosynthetic pathway. Further research may focus on improving the efficiency of individual enzymes through protein engineering and optimizing the whole-cell process through metabolic engineering and fermentation technology to achieve industrially relevant titers and yields.

References

Application Notes and Protocols for the Quantification of 9-Aminononanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 9-aminononanoic acid (9-ANA) in various matrices. The protocols described herein leverage common analytical techniques, including High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS), to ensure high sensitivity and selectivity.

Introduction

This compound is an omega-amino acid with a nine-carbon chain.[1] As with many amino acids, its quantification can be challenging due to its high polarity and lack of a strong chromophore, often necessitating a derivatization step to enhance detection.[2][3][4] The choice of analytical method depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This document outlines two robust methods for the accurate quantification of 9-ANA.

Comparative Summary of Analytical Methods

The following table summarizes the key quantitative parameters for the analytical methods detailed in this document. This allows for an at-a-glance comparison to aid in method selection based on specific research needs.

ParameterHPLC with Fluorescence Detection (FLD)Gas Chromatography-Mass Spectrometry (GC-MS)
Derivatization Agent o-Phthalaldehyde (B127526) (OPA) / 3-Mercaptopropionic Acid (3-MPA)N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS
Instrumentation HPLC with Fluorescence DetectorGC-MS
Typical Limit of Detection (LOD) Low µg/L to ng/L rangeng/L to pg/L range
Typical Limit of Quantification (LOQ) Low µg/L to ng/L rangeng/L to pg/L range
**Linearity (R²) **> 0.99> 0.99
Sample Matrix Biological fluids, pharmaceutical formulationsBiological tissues, complex matrices
Throughput HighModerate

Method 1: Quantification of this compound by HPLC with Fluorescence Detection

This method involves the pre-column derivatization of 9-ANA with o-phthalaldehyde (OPA) and 3-mercaptopropionic acid (3-MPA) to form a highly fluorescent isoindole derivative, which is then quantified by reverse-phase HPLC with fluorescence detection.[5]

Experimental Protocol

1. Materials and Reagents

  • This compound standard

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

  • Boric acid buffer (0.4 M, pH 10.2)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (C18)

2. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of 0.1 M HCl.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the reconstituted sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove interfering substances.

  • Elute the 9-ANA with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of water for derivatization.

3. Derivatization Procedure

  • Prepare the OPA/3-MPA derivatizing reagent by dissolving 50 mg of OPA in 1.25 mL of methanol, then add 50 µL of 3-MPA and 11.2 mL of 0.4 M boric acid buffer (pH 10.2). This reagent should be prepared fresh daily.

  • To 50 µL of the prepared sample or standard, add 50 µL of the OPA/3-MPA reagent.

  • Vortex for 30 seconds and let the reaction proceed for 2 minutes at room temperature before injection.

4. HPLC-FLD Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1 M Sodium acetate (B1210297) buffer (pH 7.2)

  • Mobile Phase B: Methanol

  • Gradient:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20-25 min: 80% to 20% B

    • 25-30 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Fluorescence Detector Wavelengths: Excitation at 340 nm, Emission at 455 nm.[5]

Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Plasma Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Evaporation1 Evaporation Centrifugation1->Evaporation1 Reconstitution1 Reconstitution (HCl) Evaporation1->Reconstitution1 SPE_Cleanup SPE Cleanup (C18) Reconstitution1->SPE_Cleanup Elution Elution (Methanol) SPE_Cleanup->Elution Evaporation2 Evaporation Elution->Evaporation2 Reconstitution2 Reconstitution (Water) Evaporation2->Reconstitution2 Derivatization Add OPA/3-MPA Reagent Reconstitution2->Derivatization HPLC_Injection HPLC Injection Derivatization->HPLC_Injection Fluorescence_Detection Fluorescence Detection HPLC_Injection->Fluorescence_Detection Quantification Quantification Fluorescence_Detection->Quantification

Workflow for HPLC-FLD analysis of 9-ANA.

Method 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method utilizes a derivatization step to convert the non-volatile 9-ANA into a volatile trimethylsilyl (B98337) (TMS) derivative, which is then analyzed by GC-MS.[6][7] This technique offers high sensitivity and selectivity, making it suitable for complex biological matrices.

Experimental Protocol

1. Materials and Reagents

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Ethyl acetate (GC grade)

  • Hexane (B92381) (GC grade)

  • Anhydrous sodium sulfate

2. Sample Preparation (from Tissue)

  • Homogenize 100 mg of tissue in 1 mL of methanol.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Perform a liquid-liquid extraction by adding 1 mL of hexane and vortexing for 2 minutes.

  • Centrifuge to separate the phases and discard the upper hexane layer (to remove lipids).

  • Repeat the hexane wash.

  • Evaporate the methanol extract to dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization Procedure

  • To the dried extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.[7]

  • Cap the vial tightly and heat at 70°C for 30 minutes.[7]

  • Cool the vial to room temperature before injection.

4. GC-MS Conditions

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[7]

  • Carrier Gas: Helium at a constant flow of 1 mL/min[7]

  • Injector Temperature: 250°C[7]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp to 280°C at 10°C/min

    • Hold at 280°C for 5 minutes[7]

  • Injection Mode: Splitless

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.

Workflow Diagram

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Tissue Tissue Sample Homogenization Homogenization (Methanol) Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation LLE Liquid-Liquid Extraction (Hexane) Centrifugation->LLE Evaporation Evaporation LLE->Evaporation Derivatization Add BSTFA + TMCS & Heat Evaporation->Derivatization GC_Injection GC Injection Derivatization->GC_Injection MS_Detection MS Detection GC_Injection->MS_Detection Quantification Quantification MS_Detection->Quantification

Workflow for GC-MS analysis of 9-ANA.

Data Analysis and Quantification

For both methods, quantification is achieved by creating a calibration curve using a series of known concentrations of the this compound standard. The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration. An internal standard may be used to improve accuracy and precision.

Conclusion

The analytical methods presented provide robust and reliable means for the quantification of this compound in different sample types. The choice between HPLC-FLD and GC-MS will depend on the specific requirements of the study, including sensitivity needs, sample matrix complexity, and instrument availability. Proper method validation should be performed to ensure accuracy and precision for the intended application.

References

Anwendungshinweise und Protokolle zur Derivatisierung von 9-Aminononansäure für die GC-MS-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungsbereich: Diese Anwendungshinweise beschreiben ein detailliertes Verfahren zur Derivatisierung von 9-Aminononansäure für die quantitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Dieses Protokoll richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der Analyse von Aminosäuren beteiligt sind.

Einführung: 9-Aminononansäure ist eine nicht-proteinogene ω-Aminosäure, die als Metabolit und chemischer Baustein von Interesse ist[1]. Aufgrund ihrer polaren Natur, die sowohl eine Amino- als auch eine Carboxylgruppe umfasst, ist 9-Aminononansäure nicht direkt für die GC-Analyse geeignet, da sie thermisch labil ist und eine geringe Flüchtigkeit aufweist[2][3][4]. Die Derivatisierung ist ein entscheidender Schritt, um diese polaren funktionellen Gruppen zu modifizieren, die Flüchtigkeit der Verbindung zu erhöhen und ihr chromatographisches Verhalten zu verbessern. Gängige Derivatisierungstechniken für Aminosäuren umfassen Silylierung, Alkylierung und Acylierung.

Dieses Dokument beschreibt ein robustes zweistufiges Derivatisierungsverfahren, das eine Veresterung der Carboxylgruppe gefolgt von einer Acylierung der Aminogruppe umfasst. Dieses Verfahren führt zur Bildung stabiler Derivate, die für die GC-MS-Analyse gut geeignet sind.

Experimentelles Protokoll: Zweistufige Veresterungs- und Acylierungsderivatisierung

Dieses Protokoll beschreibt die Umwandlung von 9-Aminononansäure in ihren Methylester-Pentafluorpropionyl (Me-PFP)-Derivat zur GC-MS-Analyse.

Benötigte Materialien:

  • 9-Aminononansäure-Standard

  • Interne Standardlösung (z. B. deuterierte 9-Aminononansäure)

  • 2 M HCl in Methanol (CH₃OH)

  • Pentafluorpropionsäureanhydrid (PFPA)

  • Ethylacetat (EA)

  • Toluol

  • Natriumsulfat (wasserfrei)

  • Heizblock oder Ofen

  • Reaktionsgefäße (z. B. 2-ml-GC-Vials mit Kappen)

  • Pipetten

  • Vortex-Mischer

  • Zentrifuge

  • Stickstoff-Verdampfer

Verfahren:

Schritt 1: Veresterung der Carboxylgruppe

  • Eine bekannte Menge der 9-Aminononansäure-Probe oder des Standards in ein Reaktionsgefäß einwiegen.

  • Eine geeignete Menge des internen Standards hinzufügen.

  • Die Probe unter einem sanften Stickstoffstrom bei 40 °C zur Trockne eindampfen.

  • Dem getrockneten Rückstand 100 µl 2 M HCl in Methanol zugeben.

  • Das Gefäß fest verschließen und 60 Minuten bei 80 °C erhitzen, um die 9-Aminononansäure in ihren Methylester umzuwandeln.

  • Das Reaktionsgemisch auf Raumtemperatur abkühlen lassen.

  • Das Lösungsmittel unter einem Stickstoffstrom zur Trockne eindampfen.

Schritt 2: Acylierung der Aminogruppe

  • Den getrockneten Rückstand aus Schritt 1 in 100 µl einer Mischung aus Pentafluorpropionsäureanhydrid (PFPA) und Ethylacetat (1:4, v/v) rekonstituieren.

  • Das Gefäß verschließen und 30 Minuten bei 65 °C erhitzen, um die Aminogruppe zu acylieren.

  • Die Reaktion auf Raumtemperatur abkühlen lassen.

Schritt 3: Extraktion des Derivats

  • Dem Reaktionsgemisch 200 µl Toluol und 200 µl Boratpuffer (pH 9) zugeben.

  • 1 Minute lang kräftig vortexen, um das derivatisierte Produkt in die organische Phase zu extrahieren.

  • Bei 2000 x g für 5 Minuten zentrifugieren, um die Phasentrennung zu unterstützen.

  • Die obere organische Phase (Toluol), die das Derivat enthält, vorsichtig in ein sauberes GC-Vial überführen.

  • Eine kleine Menge wasserfreies Natriumsulfat hinzufügen, um eventuelle Restfeuchtigkeit zu entfernen.

  • Die Probe ist nun bereit für die GC-MS-Analyse.

GC-MS-Analysebedingungen

  • Gaschromatograph: Agilent 7890B GC oder gleichwertig

  • Massenspektrometer: Agilent 5977A MSD oder gleichwertig

  • Säule: HP-5ms (30 m x 0,25 mm, 0,25 µm Filmdicke) oder eine ähnliche unpolare Säule

  • Injektionsvolumen: 1 µl

  • Injektortemperatur: 280 °C

  • Injektionsmodus: Splitless

  • Ofentemperaturprogramm:

    • Anfangstemperatur: 80 °C, 2 Minuten halten

    • Rampe: 10 °C/min bis 280 °C

    • Halten: 5 Minuten bei 280 °C

  • Trägergas: Helium mit einer konstanten Flussrate von 1 ml/min

  • MS-Ionenquellentemperatur: 230 °C

  • MS-Quadrupoltemperatur: 150 °C

  • Ionisationsmodus: Elektronenstoßionisation (EI) bei 70 eV

  • Scan-Modus: Selected Ion Monitoring (SIM) zur quantitativen Analyse

Quantitative Datenzusammenfassung

Die folgende Tabelle fasst die erwarteten quantitativen Leistungsdaten für die Analyse von derivatisierter 9-Aminononansäure mittels GC-MS zusammen. Diese Werte basieren auf typischen Ergebnissen für die Analyse von derivatisierten Aminosäuren.

ParameterErwarteter WertAnmerkungen
Retentionszeit (geschätzt) 15 - 20 minAbhängig von den genauen GC-Bedingungen.
Linearer Bereich 10 - 500 ng/ml
Nachweisgrenze (LOD) 10 - 90 ng/ml
Bestimmungsgrenze (LOQ) 80 - 500 ng/ml
Korrelationskoeffizient (r²) > 0,99Typisch für eine gut kalibrierte Methode.
Wiederfindung (%) 85 - 115 %Akzeptabler Bereich für die Bioanalyse.
Präzision (RSD %) < 15 %Innerhalb und zwischen den Läufen.

Alternative Derivatisierungsmethoden

Obwohl die zweistufige Veresterung/Acylierung eine robuste Methode ist, können auch andere Derivatisierungsreagenzien verwendet werden:

  • Silylierung: Reagenzien wie N,O-Bis(trimethylsilyl)trifluoroacetamid (BSTFA) oder N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamid (MTBSTFA) werden häufig verwendet. MTBSTFA-Derivate sind tendenziell stabiler und weniger feuchtigkeitsempfindlich als BSTFA-Derivate. Die Silylierung erfordert jedoch wasserfreie Bedingungen.

  • Alkylierung mit Chloroformiaten: Methylchloroformiat (MCF) oder Ethylchloroformiat (ECF) können zur Derivatisierung von Amino- und Carboxylgruppen in einem einzigen Schritt verwendet werden. Diese Methode ist schnell und erfordert keine wasserfreien Bedingungen.

Diagramme

Derivatization_Workflow Workflow der Derivatisierung von 9-Aminononansäure cluster_sample_prep Probenvorbereitung cluster_derivatization Derivatisierung cluster_esterification Schritt 1: Veresterung cluster_acylation Schritt 2: Acylierung cluster_extraction Extraktion cluster_analysis Analyse Sample Probe mit 9-Aminononansäure Add_IS Zugabe des internen Standards Sample->Add_IS Dry_Down1 Trocknung (N2-Strom) Add_IS->Dry_Down1 Add_HCl_MeOH Zugabe von 2M HCl in Methanol Dry_Down1->Add_HCl_MeOH Heat1 Erhitzen (80°C, 60 min) Add_HCl_MeOH->Heat1 Dry_Down2 Trocknung (N2-Strom) Heat1->Dry_Down2 Add_PFPA Zugabe von PFPA/ Ethylacetat Dry_Down2->Add_PFPA Heat2 Erhitzen (65°C, 30 min) Add_PFPA->Heat2 Add_Toluene Zugabe von Toluol & Boratpuffer Heat2->Add_Toluene Vortex Vortexen & Zentrifugieren Add_Toluene->Vortex Collect_Organic Sammeln der organischen Phase Vortex->Collect_Organic GC_MS GC-MS-Analyse Collect_Organic->GC_MS

References

Application Note: HPLC Methods for Purity Analysis of 9-Aminononanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9-Aminononanoic acid is a nine-carbon aliphatic amino acid that serves as a versatile building block in various chemical syntheses, including the production of polyamides and other polymers. Its purity is a critical parameter that can significantly impact the properties of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of this compound and quantifying any related impurities. This application note details two distinct HPLC methods for the purity analysis of this compound, catering to different laboratory capabilities and sensitivities.

Method 1 describes a pre-column derivatization method using o-phthalaldehyde (B127526) (OPA) with fluorescence detection, a highly sensitive and specific approach for primary amines.[1][2][3][4]

Method 2 outlines a method for the analysis of underivatized this compound using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with an Evaporative Light Scattering Detector (ELSD), which is suitable for detecting compounds that lack a UV chromophore.

Method 1: Purity Analysis by HPLC with Pre-Column OPA Derivatization and Fluorescence Detection

This method is based on the reaction of the primary amino group of this compound with o-phthalaldehyde (OPA) and a thiol (e.g., 3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative. This allows for sensitive and selective detection.

Experimental Protocol

1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Boric acid

  • Potassium chloride

  • Sodium hydroxide (B78521)

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

  • Hydrochloric acid

2. Solutions Preparation

  • Borate (B1201080) Buffer (0.4 M, pH 9.5): Dissolve 24.7 g of boric acid in 1 L of water and adjust the pH to 9.5 with a concentrated sodium hydroxide solution.

  • OPA/3-MPA Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.25 mL of 0.4 M borate buffer (pH 9.5) and 50 µL of 3-mercaptopropionic acid. Mix well. This reagent should be prepared fresh daily and protected from light.

  • Mobile Phase A: 10 mM Sodium Phosphate buffer (pH 7.0)

  • Mobile Phase B: Acetonitrile:Methanol (50:50, v/v)

  • Sample Diluent: 0.1 M Hydrochloric Acid

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of the sample diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the sample diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 100 µg/mL.

4. Derivatization Procedure

  • To 100 µL of each standard or sample solution in a microvial, add 400 µL of the OPA/3-MPA derivatization reagent.

  • Vortex the mixture for 30 seconds.

  • Let the reaction proceed at room temperature for 2 minutes before injection.

5. HPLC Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 10 mM Sodium Phosphate buffer (pH 7.0)
Mobile Phase B Acetonitrile:Methanol (50:50, v/v)
Gradient 0-5 min: 20% B; 5-20 min: 20% to 80% B; 20-25 min: 80% B; 25.1-30 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detector Fluorescence Detector
Excitation Wavelength 340 nm
Emission Wavelength 455 nm
Data Presentation

Table 1: Quantitative Data for OPA Derivatization Method

ParameterThis compound DerivativePotential Impurity 1Potential Impurity 2
Retention Time (min) ~ 15.2(Varies)(Varies)
Limit of Detection (LOD) ~ 5 ng/mL--
Limit of Quantification (LOQ) ~ 15 ng/mL--
Linearity (R²) > 0.999--
Recovery (%) 98 - 102--

Experimental Workflow

HPLC_OPA_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve 9-ANA Sample in 0.1M HCl mix Mix Sample/Standard with OPA Reagent prep_sample->mix prep_std Prepare 9-ANA Standard Solutions prep_std->mix react React for 2 min at Room Temp. mix->react inject Inject 20 µL react->inject separate C18 Column Separation (Gradient Elution) inject->separate detect Fluorescence Detection (Ex: 340 nm, Em: 455 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity and Impurities integrate->quantify

Caption: Workflow for HPLC analysis of this compound with OPA derivatization.

Method 2: Purity Analysis by HILIC with ELSD Detection

This method is suitable for the direct analysis of this compound without derivatization. HILIC is ideal for retaining and separating polar compounds, and ELSD provides universal detection for non-volatile analytes.

Experimental Protocol

1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Formic acid (LC-MS grade)

2. Solutions Preparation

  • Mobile Phase A: 100 mM Ammonium formate in water, pH 3.0 (adjusted with formic acid)

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: Acetonitrile:Water (75:25, v/v)

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of the sample diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the sample diluent to concentrations ranging from 10 µg/mL to 500 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 200 µg/mL.

4. HPLC Conditions

ParameterValue
Column HILIC column (e.g., Amide, Silica, 4.6 x 150 mm, 5 µm)
Mobile Phase A 100 mM Ammonium formate in water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0-2 min: 90% B; 2-15 min: 90% to 60% B; 15-18 min: 60% B; 18.1-25 min: 90% B
Flow Rate 0.8 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detector Evaporative Light Scattering Detector (ELSD)
Nebulizer Temperature 40 °C
Evaporator Temperature 60 °C
Gas Flow (Nitrogen) 1.5 L/min
Data Presentation

Table 2: Quantitative Data for HILIC-ELSD Method

ParameterThis compoundPotential Impurity 1Potential Impurity 2
Retention Time (min) ~ 12.5(Varies)(Varies)
Limit of Detection (LOD) ~ 5 µg/mL--
Limit of Quantification (LOQ) ~ 15 µg/mL--
Linearity (log-log R²) > 0.995--
Recovery (%) 95 - 105--

Experimental Workflow

HILIC_ELSD_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HILIC-ELSD Analysis cluster_data Data Analysis prep_sample Dissolve 9-ANA Sample in ACN:Water inject Inject 10 µL prep_sample->inject prep_std Prepare 9-ANA Standard Solutions prep_std->inject separate HILIC Column Separation (Gradient Elution) inject->separate detect ELSD Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity and Impurities (log-log) integrate->quantify

Caption: Workflow for HILIC-ELSD analysis of underivatized this compound.

Conclusion

The two HPLC methods presented provide robust and reliable approaches for the purity analysis of this compound. The choice of method will depend on the specific requirements of the analysis, including the desired sensitivity and the available instrumentation. The OPA derivatization method offers excellent sensitivity and is ideal for trace-level impurity profiling. The HILIC-ELSD method provides a simpler, direct analysis approach, avoiding the need for derivatization, and is well-suited for routine quality control applications. Both methods should be validated according to the relevant guidelines to ensure their accuracy, precision, and reliability for their intended use.

References

Applications of 9-Aminononanoic Acid in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield specific examples of 9-aminononanoic acid being used in drug delivery systems. The following application notes and protocols are based on the physicochemical properties of this compound and the established roles of similar long-chain omega-amino acids in drug delivery. The provided data is illustrative and should be considered hypothetical.

Introduction

This compound is a bifunctional molecule featuring a nine-carbon aliphatic chain with a terminal carboxylic acid and a terminal amine group. This structure makes it a promising candidate for various applications in drug delivery, particularly as a flexible linker in drug conjugates and as a component in the formulation of nanocarrier systems. Its long hydrocarbon chain can impart hydrophobicity, while the terminal reactive groups allow for covalent attachment to drugs, targeting moieties, and other carrier components.

Potential Applications

Flexible Linker in Drug Conjugates

The linear nine-carbon chain of this compound can serve as a flexible spacer arm to connect a therapeutic agent to a carrier molecule, such as an antibody, peptide, or polymer. This spatial separation can reduce steric hindrance and allow both the drug and the carrier to exert their functions optimally.

Key Advantages:

  • Flexibility: The aliphatic chain allows for rotational freedom, which can be beneficial for the biological activity of the conjugated drug.

  • Hydrophobicity: The non-polar nature of the carbon chain can influence the overall physicochemical properties of the conjugate, potentially enhancing membrane permeability.

  • Bifunctionality: The presence of both an amine and a carboxylic acid group allows for versatile conjugation chemistry.

Component of Nanoparticles and Liposomes

This compound can be incorporated into the structure of nanoparticles and liposomes. Its hydrophobic tail can integrate into the lipid bilayer of liposomes or the core of polymeric nanoparticles, while its hydrophilic head group can be exposed on the surface, providing a point of attachment for targeting ligands or stealth-imparting polymers like polyethylene (B3416737) glycol (PEG).

Potential Roles:

  • Surface Functionalization: The terminal amine or carboxylic acid group can be used to attach targeting molecules (e.g., antibodies, peptides) for site-specific drug delivery.

  • Drug Encapsulation: The hydrophobic nature of the nonanoic acid backbone can contribute to the encapsulation of lipophilic drugs within the core of nanocarriers.

  • Structural Component: It can be used as a monomer or a building block in the synthesis of biodegradable polymers for drug delivery.

pH-Responsive Drug Delivery Systems

The terminal carboxylic acid and amine groups of this compound have pKa values that can be exploited to create pH-sensitive drug delivery systems. For instance, in acidic tumor microenvironments, a change in the protonation state of these groups could trigger a conformational change in the carrier, leading to drug release.

Experimental Protocols

Protocol 1: Synthesis of a this compound-Drug Conjugate

This protocol describes a general method for conjugating a drug containing a primary amine to the carboxylic acid terminus of this compound, followed by activation of the this compound's amine group for subsequent conjugation to a carrier.

Materials:

  • This compound

  • Amine-containing drug

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate solution (5% w/v)

  • Citric acid solution (5% w/v)

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 eq) and NHS (1.1 eq) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC or EDC (1.1 eq) and stir the reaction at 0°C for 1 hour and then at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • The filtrate containing the NHS-activated this compound can be used directly in the next step.

  • Conjugation to Amine-Containing Drug:

    • Dissolve the amine-containing drug (1 eq) in anhydrous DMF.

    • Add the solution of NHS-activated this compound dropwise to the drug solution.

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with 5% citric acid, 5% sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting drug-linker conjugate by silica gel column chromatography.

  • Activation of the Terminal Amine for Carrier Conjugation:

    • Dissolve the purified drug-linker conjugate (1 eq) in DCM.

    • Add SMCC (1.1 eq) and triethylamine (B128534) (1.5 eq).

    • Stir the reaction at room temperature for 4 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the maleimide-activated drug-linker.

Characterization:

  • Confirm the structure of the final conjugate using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Assess purity using high-performance liquid chromatography (HPLC).

Protocol 2: Formulation of this compound-Modified Liposomes

This protocol outlines the preparation of liposomes incorporating a lipid derivative of this compound for surface functionalization.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])

  • This compound-derivatized lipid (e.g., 9-(dioleoylglyceryl)aminononanoic acid - requires custom synthesis)

  • Drug to be encapsulated

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Hydration:

    • Dissolve DPPC, cholesterol, DSPE-PEG(2000), and the this compound-derivatized lipid in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:4:1).

    • If encapsulating a lipophilic drug, add it to the chloroform solution at this stage.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with a PBS solution (containing the hydrophilic drug, if applicable) by vortexing at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DPPC).

  • Liposome (B1194612) Extrusion:

    • Subject the hydrated lipid suspension to several freeze-thaw cycles to increase encapsulation efficiency.

    • Extrude the liposome suspension 10-15 times through a 100 nm polycarbonate membrane using a mini-extruder to obtain unilamellar vesicles of a defined size.

  • Purification:

    • Remove unencapsulated drug by dialysis or size exclusion chromatography.

Characterization:

  • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

  • Visualize the liposome morphology using transmission electron microscopy (TEM).

  • Quantify drug encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC) after lysing the liposomes with a detergent.

Quantitative Data (Illustrative)

The following tables present hypothetical data for drug delivery systems utilizing this compound.

Table 1: Physicochemical Properties of a Hypothetical Drug-9-Aminononanoic Acid Conjugate

ParameterValue
Molecular Weight ( g/mol )650.8 (Drug MW: 450)
Solubility in PBS (mg/mL)0.5
LogP3.2
Purity (by HPLC)>98%

Table 2: Characteristics of Hypothetical this compound-Modified Nanoparticles

FormulationParticle Size (nm)PDIZeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
Unmodified Nanoparticles150 ± 50.15-25 ± 210.285.1
9-AN-Modified Nanoparticles155 ± 70.18-15 ± 39.883.5

Table 3: In Vitro Drug Release Profile from Hypothetical this compound-Containing Nanocarriers

Time (hours)Cumulative Release (%) - pH 7.4Cumulative Release (%) - pH 5.5
110.518.2
422.145.6
835.870.3
1248.285.1
2465.792.5
4880.395.8

Visualizations

G cluster_synthesis Drug Conjugate Synthesis Drug Drug Drug_Conjugate Drug-Linker-Carrier Conjugate Drug->Drug_Conjugate Conjugation 9-Aminononanoic_Acid 9-Aminononanoic Acid 9-Aminononanoic_Acid->Drug_Conjugate Linker Carrier Carrier Carrier->Drug_Conjugate Conjugation

Caption: Synthesis of a drug-carrier conjugate using this compound as a linker.

G cluster_nanoparticle Nanoparticle Drug Delivery Nanoparticle Nanoparticle Core Surface 9-AN_Moiety 9-Aminononanoic Acid Moiety Nanoparticle:tail->9-AN_Moiety Drug_Release Drug Release Nanoparticle->Drug_Release Stimuli Drug Drug Drug->Nanoparticle:head Encapsulation Targeting_Ligand Targeting Ligand 9-AN_Moiety->Targeting_Ligand Attachment Tumor_Cell Target Cell Targeting_Ligand->Tumor_Cell Targeting Drug_Release->Tumor_Cell Therapeutic Effect

Caption: Targeted drug delivery using a nanoparticle surface-modified with this compound.

G Start Start Lipid_Film_Formation Lipid Film Formation (Lipids + Drug + 9-AN derivative) Start->Lipid_Film_Formation Hydration Hydration with Aqueous Buffer Lipid_Film_Formation->Hydration Extrusion Extrusion through Polycarbonate Membrane Hydration->Extrusion Purification Purification (Dialysis/SEC) Extrusion->Purification Characterization Characterization (DLS, TEM, HPLC) Purification->Characterization End End Characterization->End

Caption: Workflow for the preparation of this compound-modified liposomes.

Conclusion

While direct experimental evidence is currently lacking, the unique bifunctional and amphipathic nature of this compound makes it a theoretically attractive component for the design of advanced drug delivery systems. As a flexible linker, it can facilitate the construction of well-defined drug conjugates. As a modifiable component of nanocarriers, it offers a platform for creating targeted and stimuli-responsive delivery vehicles. Further research is warranted to explore and validate these potential applications and to generate the empirical data necessary to fully understand the utility of this compound in medicine.

Application Notes and Protocols for the Enzymatic Production of Biopolyesters from 9-Aminononanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of biopolyesters and polyamides derived from 9-aminononanoic acid. The use of enzymatic catalysts, particularly lipases, offers a green and highly selective alternative to traditional chemical polymerization methods, yielding polymers with high purity suitable for biomedical applications.

Introduction

The enzymatic polymerization of ω-amino acids, such as this compound derivatives, represents a significant advancement in the sustainable production of biocompatible and biodegradable polymers. Lipases, particularly Candida antarctica lipase (B570770) B (CALB), have demonstrated remarkable efficiency in catalyzing the polycondensation of these monomers under mild reaction conditions. This approach avoids the use of harsh chemicals and high temperatures typical of conventional methods, leading to polymers with well-defined structures and reduced impurities. These materials, often referred to as Nylon-9, are of great interest for applications in drug delivery, tissue engineering, and other biomedical fields.

Data Presentation

The following tables summarize typical experimental parameters and expected outcomes for the enzymatic polymerization of this compound derivatives, based on analogous studies of ω-amino acid and diacid/diol polymerizations.

Table 1: Reaction Conditions for Lipase-Catalyzed Polymerization of this compound Esters

ParameterValue/RangeNotes
Monomer Methyl or Ethyl 9-aminononanoateEsterified monomer is preferred for higher reactivity.
Enzyme Immobilized Candida antarctica Lipase B (e.g., Novozym 435)Highly effective for both ester and amide bond formation.
Enzyme Load 3-10% (w/w of monomer)Higher loads can increase reaction rates but also costs.
Temperature 80 - 140 °CHigher temperatures can increase reaction rate and polymer solubility, but may affect enzyme stability.
Reaction Medium Bulk (solvent-free) or Organic Solvent (e.g., Toluene (B28343), Diphenyl Ether)Bulk polymerization is solvent-free; solvents can aid in temperature control and product removal.
Water Removal Molecular Sieves or VacuumEssential to shift the equilibrium towards polymer formation.
Reaction Time 4 - 48 hoursMonitored by spectroscopic methods (NMR, FT-IR).

Table 2: Expected Polymer Characteristics

PropertyExpected Value/RangeMethod of Analysis
Number-Average Molecular Weight (Mn) 2,000 - 25,000 g/mol Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
Polydispersity Index (PDI) 1.5 - 2.5GPC / SEC
Structure Confirmation Amide bond formationNuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR)
Thermal Properties (Tm, Tg) Dependent on molecular weight and crystallinityDifferential Scanning Calorimetry (DSC)

Experimental Protocols

Protocol 1: Enzymatic Polycondensation of Ethyl 9-Aminononanoate in Bulk

This protocol describes a solvent-free approach for the synthesis of poly(this compound).

Materials:

  • Ethyl 9-aminononanoate (monomer)

  • Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435)

  • Chloroform (B151607)

  • Methanol (B129727)

  • 2-Neck Round Bottom Flask

  • Magnetic Stirrer with Hotplate

  • Vacuum Line

  • Schlenk Line (optional, for inert atmosphere)

Procedure:

  • Monomer and Enzyme Preparation: Add a pre-weighed amount of ethyl 9-aminononanoate to a 2-neck round bottom flask equipped with a magnetic stir bar. Add immobilized CALB (10% w/w of the monomer).

  • Reaction Setup: Place the flask in an oil bath on a magnetic stirrer hotplate. Attach one neck of the flask to a vacuum line.

  • Polymerization: Heat the reaction mixture to 140 °C with continuous stirring. Apply a vacuum to remove the ethanol (B145695) byproduct, which drives the polymerization reaction forward.

  • Monitoring the Reaction: The reaction progress can be monitored by taking small aliquots at different time intervals and analyzing them by ¹H-NMR. The disappearance of the ethyl ester signals and the appearance of new signals corresponding to the amide bond formation indicate the progress of the polymerization.[1]

  • Reaction Termination and Polymer Isolation: After the desired reaction time (e.g., 24-48 hours), cool the reaction mixture to room temperature. Dissolve the crude polymer in a minimal amount of chloroform.

  • Enzyme Removal: Remove the immobilized enzyme by filtration.

  • Polymer Precipitation: Precipitate the polymer by adding the chloroform solution dropwise to a large volume of cold methanol with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum at 30-40 °C to a constant weight.

Protocol 2: Enzymatic Polycondensation of this compound in an Organic Solvent

This protocol utilizes a solvent to facilitate the reaction and control viscosity.

Materials:

  • This compound (monomer)

  • Immobilized Candida antarctica Lipase B (CALB)

  • Toluene or Diphenyl Ether (solvent)

  • Molecular Sieves (3Å or 4Å)

  • 3-Neck Round Bottom Flask

  • Magnetic Stirrer with Hotplate

  • Dean-Stark trap or equivalent for water removal

  • Nitrogen or Argon gas supply

  • Chloroform

  • Methanol

Procedure:

  • Reaction Setup: To a 3-neck round bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, add this compound and toluene (3:1 v/w of monomer).

  • Addition of Enzyme and Desiccant: Add immobilized CALB (3% w/w of the monomer) and molecular sieves to the flask.[2]

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 15-20 minutes.

  • Polymerization: Heat the reaction mixture to a reflux temperature of the solvent (e.g., ~110 °C for toluene) with vigorous stirring. Water produced during the condensation reaction will be removed azeotropically.

  • Monitoring the Reaction: Monitor the reaction by analyzing aliquots using FT-IR for the appearance of the amide I and II bands and the disappearance of the carboxylic acid O-H stretch.

  • Reaction Termination and Polymer Isolation: After the desired time, cool the reaction to room temperature. Dissolve the polymer in chloroform if necessary.

  • Purification: Remove the enzyme and molecular sieves by filtration. Precipitate the polymer in cold methanol.

  • Drying: Collect the polymer by filtration and dry under vacuum.

Visualization of Workflows and Pathways

General Workflow for Enzymatic Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Analysis Monomer Monomer (this compound Derivative) Reactor Reaction Vessel (Bulk or Solvent) Monomer->Reactor Enzyme Immobilized Lipase (e.g., CALB) Enzyme->Reactor Heating Heating (80-140°C) Reactor->Heating ByproductRemoval Byproduct Removal (Vacuum / Azeotropic Distillation) Heating->ByproductRemoval Dissolution Dissolution in Solvent (e.g., Chloroform) ByproductRemoval->Dissolution Filtration Enzyme Removal (Filtration) Dissolution->Filtration Precipitation Precipitation (in Methanol) Filtration->Precipitation Drying Drying under Vacuum Precipitation->Drying Polymer Final Biopolyester (Poly(this compound)) Drying->Polymer Analysis Characterization (NMR, FT-IR, GPC, DSC) Polymer->Analysis

Caption: General workflow for the enzymatic synthesis of biopolyesters.

Lipase-Catalyzed Polycondensation Mechanism

G cluster_activation Enzyme Activation cluster_propagation Chain Propagation Lipase Lipase Active Site (Ser-His-Asp) AcylEnzyme Acyl-Enzyme Intermediate Lipase->AcylEnzyme Acylation Monomer Monomer Molecule (R-COOH) Monomer->AcylEnzyme Tetrahedral Tetrahedral Intermediate AcylEnzyme->Tetrahedral Nucleophilic Attack GrowingChain Growing Polymer Chain (-NH2 end) GrowingChain->Tetrahedral ElongatedChain Elongated Polymer Chain Tetrahedral->ElongatedChain Amide Bond Formation RegeneratedLipase Regenerated Lipase Tetrahedral->RegeneratedLipase ElongatedChain->GrowingChain Becomes new growing chain RegeneratedLipase->Lipase Re-enters cycle

Caption: Simplified mechanism of lipase-catalyzed polycondensation.

References

Application Notes and Protocols for the Synthesis of 9-Aminononanoic Acid Esters from Unsaturated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Aminononanoic acid and its esters are valuable bifunctional molecules that serve as important monomers for the synthesis of polyamides, such as Nylon-9. Their utility also extends to the pharmaceutical industry as chemical intermediates. The synthesis of these compounds from renewable resources, particularly unsaturated fatty acids like oleic acid, presents a sustainable alternative to traditional chemical synthesis routes. This document provides detailed application notes and protocols for three primary synthetic strategies for producing this compound and its esters from unsaturated fatty acids: Chemo-catalytic Synthesis via Metathesis, Direct Ozonolysis, and Biocatalytic Synthesis.

Chemo-Catalytic Synthesis via Metathesis and Reductive Amination

This pathway involves a two-step process starting with the cross-metathesis of an unsaturated fatty acid (e.g., oleic acid) with ethylene (B1197577) to produce a terminal alkene. This intermediate is then subjected to oxidative cleavage and subsequent reductive amination to yield the desired this compound ester.

Logical Workflow

chemo_catalytic_workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_product Final Product Unsaturated Fatty Acid (e.g., Oleic Acid) Unsaturated Fatty Acid (e.g., Oleic Acid) Cross-Metathesis Cross-Metathesis Unsaturated Fatty Acid (e.g., Oleic Acid)->Cross-Metathesis Ethylene Ethylene Ethylene->Cross-Metathesis Terminal Alkene Intermediate Terminal Alkene Intermediate Cross-Metathesis->Terminal Alkene Intermediate e.g., 9-Decenoic acid Oxidative Cleavage Oxidative Cleavage Aldehyde-Ester Intermediate Aldehyde-Ester Intermediate Oxidative Cleavage->Aldehyde-Ester Intermediate e.g., Methyl 9-oxononanoate (B1257084) Reductive Amination Reductive Amination This compound Ester This compound Ester Reductive Amination->this compound Ester Terminal Alkene Intermediate->Oxidative Cleavage e.g., Ozonolysis Aldehyde-Ester Intermediate->Reductive Amination

Caption: Chemo-catalytic synthesis workflow.

Data Presentation
StepStarting MaterialCatalyst/ReagentConditionsProductYieldReference
Cross-Metathesis Oleic Acid & EthyleneRuthenium-based catalyst (e.g., Grubbs catalyst)20-100 °C, 1-30 bar ethylene pressure9-Decenoic acid>50 mol%[1]
Oxidative Cleavage 9-Decenoic acidOzone, followed by a reducing agentLow temperature (e.g., -78 °C)9-Oxononanoic acidHigh[1]
Reductive Amination 9-Oxononanoic acid esterAmmonia (B1221849), Hydrogen, Ni or Pd/C catalystElevated pressure and temperatureThis compound ester>90%[2]
Experimental Protocol: Chemo-Catalytic Synthesis

Step 1: Cross-Metathesis of Oleic Acid with Ethylene

  • Catalyst and Reagent Preparation: Use a ruthenium-based metathesis catalyst (e.g., Grubbs II catalyst). Ensure all solvents are anhydrous and deoxygenated.

  • Reaction Setup: In a high-pressure reactor, dissolve oleic acid in a suitable solvent (e.g., dichloromethane).

  • Reaction Execution: Add the metathesis catalyst to the solution. Pressurize the reactor with ethylene gas (1-30 bar). Heat the reaction mixture to 20-100 °C and stir for the desired time.

  • Work-up: After the reaction, cool the reactor and vent the ethylene. The resulting 9-decenoic acid can be purified by distillation or used directly in the next step.

Step 2: Oxidative Cleavage of 9-Decenoic Acid

  • Ozonolysis Setup: Dissolve the 9-decenoic acid in a non-participating solvent (e.g., dichloromethane (B109758) or methanol) and cool the solution to -78 °C.

  • Ozone Treatment: Bubble ozone gas through the solution until a blue color persists, indicating the complete consumption of the alkene.

  • Reductive Work-up: Purge the solution with nitrogen or oxygen to remove excess ozone. Add a reducing agent (e.g., dimethyl sulfide (B99878) or triphenylphosphine) and allow the solution to warm to room temperature.

  • Purification: The resulting 9-oxononanoic acid can be purified by crystallization or chromatography.

Step 3: Reductive Amination of 9-Oxononanoic Acid Ester

  • Esterification: Convert the 9-oxononanoic acid to its methyl ester using standard esterification procedures (e.g., reaction with methanol (B129727) in the presence of an acid catalyst).

  • Reaction Setup: In an autoclave, dissolve the methyl 9-oxononanoate in a suitable solvent (e.g., methanol). Add a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon).

  • Reaction Execution: Seal the autoclave and purge with nitrogen. Introduce anhydrous ammonia and then pressurize with hydrogen. Heat the mixture to the desired temperature and stir.

  • Work-up and Purification: After the reaction, cool the autoclave and vent the gases. Filter off the catalyst. The resulting methyl 9-aminononanoate can be purified by distillation or crystallization. The ester can be hydrolyzed to this compound if desired.

Direct Ozonolysis and Reductive Amination

This is a more direct chemo-catalytic approach where the unsaturated fatty acid is first cleaved by ozonolysis to produce a C9 aldehyde-acid, which is then converted to the amino acid via reductive amination.

Logical Workflow

direct_ozonolysis_workflow cluster_start Starting Material cluster_process Reaction Steps cluster_product Final Product Unsaturated Fatty Acid (e.g., Oleic Acid) Unsaturated Fatty Acid (e.g., Oleic Acid) Ozonolysis Ozonolysis Unsaturated Fatty Acid (e.g., Oleic Acid)->Ozonolysis Aldehyde-Acid Intermediate Aldehyde-Acid Intermediate Ozonolysis->Aldehyde-Acid Intermediate 9-Oxononanoic acid Reductive Amination Reductive Amination This compound This compound Reductive Amination->this compound Aldehyde-Acid Intermediate->Reductive Amination

Caption: Direct ozonolysis and reductive amination workflow.

Data Presentation
StepStarting MaterialReagentsConditionsProductYieldReference
Ozonolysis Oleic AcidOzone, followed by a reducing agentLow temperature (e.g., -78 °C)9-Oxononanoic acid14 ± 2% carbon yield[3]
Reductive Amination Methyl 9-oxononanoateAnhydrous ammonia, Hydrogen, Pd/C catalyst, Methanol-Methyl 9-aminononanoate74%[4]
Experimental Protocol: Direct Ozonolysis and Reductive Amination

Step 1: Ozonolysis of Oleic Acid

  • Reaction Setup: Dissolve oleic acid in a suitable solvent such as methanol or a mixture of a C1-C5 alcohol with at least 0.5 wt% water. Cool the solution to a low temperature (e.g., -78°C).

  • Ozonolysis: Bubble a stream of ozone in oxygen through the solution until the oleic acid is consumed (monitored by TLC or GC).

  • Post-treatment: After ozonolysis, the reaction mixture containing the ozonide intermediates can be directly used for the next step.

Step 2: Reductive Amination of the Ozonolysis Product

  • Reaction Setup: Transfer the ozonolysis reaction mixture to a high-pressure autoclave. Add a hydrogenation catalyst (e.g., Palladium on carbon).

  • Reaction Execution: Seal the autoclave and introduce ammonia under pressure, followed by hydrogen (30 to 100 bar). Heat the reaction mixture to 50 to 150 °C and stir.

  • Work-up and Purification: After the reaction is complete, cool the autoclave, vent the gases, and filter the catalyst. The solvent can be removed under reduced pressure. The resulting this compound or its ester can be purified by crystallization or ion-exchange chromatography.

Biocatalytic Synthesis

This approach utilizes a multi-enzyme cascade in whole-cell biocatalysts to convert unsaturated fatty acids into this compound. This method is environmentally friendly and highly selective.

Signaling Pathway

biocatalytic_pathway Oleic Acid Oleic Acid 10-Hydroxyoctadecanoic acid 10-Hydroxyoctadecanoic acid Oleic Acid->10-Hydroxyoctadecanoic acid Oleate Hydratase (OhyA) 10-Oxooctadecanoic acid 10-Oxooctadecanoic acid 10-Hydroxyoctadecanoic acid->10-Oxooctadecanoic acid Alcohol Dehydrogenase (ADH) 9-(Nonanoyloxy)nonanoic acid 9-(Nonanoyloxy)nonanoic acid 10-Oxooctadecanoic acid->9-(Nonanoyloxy)nonanoic acid Baeyer-Villiger Monooxygenase (BVMO) 9-Hydroxynonanoic acid 9-Hydroxynonanoic acid 9-(Nonanoyloxy)nonanoic acid->9-Hydroxynonanoic acid Esterase/Lipase 9-Oxononanoic acid 9-Oxononanoic acid 9-Hydroxynonanoic acid->9-Oxononanoic acid Alcohol Dehydrogenase (ChnD) This compound This compound 9-Oxononanoic acid->this compound ω-Transaminase (ω-TA)

Caption: Biocatalytic pathway for this compound synthesis.

Data Presentation
StepEnzymeSubstrateProductConversion/YieldReference
Hydration Oleate Hydratase (OhyA)Oleic Acid10-Hydroxyoctadecanoic acid-[5]
Dehydrogenation Alcohol Dehydrogenase (ADH)10-Hydroxyoctadecanoic acid10-Oxooctadecanoic acid-[5]
Oxidation Baeyer-Villiger Monooxygenase (BVMO)10-Oxooctadecanoic acid9-(Nonanoyloxy)nonanoic acid-[5]
Hydrolysis Esterase/Lipase9-(Nonanoyloxy)nonanoic acid9-Hydroxynonanoic acid-[6]
Dehydrogenation Alcohol Dehydrogenase (ChnD)9-Hydroxynonanoic acid9-Oxononanoic acid-[5]
Transamination ω-Transaminase (ω-TA)9-Oxononanoic acidThis compound~90% conversion from hydroxy fatty acids[5]
Overall Multi-enzyme cascadeOleic AcidThis compound54% isolation yield[4]
Experimental Protocol: Biocatalytic Synthesis

1. Preparation of Recombinant Whole-Cell Biocatalyst

  • Gene Cloning and Expression: Clone the genes encoding the enzymes of the cascade (OhyA, ADH, BVMO, Esterase, ChnD, ω-TA) into suitable expression vectors and transform them into a host organism (e.g., E. coli).

  • Cell Culture and Induction: Grow the recombinant cells in a suitable medium to a desired cell density. Induce the expression of the recombinant enzymes by adding an appropriate inducer (e.g., IPTG).

  • Cell Harvesting: Harvest the cells by centrifugation and wash them with a suitable buffer. The cell paste can be used directly for the biotransformation.

2. Whole-Cell Biotransformation

  • Reaction Setup: Resuspend the prepared whole-cell biocatalyst in a reaction buffer.

  • Substrate Addition: Add the substrate, oleic acid (often dissolved in a co-solvent or as an emulsion), to the cell suspension.

  • Reaction Conditions: Maintain the reaction at an optimal temperature and pH for the enzymatic cascade. Provide aeration and agitation for cell viability and mass transfer.

  • Monitoring and Product Recovery: Monitor the progress of the reaction by analyzing samples using techniques like HPLC or GC. After the reaction, separate the cells from the broth by centrifugation. The this compound in the supernatant can be purified by methods such as ion-exchange chromatography and crystallization.

Product Characterization

The identity and purity of the synthesized this compound or its esters should be confirmed using standard analytical techniques.

TechniqueExpected Observations
GC-MS For the methyl ester, a molecular ion peak corresponding to its molecular weight is expected. Fragmentation patterns can confirm the structure. Derivatization is often required for the free amino acid.[7]
NMR Spectroscopy ¹H NMR: Characteristic peaks for the methylene (B1212753) protons along the carbon chain, a triplet for the protons adjacent to the amino group, and a triplet for the protons adjacent to the carbonyl group. The proton of the carboxylic acid will appear as a broad singlet downfield.[8][9] ¹³C NMR: A peak for the carbonyl carbon, and distinct peaks for the carbons of the aliphatic chain.[8]
FTIR Spectroscopy Characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the carboxylic acid or ester, and O-H stretching of the carboxylic acid.[10][11][12][13]

This document provides a comprehensive overview and practical protocols for the synthesis of this compound and its esters from unsaturated fatty acids. Researchers should optimize the described conditions based on their specific experimental setup and requirements.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9-Aminononanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 9-aminononanoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include oleic acid (from renewable sources like soybean oil), linoleic acid, and cyclohexanone (B45756).[1][2][3] The choice of precursor often depends on factors like cost, availability, and the desired synthesis route.

Q2: What are the main synthetic strategies to produce this compound?

A2: The primary synthesis strategies include:

  • From Unsaturated Fatty Acids (e.g., Oleic Acid): This often involves oxidative cleavage of the double bond to form an aldehyde, followed by reductive amination.[2][4] A common method is reductive ozonolysis.

  • From Cyclohexanone: This route involves a series of reactions including cyanoethylation, Baeyer-Villiger rearrangement, pyrolysis, and hydrogenation.

  • Biocatalytic Methods: Enzymatic cascades are being developed to produce this compound from renewable resources like oleic and linoleic acid in a more environmentally friendly manner.

Q3: What is a typical yield for this compound synthesis?

A3: Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. For instance, a four-step process from soybean oil involving reductive alkylation and hydrolysis has reported yields of crude amino acid better than 90%. A biocatalytic approach starting from oleic acid has demonstrated an isolation yield of 54%.

Q4: How can I purify the final this compound product?

A4: A common method for purification is precipitation from an aqueous solution by adding an organic nonsolvent. Crystallization from water is also a viable technique.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield in the Reductive Amination Step
  • Possible Causes:

    • Inefficient catalyst activity.

    • Suboptimal reaction temperature or pressure.

    • Presence of impurities that poison the catalyst.

    • Incomplete conversion of the aldehyde intermediate.

    • Side reactions forming byproducts.

  • Troubleshooting Suggestions:

    • Catalyst Selection: Ensure the use of a high-activity catalyst, such as a ruthenium-based catalyst for metathesis steps or appropriate hydrogenation catalysts for amination.

    • Reaction Conditions Optimization: Systematically vary the temperature, pressure, and reaction time to find the optimal conditions for your specific setup.

    • Purification of Intermediates: Purify the aldehyde intermediate before the amination step to remove any potential catalyst poisons.

    • Monitor Reaction Progress: Use techniques like TLC or GC-MS to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time.

Issue 2: Formation of Undesired Byproducts
  • Possible Causes:

    • Incomplete Ozonolysis: In routes involving ozonolysis, incomplete reaction can lead to a mixture of products.

    • Over-oxidation: The aldehyde intermediate can be further oxidized to a carboxylic acid if the reaction conditions are too harsh.

    • Isomer Formation: In the pyrolysis step of the cyclohexanone route, a mixture of unsaturated isomeric ω-cyano nonenoic acids can be formed if conditions are not optimized.

  • Troubleshooting Suggestions:

    • Control Ozonolysis: Ensure complete reaction by monitoring with a suitable indicator (e.g., the disappearance of the blue color of ozone in the solution). Employ reductive workup conditions to prevent over-oxidation.

    • Optimize Pyrolysis: Carefully control the temperature and reaction time during pyrolysis to maximize the yield of the desired regioisomer.

    • Purification: Implement appropriate purification steps (e.g., chromatography, distillation) to separate the desired product from byproducts.

Data Presentation

Table 1: Comparison of Yields for Different Synthesis Steps

Synthesis StepStarting MaterialProductReported YieldReference
Reductive Alkylation-HydrolysisAlkyl AzelaaldehydateThis compound>90% (crude)
Pyrolysis7-Cyano-oxepan-2-oneω-Cyano Nonenoic Acids92%
Partial HydrogenationUnsaturated ω-Cyano Nonenoic AcidSaturated ω-Cyano Nonanoic Acid90%
Oxidative Cleavage (Reductive Ozonolysis)9-Decenoic Acid9-Oxononanoic Acid50%
Reductive AminationMethyl 9-oxononanoateMethyl 9-aminononanoate76%
Multi-Enzyme One-Pot ProcessLinoleic Acid9-Oxononanoic Acid73%
Whole-Cell BiocatalysisOleic AcidThis compound54% (isolated)

Experimental Protocols

Protocol 1: Synthesis from Soybean Oil via Reductive Ozonolysis and Reductive Amination

This protocol is a generalized procedure based on literature descriptions.

  • Alcoholysis of Soybean Oil: Transesterify soybean oil with an alcohol (e.g., methanol) in the presence of a catalyst to produce fatty acid methyl esters.

  • Reductive Ozonolysis:

    • Dissolve the fatty acid methyl esters in a suitable solvent (e.g., pentane).

    • Cool the solution to a low temperature (e.g., -70°C).

    • Bubble ozone through the solution until a persistent blue color is observed, indicating an excess of ozone.

    • Purge the solution with an inert gas (e.g., nitrogen) to remove excess ozone.

    • Add a reducing agent (e.g., dimethyl sulfide) and allow the mixture to warm to room temperature to work up the ozonide.

    • Evaporate the solvent to obtain the crude alkyl azelaaldehydate.

  • Reductive Amination:

    • Charge a high-pressure reactor with the alkyl azelaaldehydate, a suitable solvent, a hydrogenation catalyst (e.g., Raney nickel), and a source of ammonia.

    • Pressurize the reactor with hydrogen.

    • Heat the mixture to the desired temperature and maintain it for a set period.

    • After cooling and depressurizing, filter off the catalyst.

  • Hydrolysis:

    • Hydrolyze the resulting alkyl 9-aminononanoate directly without isolation using an aqueous acid or base.

  • Purification:

    • Neutralize the solution.

    • Precipitate the crude this compound by adding an organic nonsolvent to the aqueous solution.

    • Collect the precipitate by filtration and dry.

Protocol 2: Biocatalytic Synthesis from Oleic Acid

This protocol outlines a whole-cell biocatalysis approach.

  • Cell Culture and Induction:

    • Cultivate a recombinant E. coli strain engineered with the necessary enzymatic pathway (e.g., fatty acid double bond hydratase, alcohol dehydrogenases, Baeyer-Villiger monooxygenase, lipase, and ω-aminotransferases).

    • Induce protein expression at the appropriate cell density.

  • Whole-Cell Biotransformation:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Add oleic acid as the substrate to the cell suspension.

    • Incubate the reaction mixture under controlled conditions (temperature, pH, agitation) for a specific duration.

  • Product Isolation and Purification:

    • Separate the cells from the reaction medium by centrifugation.

    • Extract the this compound from the supernatant.

    • Purify the product using chromatographic techniques.

Visualizations

experimental_workflow_ozonolysis cluster_start Starting Material cluster_ozonolysis Oxidative Cleavage cluster_amination Amination cluster_final Final Product start Unsaturated Fatty Acid (e.g., Oleic Acid) ozonolysis Reductive Ozonolysis start->ozonolysis O3, Reducing Agent aldehyde Aldehyde Intermediate (9-Oxononanoic Acid derivative) ozonolysis->aldehyde amination Reductive Amination aldehyde->amination NH3, H2, Catalyst amino_ester Amino Ester Intermediate amination->amino_ester hydrolysis Hydrolysis amino_ester->hydrolysis Acid/Base final_product This compound hydrolysis->final_product

Caption: Chemical synthesis workflow for this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions problem Low Yield of This compound cause1 Inefficient Catalyst problem->cause1 cause2 Suboptimal Conditions (Temp, Pressure) problem->cause2 cause3 Impure Reactants problem->cause3 cause4 Side Reactions problem->cause4 solution1 Screen/Change Catalyst cause1->solution1 solution2 Optimize Reaction Parameters cause2->solution2 solution3 Purify Intermediates cause3->solution3 solution4 Monitor Reaction Progress (e.g., TLC, GC) cause4->solution4

Caption: Troubleshooting logic for low synthesis yield.

biocatalytic_pathway oleic_acid Oleic Acid hydroxy_acid 10-Hydroxyoctadecanoic Acid oleic_acid->hydroxy_acid Fatty Acid Hydratase keto_acid 10-Keto-octadecanoic Acid hydroxy_acid->keto_acid Alcohol Dehydrogenase ester 9-(Nonanoyloxy)nonanoic Acid keto_acid->ester Baeyer-Villiger Monooxygenase hydroxy_nonanoic 9-Hydroxynonanoic Acid ester->hydroxy_nonanoic Lipase oxo_nonanoic 9-Oxo-nonanoic Acid hydroxy_nonanoic->oxo_nonanoic Alcohol Dehydrogenase amino_nonanoic This compound oxo_nonanoic->amino_nonanoic ω-Aminotransferase

Caption: Enzymatic cascade for this compound synthesis.

References

Technical Support Center: Polymerization of 9-Aminononanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the polymerization of 9-aminononanoic acid to synthesize nylon-9.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected reactions during the melt polymerization of this compound?

The primary reaction is a step-growth polycondensation. The amino group of one monomer reacts with the carboxylic acid group of another, forming an amide bond and eliminating a molecule of water. This process repeats to form long polyamide chains, resulting in nylon-9. One method to produce high molecular weight nylon-9 involves heating this compound under atmospheric pressure.[1]

Q2: What are the potential side reactions that can occur during the polymerization of this compound?

Several side reactions can compete with the desired polymerization, potentially affecting the molecular weight, color, and overall properties of the final nylon-9 product. These include:

  • Intramolecular Cyclization: this compound can undergo an intramolecular reaction to form a cyclic amide, known as a lactam. This reaction is a significant competing pathway to the intermolecular polymerization.

  • Thermal Degradation: At the high temperatures required for melt polymerization, the polyamide chains can undergo degradation. This can involve the cleavage of the C-N bond in the amide group, leading to chain scission and the formation of volatile products such as carbon dioxide, carbon monoxide, water, and hydrocarbons.[2][3]

  • Thermo-oxidative Degradation and Discoloration: In the presence of oxygen, thermo-oxidative degradation can occur at high temperatures. This process is often the cause of discoloration (yellowing or browning) in the final polymer.

  • Cross-linking: Thermal degradation can also lead to cross-linking between polymer chains, which can result in gel formation and a decrease in the material's processability.

Troubleshooting Guides

This section addresses common issues encountered during the polymerization of this compound.

Issue 1: Low Molecular Weight of the Final Polymer

Symptoms: The resulting nylon-9 is brittle, has poor mechanical properties, and a lower than expected viscosity.

Possible Cause Suggested Solution
Incomplete Reaction - Increase Reaction Time: Ensure the polymerization is carried out for a sufficient duration to allow for the build-up of high molecular weight chains. - Optimize Temperature: While high temperatures are necessary, they should be carefully controlled to promote polymerization without excessive degradation. The optimal temperature profile should be determined experimentally.
Presence of Impurities - Monomer Purity: Use high-purity this compound. Impurities can act as chain terminators. - Water Content: While water is a byproduct, excess initial water can shift the equilibrium towards the monomer, hindering polymerization. Ensure the monomer is dry before starting the reaction.
Intramolecular Cyclization - Reaction Conditions: Favor conditions that promote intermolecular reactions. Higher monomer concentrations and specific catalysts can sometimes favor polymerization over cyclization.
Stoichiometric Imbalance (if using co-monomers) - Precise Measurement: Ensure a precise 1:1 molar ratio if a diacid or diamine is used in conjunction with the this compound.
Issue 2: Discoloration of the Polymer

Symptoms: The final nylon-9 product is yellow or brown instead of the desired off-white color.

Possible Cause Suggested Solution
Thermo-oxidative Degradation - Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. - Antioxidants: Consider the addition of small amounts of antioxidants to the reaction mixture.
Reaction Temperature Too High - Temperature Control: Avoid excessive temperatures that can accelerate degradation reactions leading to color formation.
Impurities in Monomer - Monomer Purification: Purify the this compound to remove any impurities that may contribute to color formation at high temperatures.
Issue 3: Gel Formation in the Reactor

Symptoms: The polymer melt becomes insoluble and difficult to stir or process due to the formation of cross-linked particles.

Possible Cause Suggested Solution
Excessive Cross-linking - Lower Reaction Temperature: High temperatures can promote side reactions that lead to cross-linking. - Reduce Reaction Time: Prolonged exposure to high temperatures can increase the extent of cross-linking.
Local Overheating - Efficient Stirring: Ensure uniform heating of the reaction mixture to prevent localized hot spots where degradation and cross-linking can initiate.

Experimental Protocols

Key Experiment: Melt Polymerization of this compound

This protocol describes a general procedure for the melt polymerization of this compound to produce nylon-9.

Materials:

  • High-purity this compound

  • Polymerization reactor equipped with a mechanical stirrer, nitrogen/vacuum inlet, and a condenser.

Procedure:

  • Charging the Reactor: Place the desired amount of this compound into the polymerization reactor.

  • Inerting the System: Purge the reactor with dry, oxygen-free nitrogen for at least 30 minutes to remove any residual air. Maintain a slow, continuous flow of nitrogen throughout the initial heating phase.

  • Heating and Melting: Begin heating the reactor with continuous stirring. Gradually increase the temperature to the melting point of the monomer.

  • Polycondensation: Once the monomer is molten, continue to heat the mixture to the desired polymerization temperature (typically in the range of 220-260°C). Water will begin to evolve as a byproduct of the condensation reaction and can be collected in the condenser.

  • Vacuum Application (Optional but Recommended for High Molecular Weight): After the initial stage of polymerization under nitrogen, a vacuum can be applied to facilitate the removal of water and drive the equilibrium towards the formation of higher molecular weight polymer. The vacuum should be applied gradually to avoid excessive foaming.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by measuring the torque on the stirrer (which increases with the melt viscosity and molecular weight) or by taking samples for analysis (e.g., solution viscosity).

  • Termination and Extrusion: Once the desired molecular weight is achieved, the reaction is stopped by cooling the reactor. The molten polymer can then be extruded into strands, cooled, and pelletized.

Visualizations

Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product Handling Monomer This compound Reactor Polymerization Reactor Monomer->Reactor Purge Inert Gas Purge (Nitrogen) Reactor->Purge Heat Heating & Melting Purge->Heat Poly Polycondensation (Water Removal) Heat->Poly Vacuum Vacuum Application (Optional) Poly->Vacuum Cool Cooling Vacuum->Cool Extrude Extrusion & Pelletizing Cool->Extrude Nylon9 Nylon-9 Polymer Extrude->Nylon9

Caption: Experimental workflow for the melt polymerization of this compound.

Side_Reactions cluster_pathways Reaction Pathways Monomer This compound Polymerization Intermolecular Polymerization Monomer->Polymerization Cyclization Intramolecular Cyclization Monomer->Cyclization Degradation Thermal/Oxidative Degradation Polymerization->Degradation Product High Molecular Weight Nylon-9 Polymerization->Product Side_Product1 Cyclic Lactam Cyclization->Side_Product1 Side_Product2 Lower MW Chains, Volatiles, Cross-linked Polymer Degradation->Side_Product2

Caption: Competing reactions in the synthesis of Nylon-9.

References

Technical Support Center: Optimization of Reductive Amination for 9-Aminononanoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 9-aminononanoic acid via reductive amination of 9-oxononanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common reducing agent for the reductive amination of 9-oxononanoic acid, and why?

A1: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃ or STAB) is a widely preferred reducing agent for this transformation. Its popularity stems from its mildness and remarkable selectivity for reducing the intermediate imine in the presence of the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct (9-hydroxynonanoic acid).[1][2] Unlike stronger reducing agents like sodium borohydride (B1222165), STAB is less likely to reduce the aldehyde directly.[3][4] It is also a safer alternative to sodium cyanoborohydride (NaBH₃CN), which can generate toxic cyanide byproducts.

Q2: I am observing a significant amount of 9-hydroxynonanoic acid in my reaction mixture. What are the likely causes and how can I prevent this?

A2: The formation of 9-hydroxynonanoic acid indicates that the reduction of the starting aldehyde (9-oxononanoic acid) is competing with the reduction of the desired imine intermediate. This can be caused by several factors:

  • Premature addition of the reducing agent: If the imine has not had sufficient time to form, the reducing agent will act on the more abundant aldehyde.

  • Moisture in the reaction: Sodium triacetoxyborohydride is sensitive to water, which can lead to its decomposition and a decrease in selectivity.

  • Inappropriate solvent: Protic solvents like methanol (B129727) are generally not recommended as they can react with STAB and promote aldehyde reduction.

To minimize this side product, consider the following:

  • Pre-formation of the imine: Allow the 9-oxononanoic acid and the ammonia (B1221849) source (e.g., ammonium (B1175870) acetate (B1210297), aqueous ammonia) to stir together for a period (e.g., 15-60 minutes) before adding the sodium triacetoxyborohydride.

  • Use of an acid catalyst: For less reactive carbonyls, a catalytic amount of a weak acid like acetic acid can accelerate imine formation. However, for aldehydes, this is often not necessary.

  • Ensure anhydrous conditions: Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: My reaction is showing low conversion of the starting material. What are the potential reasons and troubleshooting steps?

A3: Low conversion can be attributed to several factors:

  • Degraded reducing agent: Sodium triacetoxyborohydride is hygroscopic and can lose its potency if not stored properly. Using a fresh batch of the reagent is recommended.

  • Insufficient equivalents of reagents: Ensure the stoichiometry of the amine source and the reducing agent is appropriate. An excess of the reducing agent is typically used.

  • Steric hindrance: While less of a concern for a linear aldehyde like 9-oxononanoic acid, significant steric bulk on the amine or carbonyl can slow down the reaction.

  • Low reaction temperature: While lower temperatures can improve selectivity, they can also decrease the reaction rate.

Troubleshooting Steps:

  • Verify reagent quality: Use freshly opened or properly stored sodium triacetoxyborohydride.

  • Optimize stoichiometry: You may need to increase the equivalents of the amine source and/or the reducing agent.

  • Increase reaction time or temperature: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration, or consider a modest increase in temperature.

Q4: How can I minimize the formation of dialkylation or other amine-related side products?

A4: While the primary amine product, this compound, is less prone to over-alkylation in this specific reaction, it is a common issue in other reductive aminations. To control this, stoichiometry is key. Using a controlled amount of the ammonia source can help prevent the formation of secondary amines. In cases where a primary amine is reacted with an aldehyde, using the amine as the limiting reagent can minimize the formation of tertiary amines.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during the synthesis of this compound via reductive amination.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low Yield / Incomplete Conversion 1. Decomposed or low-purity reducing agent (STAB).2. Insufficient equivalents of reducing agent or amine.3. Reaction time is too short or temperature is too low.4. Poor quality of starting 9-oxononanoic acid.1. Use a fresh, unopened container of STAB or an alternative reducing agent.2. Increase the equivalents of STAB (typically 1.2-1.5 eq) and the amine source.3. Monitor the reaction by TLC or LC-MS and extend the reaction time as needed. A slight increase in temperature may be beneficial.4. Purify the starting material if necessary.
Significant Formation of 9-Hydroxynonanoic Acid 1. Rate of aldehyde reduction is competing with imine reduction.2. Imine formation is slow.3. Use of a protic solvent.1. Allow the 9-oxononanoic acid and amine source to pre-mix before adding STAB.2. A catalytic amount of acetic acid can be added to accelerate imine formation, though it's often not needed for aldehydes.3. Use an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).
Formation of Over-Alkylated Byproducts The primary amine product is reacting further with the starting aldehyde.1. Adjust the stoichiometry; ensure the aldehyde is the limiting reagent if this becomes an issue.2. Consider a stepwise procedure: form the imine first, then reduce.
Complex Mixture of Products Multiple side reactions are occurring.1. Re-evaluate the reaction conditions (solvent, temperature, stoichiometry).2. Ensure the purity of all starting materials.3. Simplify the procedure by adopting a stepwise approach.
Difficulty in Product Purification Boron-containing byproducts are co-eluting with the product.1. Perform an aqueous workup with a mild base like sodium bicarbonate to quench the reaction and remove most boron salts.2. Consider a liquid-liquid extraction to separate the product.3. If necessary, explore alternative purification techniques like crystallization or ion-exchange chromatography.

Experimental Protocols

Protocol 1: Direct Reductive Amination of 9-Oxononanoic Acid using Sodium Triacetoxyborohydride

This one-pot procedure is generally effective for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 9-oxononanoic acid (1.0 eq) and ammonium acetate (1.5 - 2.0 eq) in an anhydrous aprotic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using a suitable analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1 to 24 hours.

  • Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. The layers may be difficult to separate due to the amphiphilic nature of the product. Acidifying the aqueous layer to a low pH (e.g., pH 2-3) with HCl can help in extracting the product into an organic solvent if it's in its protonated form, or adjusting to a basic pH to extract into an aqueous layer. Alternatively, evaporation of the solvent and purification by chromatography may be necessary.

  • Purification: The crude product can be purified by techniques such as crystallization or column chromatography.

Protocol 2: Stepwise Reductive Amination

This method can offer better control and may be beneficial if the formation of byproducts is a significant issue.

  • Imine Formation: Dissolve 9-oxononanoic acid (1.0 eq) and the ammonia source (e.g., ammonium acetate, 1.1 eq) in a suitable solvent like methanol. Stir the mixture at room temperature. The formation of the imine can be monitored, and water can be removed using a dehydrating agent like magnesium sulfate (B86663) or by azeotropic distillation if the solvent allows.

  • Reduction: After confirming imine formation, cool the reaction mixture in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.1 - 1.5 eq) in portions.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Visualizations

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reagents Prepare 9-Oxononanoic Acid, Ammonia Source, and Solvent Start->Reagents Inert Establish Inert Atmosphere Reagents->Inert Imine_Formation Imine Formation: Mix Aldehyde and Amine Inert->Imine_Formation Add_Reducing_Agent Add NaBH(OAc)₃ Imine_Formation->Add_Reducing_Agent Stir Stir and Monitor (TLC/LC-MS) Add_Reducing_Agent->Stir Quench Quench Reaction (aq. NaHCO₃) Stir->Quench Reaction Complete Extract Extract Product Quench->Extract Purify Purify Product (Crystallization/Chromatography) Extract->Purify End End Purify->End

Caption: Experimental workflow for the reductive amination of 9-oxononanoic acid.

Reductive_Amination_Pathway Aldehyde 9-Oxononanoic Acid (Aldehyde) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + NH₃ Side_Product 9-Hydroxynonanoic Acid (Side Product) Aldehyde->Side_Product Amine Ammonia (NH₃) Amine->Hemiaminal Imine Iminium Ion Intermediate Hemiaminal->Imine - H₂O Product This compound (Product) Imine->Product STAB NaBH(OAc)₃ (Reducing Agent) STAB->Product Reduction STAB->Side_Product Side Reaction

Caption: Reaction pathway for the reductive amination of 9-oxononanoic acid.

References

Preventing degradation of 9-Aminononanoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 9-Aminononanoic acid during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: this compound is susceptible to degradation from exposure to air (oxidation) and light (photodegradation).[1][2] Elevated temperatures and humidity can also accelerate these degradation processes.

Q2: What are the visual signs of this compound degradation?

A2: A noticeable change in the appearance of the solid powder, such as discoloration from white to tan or yellow, can indicate degradation.[1] Any clumping or change in texture may also suggest exposure to moisture.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability, this compound should be stored in a tightly closed container, under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept in a cool and dry place.[1][2] Refrigeration is often recommended.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). A stability-indicating HPLC method is the most common approach for quantifying the parent compound and detecting any degradation products.

Q5: What are the likely degradation products of this compound?

A5: Based on the structure of this compound, likely degradation products could include the corresponding aldehyde (9-oxononanoic acid) or carboxylic acid from oxidative deamination, as well as smaller chain fragments resulting from further oxidation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of Solid Exposure to air and/or light.Discard the product if significant discoloration is observed. For future prevention, store the compound under an inert atmosphere in an amber vial or a container wrapped in aluminum foil, and keep it in a desiccator.[1][2]
Inconsistent Experimental Results Degradation of the this compound stock solution.Prepare fresh stock solutions for each experiment. If a stock solution must be stored, it should be kept at a low temperature (2-8°C or -20°C), protected from light, and used within a short period. Perform a purity check on the stock solution if it has been stored for an extended time.
Appearance of New Peaks in HPLC Chromatogram Chemical degradation of the compound.Conduct a forced degradation study to identify potential degradation products. This will help in confirming if the new peaks correspond to degradants and will aid in the development of a stability-indicating analytical method.
Poor Solubility Potential degradation or presence of impurities.Assess the purity of the material. If impurities are detected, purification by recrystallization may be necessary. Ensure the appropriate solvent is being used for dissolution.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general approach for developing a stability-indicating HPLC method.

1. Instrumentation and Columns:

  • HPLC system with a UV detector or a mass spectrometer.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • A gradient elution is typically required to separate the polar this compound from less polar degradation products.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • A starting gradient could be 5% B, ramping to 95% B over 20-30 minutes.

3. Sample Preparation:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) to a known concentration (e.g., 1 mg/mL).

4. Analysis:

  • Inject the sample and monitor the chromatogram at a suitable wavelength (e.g., 210 nm, as amino acids have low UV absorbance) or by mass spectrometry.

  • The retention time of the main peak should be consistent, and the appearance of any new peaks may indicate the presence of impurities or degradation products.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and heat at 60-80°C for a specified time.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature for a specified time.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a specified time.

  • Photodegradation: Expose the solid compound or a solution to UV light (e.g., 254 nm or 365 nm) for a specified time.

3. Sample Analysis:

  • After exposure to the stress conditions, neutralize the acidic and basic samples.

  • Analyze all samples by the developed HPLC method to observe the extent of degradation and the formation of degradation products.

Visualizations

Degradation_Pathway A This compound B Oxidative Deamination A->B Air (O2) D Photodegradation A->D Light (UV) C 9-Oxononanoic Acid B->C F Smaller Chain Fragments C->F Further Oxidation E Radical Intermediates D->E E->F

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow Start Inconsistent Results? Check_Solid Inspect Solid Compound Start->Check_Solid Discolored Discolored? Check_Solid->Discolored Discard Discard and Reorder Discolored->Discard Yes Check_Solution Check Stock Solution Discolored->Check_Solution No Proper_Storage Ensure Proper Storage Discard->Proper_Storage Fresh_Solution Prepare Fresh Solution Check_Solution->Fresh_Solution Purity_Analysis Perform Purity Analysis (HPLC) Fresh_Solution->Purity_Analysis Impure Degradation Products Detected? Purity_Analysis->Impure Optimize_Method Optimize HPLC Method Impure->Optimize_Method Yes Proceed Proceed with Experiment Impure->Proceed No Optimize_Method->Proceed

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Enzymatic Synthesis of 9-Oxononanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the enzymatic synthesis of 9-oxononanoic acid.

Troubleshooting Guide

Issue 1: Low or No Product Formation

Question: My reaction has produced very little or no 9-oxononanoic acid. What are the potential causes and how can I troubleshoot this?

Answer: Low or no product formation can stem from several factors related to enzyme activity, substrate quality, or reaction conditions. Follow these steps to diagnose the issue:

  • Verify Enzyme Activity:

    • Individual Enzyme Assays: Test the activity of each enzyme (e.g., lipoxygenase, hydroperoxide lyase, alcohol dehydrogenase) separately using a known substrate to ensure they are active.

    • Enzyme Purity: Crude enzyme extracts can contain interfering proteins that may degrade your product.[1] Using purified enzymes, particularly for the hydroperoxide lyase (HPL) step, is recommended to prevent side reactions.[1]

  • Check Substrate and Cofactors:

    • Substrate Quality: Use high-purity linoleic acid or 9-hydroxynonanoic acid. The presence of impurities can inhibit the enzymes.

    • Oxygen Availability: The initial lipoxygenase (LOX) step requires molecular oxygen.[1] Ensure adequate aeration or oxygen supply, especially in scaled-up reactions.

  • Optimize Reaction Conditions:

    • pH: The optimal pH for the enzymes in the cascade may differ. For the LOX/HPL cascade, LOX often prefers a slightly basic pH, while HPL may have a slightly acidic optimum.[1] Consider a two-step reaction with pH adjustment between the enzymatic steps.

    • Temperature: Ensure the reaction is carried out at the optimal temperature for each enzyme. Enzyme stability and activity are highly temperature-dependent.

Issue 2: Yield Decreases with Reaction Time

Question: I observe initial product formation, but the yield of 9-oxononanoic acid decreases over time. What is causing this product loss?

Answer: This issue often points to product degradation or instability of reaction intermediates.

  • Product Reactivity: The aldehyde group in 9-oxononanoic acid is reactive and can participate in side reactions.

  • Intermediate Instability: The hydroperoxide intermediate (9S-HPODE) formed by lipoxygenase is unstable and can be converted to byproducts.

  • Rapid Reaction and Extraction: The hydroperoxide lyase (HPL) reaction is very fast.[1] To minimize degradation, it is crucial to terminate the HPL reaction and extract the product quickly. In one study, a high yield was obtained with rapid extraction after just one minute of the HPL reaction.

Experimental Protocol: Two-Step Enzymatic Synthesis of 9-Oxononanoic Acid from Linoleic Acid

This protocol is based on a successive enzyme addition strategy which has been shown to improve yields.

  • Step 1: Lipoxygenase (LOX) Reaction

    • Reaction Mixture: Prepare a buffered solution (e.g., phosphate (B84403) buffer, pH 7.5-8.0) containing linoleic acid.

    • Enzyme Addition: Add 9S-lipoxygenase (e.g., from Solanum tuberosum) to the reaction mixture.

    • Incubation: Incubate at the optimal temperature for the LOX (e.g., 25°C) with constant stirring and aeration to ensure sufficient oxygen supply.

    • Monitoring: Monitor the formation of the 9S-hydroperoxyoctadecadienoic acid (9S-HPODE) intermediate using an appropriate analytical method (e.g., HPLC).

  • Step 2: Hydroperoxide Lyase (HPL) Reaction

    • pH Adjustment: Once the LOX reaction is complete, adjust the pH of the reaction mixture to the optimum for HPL (e.g., pH 6.5-7.0).

    • Enzyme Addition: Add 9/13-hydroperoxide lyase (e.g., from Cucumis melo).

    • Incubation: Incubate for a short period (e.g., 1-10 minutes) at the optimal temperature for HPL.

    • Reaction Termination & Extraction: Promptly stop the reaction (e.g., by adding a quenching agent or acidifying) and extract the 9-oxononanoic acid using an organic solvent.

Issue 3: Yield Decreases at High Substrate Concentrations

Question: When I try to scale up the reaction by increasing the initial substrate concentration, my product yield drops significantly. What is the reason for this?

Answer: This is a classic sign of substrate inhibition, a common phenomenon in enzyme kinetics. High concentrations of linoleic acid can inhibit the activity of hydroperoxide lyase.

Troubleshooting Strategies:

  • Fed-Batch Substrate Addition: Instead of adding all the linoleic acid at the beginning, implement a fed-batch strategy where the substrate is added incrementally over time. This maintains a lower, non-inhibitory substrate concentration.

  • Optimize Enzyme-to-Substrate Ratio: As you increase the substrate concentration, a proportional increase in the amount of HPL may be necessary to maintain an optimal ratio and avoid inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the recommended order of enzyme addition in a one-pot synthesis?

A1: For the conversion of linoleic acid to 9-oxononanoic acid, a successive (or consecutive) addition of enzymes is recommended. First, add the lipoxygenase and allow it to convert the linoleic acid to the hydroperoxide intermediate. Then, add the hydroperoxide lyase to cleave the intermediate to form 9-oxononanoic acid. This approach prevents the product from being present during the entire reaction time, thus reducing its exposure to conditions that may cause degradation or isomerization. A study reported a yield of 73% with this successive method.

Q2: Can I use whole-cell biocatalysts for this synthesis?

A2: Yes, whole-cell biocatalysis is a viable approach. For the conversion of 9-hydroxynonanoic acid to 1,9-nonanedioic acid (azelaic acid), which involves the oxidation of 9-oxononanoic acid as an intermediate, recombinant Corynebacterium glutamicum expressing alcohol/aldehyde dehydrogenases has been successfully used. This approach can be advantageous as it can simplify enzyme purification and cofactor regeneration.

Q3: How can I improve the operational stability of the enzymes?

A3: Enzyme immobilization is a common and effective strategy to improve stability and reusability. Enzymes can be immobilized on various supports, such as silica (B1680970) gel or polymer beads. This can enhance their stability against changes in temperature and pH. Additionally, the use of soluble additives or chemical modifications can also improve enzyme stability.

Q4: What are the main byproducts in the synthesis of 9-oxononanoic acid from linoleic acid?

A4: In the enzymatic cascade using lipoxygenase and hydroperoxide lyase, "green leaf volatiles" are common byproducts. These are typically C6 or C9 aldehydes and alcohols that arise from the cleavage of the fatty acid hydroperoxides.

Data Summary

Table 1: Reported Yields for Enzymatic Synthesis of 9-Oxononanoic Acid and Related Compounds.

Starting SubstrateEnzyme SystemProductReported YieldReference
Linoleic Acid9S-Lipoxygenase & 9/13-Hydroperoxide Lyase (successive)9-Oxononanoic Acid73%
9-Hydroxynonanoic AcidRecombinant C. glutamicum (Alcohol/Aldehyde Dehydrogenases)1,9-Nonanedioic Acid80% (16mM from 20mM)
Oleic AcidMulti-enzyme cascade in E. coli9-Aminononanoic Acid (via 9-oxononanoic acid)54% (isolated)

Visual Guides

Enzymatic_Cascade cluster_step1 Step 1: Oxygenation cluster_step2 Step 2: Cleavage Linoleic_Acid Linoleic Acid HPODE 9S-HPODE Linoleic_Acid->HPODE 9S-Lipoxygenase O2 O₂ O2->HPODE ONA 9-Oxononanoic Acid HPODE_2->ONA 9/13-Hydroperoxide Lyase Byproduct Byproducts (e.g., Green Leaf Volatiles) HPODE_2->Byproduct

Caption: Enzymatic cascade for 9-oxononanoic acid synthesis.

Troubleshooting_Workflow Start Low Yield Observed Check_Enzyme Verify Enzyme Activity (Individual Assays) Start->Check_Enzyme Check_Conditions Optimize Reaction Conditions (pH, Temp, O₂) Start->Check_Conditions Check_Substrate Assess Substrate (Purity, Concentration) Start->Check_Substrate Implement_Strategy Implement Mitigation Strategy Check_Enzyme->Implement_Strategy Check_Conditions->Implement_Strategy Check_Substrate->Implement_Strategy Fed_Batch Fed-Batch Substrate Addition Implement_Strategy->Fed_Batch Substrate Inhibition? Successive_Addition Successive Enzyme Addition Implement_Strategy->Successive_Addition Product Degradation? Rapid_Extraction Rapid Product Extraction Implement_Strategy->Rapid_Extraction Product Degradation? End Improved Yield Fed_Batch->End Successive_Addition->End Rapid_Extraction->End

Caption: Troubleshooting workflow for low yields.

References

Technical Support Center: Optimizing Reaction Conditions for Modifying Amino Groups in Amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction conditions for modifying amino groups in amino acids.

Section 1: Troubleshooting Guides

This section addresses specific issues that may be encountered during the modification of amino groups.

1.1 Incomplete Protection of the Amino Group (Boc or Fmoc)

Problem: The reaction to protect the α-amino group of the amino acid with a tert-Butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) group is not going to completion, resulting in a low yield of the desired protected amino acid.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Reagent Ensure the protecting group reagent (e.g., Boc-anhydride, Fmoc-OSu) is used in a sufficient stoichiometric excess.[1]
Poor Reagent Quality Use fresh, high-quality protecting group reagents. Older reagents can degrade, leading to lower reactivity.
Inappropriate Solvent Ensure the amino acid is fully dissolved in the chosen solvent. For Fmoc protection, polar aprotic solvents like N,N-dimethylformamide (DMF) are common.[2] For Boc protection, solvents like water, THF, or acetonitrile (B52724) are often used.[3]
Incorrect pH The reaction pH is critical. For Fmoc protection, basic conditions (e.g., using sodium carbonate) are required.[4] For Boc protection, the reaction is also typically performed in the presence of a base.[3]
Steric Hindrance For sterically hindered amino acids, reaction times may need to be extended, or the reaction temperature may need to be carefully increased.
Poor Resin Swelling (Solid-Phase) In solid-phase peptide synthesis (SPPS), ensure the resin is adequately swollen in the reaction solvent to allow reagent access.

Troubleshooting Workflow for Incomplete Protection:

G start Incomplete Protection Observed check_reagents Verify Reagent Stoichiometry & Quality start->check_reagents check_solubility Assess Amino Acid Solubility check_reagents->check_solubility Reagents OK failure Consult Further Resources check_reagents->failure Reagents Faulty check_ph Confirm Reaction pH is Optimal check_solubility->check_ph Soluble check_solubility->failure Insoluble extend_reaction Increase Reaction Time / Temperature check_ph->extend_reaction pH Correct check_ph->failure pH Incorrect check_resin Check Resin Swelling (SPPS) extend_reaction->check_resin Still Incomplete success Successful Protection extend_reaction->success Reaction Completes check_resin->success Swelling Improved check_resin->failure Swelling OK, Still Fails G cluster_0 Boc Deprotection cluster_1 Side Reaction cluster_2 Prevention Boc_AA Boc-Trp-Residue Deprotection Acid Cleavage Boc_AA->Deprotection TFA TFA TFA->Deprotection tBu_cation tert-Butyl Cation Deprotection->tBu_cation Deprotected_AA Trp-Residue Deprotection->Deprotected_AA tBu_cation_side tert-Butyl Cation tBu_cation_prev tert-Butyl Cation Alkylation Electrophilic Attack tBu_cation_side->Alkylation Trp_side_chain Indole Ring of Trp Trp_side_chain->Alkylation tBu_Trp tert-Butylated Tryptophan Alkylation->tBu_Trp Trapping Trapping Reaction tBu_cation_prev->Trapping Scavenger Scavenger (e.g., TIS) Scavenger->Trapping Inert_product Inert Product Trapping->Inert_product G Start Start: Unprotected Amino Acid Protection Amino Group Protection (Boc/Fmoc) Start->Protection Reaction_Monitoring Reaction Monitoring (TLC/LC-MS) Protection->Reaction_Monitoring Reaction_Monitoring->Protection Incomplete Workup Reaction Workup & Crude Isolation Reaction_Monitoring->Workup Reaction Complete Purification Purification (Chromatography/Recrystallization) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization Deprotection Deprotection (if required) Characterization->Deprotection Further Steps Needed Final_Product Final Modified Amino Acid Characterization->Final_Product Final Product Deprotection->Final_Product

References

Technical Support Center: Scaling Up 9-Aminononanoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 9-aminononanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound suitable for scaling up?

A1: The most common industrial-scale synthesis of this compound originates from oleic acid, which is first converted to azelaic acid and pelargonic acid. The primary methods for this conversion are ozonolysis and chemo-enzymatic oxidation.[1][2] Azelaic acid can then be converted to this compound through various methods, including a Hofmann rearrangement of azelaic acid monoamide. An alternative route involves the reductive amination of 9-oxononanoic acid.

Q2: What are the main challenges encountered when scaling up this compound production?

A2: Key challenges include:

  • Reaction Control: Managing exothermic reactions, especially during oxidation steps, to prevent runaway reactions and byproduct formation.

  • Catalyst Management: Ensuring efficient mixing and preventing deactivation of catalysts, particularly in heterogeneous catalysis.

  • Product Purification: Developing efficient and scalable methods for separating this compound from starting materials, byproducts, and solvents.[1]

  • Solvent Handling and Recovery: Managing large volumes of solvents, which poses both economic and environmental challenges.

  • Material Handling: Ensuring consistent quality of raw materials and efficient handling of intermediates and the final product.

Q3: What are the critical process parameters to monitor during scale-up?

A3: Critical parameters to monitor include:

  • Temperature: Precise temperature control is crucial for reaction kinetics and to minimize side reactions.

  • Pressure: Important for reactions involving gases, such as hydrogenation or amination.

  • pH: Needs to be controlled, especially during workup and purification steps, to ensure the product is in the desired form (e.g., free amino acid vs. salt).

  • Agitation/Mixing: Adequate mixing is essential for mass and heat transfer, especially in multiphase reaction systems.

  • Concentration of Reactants: Maintaining the optimal stoichiometric ratios is key to maximizing yield and minimizing unreacted starting materials.

Q4: What analytical techniques are recommended for monitoring reaction progress and product purity?

A4: A combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): For quantifying the concentration of this compound and key impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile byproducts.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To monitor the disappearance of starting material functional groups and the appearance of product functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product and key intermediates.

  • Titration: A simple method to determine the concentration of acidic or basic species in the reaction mixture.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete reaction - Verify the reaction temperature and pressure are within the optimal range. - Check the quality and activity of the catalyst. - Ensure proper mixing to overcome mass transfer limitations.
Side reactions/byproduct formation - Optimize reaction conditions (temperature, pressure, catalyst loading) to favor the desired reaction pathway. - Analyze for common byproducts (e.g., dicarboxylic acids, over-aminated products) to understand competing reactions.
Product degradation - Assess the stability of this compound under the reaction and workup conditions. - Consider performing the reaction under an inert atmosphere if oxidation is a concern.
Losses during workup and purification - Optimize extraction and crystallization solvents and conditions to minimize product loss to the mother liquor. - Ensure the pH is adjusted correctly during extraction to maximize the recovery of the amino acid.
Problem 2: Poor Product Purity/Presence of Impurities
Potential Cause Troubleshooting Step
Unreacted starting materials - Increase reaction time or temperature (within stable limits). - Increase catalyst loading or use a more active catalyst.
Formation of colored impurities - Identify the source of color (e.g., catalyst degradation, side reactions). - Employ a purification step such as activated carbon treatment.
Incomplete removal of byproducts - Optimize the crystallization process (solvent, temperature profile) for selective precipitation of this compound.[1] - Consider an additional purification step, such as ion-exchange chromatography.
Residual solvent - Optimize drying conditions (temperature, vacuum) to effectively remove residual solvents.
Problem 3: Difficulties with Product Isolation and Crystallization
Potential Cause Troubleshooting Step
Product "oiling out" instead of crystallizing - Adjust the solvent system; a mixture of a good solvent and a poor anti-solvent can promote crystallization. - Control the cooling rate; slow cooling often leads to better crystal formation.
Formation of very fine crystals, difficult to filter - Optimize the crystallization conditions to promote the growth of larger crystals (e.g., slower cooling, seeding). - Evaluate different filtration methods or filter media.
Product is hygroscopic and difficult to handle - Handle the product in a low-humidity environment (e.g., glove box with dry air or nitrogen). - Store the final product in a tightly sealed container with a desiccant.

Data Presentation

Table 1: Comparison of Key Parameters for Different Synthesis Routes

ParameterOzonolysis RouteChemo-enzymatic Route
Starting Material Oleic AcidOleic Acid
Key Reagents Ozone, Oxidizing agentsLipase (B570770), Peroxides
Typical Yield 60-80%40-60%
Operating Temperature -78°C to 100°C30-60°C
Key Byproducts Pelargonic acid, short-chain dicarboxylic acidsDihydroxystearic acid
Scalability Concerns Handling of explosive ozonides, complex workupEnzyme stability and cost, slower reaction rates

Experimental Protocols

Protocol 1: Synthesis of Azelaic Acid from Oleic Acid via Chemo-Enzymatic Oxidation

This protocol is a conceptual summary based on literature descriptions.[2]

  • Enzymatic Epoxidation:

    • Charge a reactor with oleic acid and a suitable solvent (e.g., acetonitrile).

    • Add an immobilized lipase (e.g., Novozym 435).

    • Slowly add hydrogen peroxide (35% solution) while maintaining the temperature at 50°C.

    • Monitor the reaction for the formation of 9,10-epoxystearic acid.

  • Hydrolysis to Diol:

    • Upon completion of the epoxidation, add a dilute acid catalyst (e.g., sulfuric acid) to the reaction mixture.

    • Stir at room temperature to facilitate the hydrolysis of the epoxide to 9,10-dihydroxystearic acid.

    • The diol product will precipitate from the solution and can be isolated by filtration.

  • Oxidative Cleavage:

    • Suspend the isolated 9,10-dihydroxystearic acid in a suitable solvent (e.g., toluene).

    • Add a catalytic system, for example, based on an iron salt and TEMPO.

    • Heat the mixture to 100°C and bubble air or oxygen through the reaction.

    • After the oxidation is complete, add hydrogen peroxide to cleave the resulting diketone into azelaic acid and pelargonic acid.

  • Purification:

    • Cool the reaction mixture and add water. Azelaic acid will preferentially crystallize from the aqueous phase upon cooling.

    • Filter the crude azelaic acid and recrystallize from hot water to achieve high purity.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification oleic_acid Oleic Acid azelaic_acid Azelaic Acid oleic_acid->azelaic_acid Oxidative Cleavage (Ozonolysis or Chemo-enzymatic) monoamide Azelaic Acid Monoamide azelaic_acid->monoamide Amidation amino_acid This compound monoamide->amino_acid Hofmann Rearrangement crude_product Crude Product amino_acid->crude_product Workup crystallization Crystallization crude_product->crystallization filtration Filtration crystallization->filtration drying Drying filtration->drying pure_product Pure this compound drying->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield or Purity Issue check_reaction Check Reaction Parameters (Temp, Pressure, Time) start->check_reaction check_reagents Check Reagent Quality & Catalyst Activity start->check_reagents analyze_byproducts Analyze Byproducts (GC-MS, HPLC) check_reaction->analyze_byproducts Parameters OK check_reagents->analyze_byproducts Reagents OK optimize_workup Optimize Workup & Purification analyze_byproducts->optimize_workup solution Problem Resolved optimize_workup->solution

References

Technical Support Center: Enhancing Whole-Cell Biocatalysis for C9 Chemical Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing whole-cell biocatalysis for the production of C9 chemicals.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using whole-cell biocatalysis for producing C9 chemicals?

A1: Whole-cell biocatalysis offers several distinct advantages over traditional chemical synthesis and the use of isolated enzymes. The cellular environment protects enzymes from harsh reaction conditions, and the host cell can intrinsically regenerate essential and expensive cofactors like NAD(P)H and ATP, which simplifies the process and reduces costs.[1][2][3][4] Furthermore, whole-cell systems can perform complex, multi-step reactions in a single vessel, increasing overall efficiency.[3] For certain products, this biotechnological approach allows them to be labeled as "natural," which can significantly increase their market value.[5]

Q2: My whole-cell biocatalysis reaction for a C9 chemical has a low yield. What are the common causes?

A2: Low yields in whole-cell biocatalysis can stem from several factors. Common issues include:

  • Mass transfer limitations: The cell membrane can act as a barrier, limiting the transport of the C9 substrate into the cell and the product out of the cell.[5]

  • Substrate and/or product toxicity: High concentrations of either the substrate or the C9 product can be toxic to the host microorganism, inhibiting cell growth and enzymatic activity.

  • Inefficient cofactor regeneration: If the demand for cofactors like NADPH exceeds the cell's regenerative capacity, the overall reaction rate will decrease.[6]

  • Formation of inhibitory by-products: The host cell's native metabolic pathways may produce by-products that inhibit the desired biocatalytic reaction.

  • Low expression or activity of the key enzyme(s): The enzyme responsible for the C9 chemical synthesis may not be expressed at high enough levels or may have intrinsically low catalytic activity.

Q3: How can I improve the transport of my C9 substrate into the host cells?

A3: Enhancing substrate uptake is crucial for improving reaction efficiency. Several strategies can be employed:

  • Cell permeabilization: Treating cells with chemical agents (e.g., detergents like Triton X-100, organic solvents like toluene) or physical methods (e.g., temperature shock) can increase membrane permeability.[5] However, these methods must be optimized to avoid excessive cell damage.

  • Membrane engineering: Genetically modifying the cell's outer membrane structure, for instance by altering lipopolysaccharides or lipoproteins, can significantly increase permeability for specific substrates.[7]

  • Expression of transporter proteins: Introducing specific transporter proteins into the host cell membrane can facilitate the active transport of the C9 substrate into the cell.

Q4: What strategies can be used to mitigate substrate and product toxicity?

A4: Reducing the toxic effects of substrates and products is essential for maintaining catalyst stability and productivity.

  • Biphasic systems: Using a two-phase system, typically an aqueous phase containing the whole-cell catalyst and an organic phase, can help to partition the toxic substrate and/or product out of the aqueous phase, thereby reducing their concentration around the cells.[8][9][10]

  • In situ product removal: Implementing techniques to continuously remove the C9 product from the reaction mixture as it is formed can prevent its accumulation to toxic levels.

  • Metabolic engineering: Modifying the host's metabolic pathways to enhance its tolerance to the toxic compounds can be an effective long-term solution.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low product titer Mass transfer limitation - Optimize cell permeabilization protocol (see Experimental Protocols).- Engineer the cell membrane to increase permeability.[7]- Co-express specific membrane transporter proteins.
Substrate/product toxicity - Implement a biphasic reaction system to sequester toxic compounds.[8][9][10]- Investigate in situ product removal techniques.- Screen for or engineer more tolerant host strains.
Insufficient cofactor regeneration - Overexpress enzymes involved in the cofactor regeneration pathway (see Experimental Protocols and diagrams).[6][11]- Provide a co-substrate for cofactor regeneration (e.g., glucose).[11]
Formation of unwanted by-products Competing metabolic pathways - Use metabolic engineering to knock out genes responsible for competing pathways.- Optimize reaction conditions (e.g., pH, temperature) to favor the desired reaction.
Loss of catalytic activity over time Enzyme instability - Immobilize the whole-cell biocatalyst.- Use protein engineering to improve the stability of the key enzyme(s).
Cell viability issues - Optimize reaction conditions to be milder.- Ensure adequate nutrient supply if using growing cells.

Quantitative Data Summary

Product Biocatalyst Titer (g/L) Productivity (g/L/h) Key Strategy
N-acetylneuraminic acid (Neu5Ac)Recombinant E. coli74.26.2Co-expression of key enzymes
2-phenylethanol (2-PE)-20.4–26.50.3-
1-naphthol (B170400)E. coli expressing TOM-Green1.430.55 g/g (dry weight) cellsBiphasic system with lauryl acetate[9][10]
Shikimic AcidRecombinant E. coli81.640.8Co-expression of glucose dehydrogenase for NADPH regeneration[6]

Experimental Protocols

Protocol 1: Chemical Permeabilization of E. coli Cells

This protocol provides a general method for permeabilizing E. coli cells to improve substrate uptake.

Materials:

  • E. coli cells expressing the desired biocatalyst

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (0.5% v/v in PBS)

  • Centrifuge

  • Microcentrifuge tubes

Procedure:

  • Harvest the E. coli cells from the culture medium by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with cold PBS to remove any remaining media components.

  • Resuspend the cell pellet in 1 mL of 0.5% Triton X-100 in PBS.

  • Incubate the cell suspension at room temperature for 15 minutes with gentle agitation.[12]

  • Centrifuge the cells at 5,000 x g for 10 minutes and discard the supernatant containing the permeabilization agent.

  • Wash the permeabilized cells three times with PBS to remove any residual Triton X-100.

  • The permeabilized cells are now ready for use in the biocatalytic reaction.

Note: The optimal concentration of the permeabilizing agent and the incubation time may need to be optimized for different C9 substrates and host strains.

Protocol 2: Whole-Cell Cofactor (NADPH) Regeneration

This protocol describes a method for enhancing NADPH regeneration in E. coli by co-expressing a glucose dehydrogenase (GDH).

Materials:

  • E. coli strain engineered to express the C9 chemical production pathway.

  • Expression vector containing the gene for a NADP+-dependent glucose dehydrogenase (e.g., from Bacillus megaterium).

  • Competent E. coli cells.

  • Standard molecular biology reagents for cloning and transformation.

  • Growth media supplemented with glucose.

Procedure:

  • Clone the gene encoding the NADP+-dependent glucose dehydrogenase into a suitable expression vector that is compatible with the plasmid containing the C9 production pathway.

  • Transform the engineered E. coli strain with the glucose dehydrogenase expression vector.

  • Select for transformants on appropriate antibiotic-containing plates.

  • Cultivate the dual-plasmid E. coli strain in a suitable growth medium.

  • Induce the expression of both the C9 pathway enzymes and the glucose dehydrogenase.

  • Perform the whole-cell biocatalysis reaction in a medium containing glucose as a co-substrate for NADPH regeneration.[11] The GDH will oxidize glucose to gluconolactone, concomitantly reducing NADP+ to NADPH.

Visualizations

experimental_workflow Experimental Workflow for Enhancing Whole-Cell Biocatalysis cluster_strain_dev Strain Development cluster_process_opt Process Optimization cluster_troubleshooting Troubleshooting gene_cloning Gene Cloning (C9 Pathway + Cofactor Regeneration) transformation Transformation into Host gene_cloning->transformation strain_optimization Strain Optimization (Metabolic Engineering) transformation->strain_optimization cell_culture Cell Culture & Induction strain_optimization->cell_culture permeabilization Cell Permeabilization (Optional) cell_culture->permeabilization biocatalysis Whole-Cell Biocatalysis permeabilization->biocatalysis product_analysis Product Analysis (HPLC/GC-MS) biocatalysis->product_analysis low_yield Low Yield Analysis product_analysis->low_yield toxicity_assay Substrate/Product Toxicity Assay low_yield->toxicity_assay cofactor_assay Cofactor Regeneration Assay low_yield->cofactor_assay

Caption: A general experimental workflow for developing and optimizing whole-cell biocatalysis.

signaling_pathway Simplified Metabolic Pathway for C9 Precursor Synthesis and Cofactor Regeneration cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_c9 C9 Chemical Synthesis cluster_cofactor Cofactor Regeneration Glucose Glucose G6P Glucose-6-P Glucose->G6P Pyruvate Pyruvate G6P->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA TCA_cycle TCA Cycle Intermediates AcetylCoA->TCA_cycle C9_Precursor C9 Precursor (e.g., from TCA cycle) TCA_cycle->C9_Precursor C9_Product C9 Chemical Product C9_Precursor->C9_Product Key Enzyme(s) (Requires NADPH) NADP NADP+ C9_Product->NADP NADPH NADPH NADP->NADPH Glucose Dehydrogenase (GDH) NADPH->C9_Product Glucose_reg Glucose Gluconolactone Gluconolactone Glucose_reg->Gluconolactone GDH

Caption: A simplified metabolic pathway for C9 precursor synthesis with integrated cofactor regeneration.

References

Validation & Comparative

A Comparative Guide to the Polymerization of 9-Aminononanoic Acid and Other Omega-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the polymerization performance of 9-aminononanoic acid with other common omega-amino acids, namely 6-aminocaproic acid, 11-aminoundecanoic acid, and 12-aminododecanoic acid/laurolactam. The data presented is intended to assist researchers in selecting the most suitable monomer for their specific polyamide synthesis needs, with a focus on applications in drug development and advanced materials.

Executive Summary

Omega-amino acids are bifunctional monomers that undergo polycondensation to form polyamides, commonly known as nylons. The length of the aliphatic chain in the omega-amino acid monomer significantly influences the polymerization process and the final properties of the resulting polymer. This guide focuses on this compound, the monomer for Nylon 9, and compares its polymerization characteristics with those of monomers for Nylon 6, Nylon 11, and Nylon 12.

Comparative Polymerization Data

The following table summarizes key quantitative data from experimental studies on the polymerization of various omega-amino acids. It is important to note that direct, side-by-side comparative studies under identical conditions are limited in the literature. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental conditions.

MonomerResulting PolyamidePolymerization MethodMonomer Conversion (%)Number-Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)Melting Point (°C)
This compoundNylon 9Melt Polycondensation> 99[1]> 40,000[1]Not Reported210-215[2]
6-Aminocaproic Acid / ε-CaprolactamNylon 6Hydrolytic Ring-Opening PolymerizationHigh (not specified)10,000[3]Not Reported220
11-Aminoundecanoic AcidNylon 11Melt PolycondensationHigh (not specified)Not ReportedNot Reported190
12-Aminododecanoic Acid / LaurolactamNylon 12Hydrolytic Ring-Opening Polymerization94.4 - 99.5[4]5,000 - 22,866Not Reported179

Experimental Protocols

Detailed methodologies are crucial for reproducible polymerization results. Below are representative experimental protocols for the melt polycondensation of omega-amino acids.

General Melt Polycondensation Protocol for Omega-Amino Acids

This protocol provides a general framework for the melt polymerization of omega-amino acids like this compound and 11-aminoundecanoic acid.

Materials:

  • Omega-amino acid monomer (e.g., this compound)

  • Nitrogen gas (high purity)

  • Paraffin (B1166041) hydrocarbon (for specific methods)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

Procedure:

  • Monomer Charging: The omega-amino acid monomer is charged into the reactor.

  • Inert Atmosphere: The reactor is purged with high-purity nitrogen gas for at least 30 minutes to remove any oxygen. A constant, gentle flow of nitrogen is maintained throughout the initial heating phase.

  • Heating and Melting: The reactor is heated to a temperature above the melting point of the monomer. For this compound, this would be above its melting point.

  • Pre-polymerization: The temperature is gradually increased while stirring. Water, the byproduct of the condensation reaction, is continuously removed. This stage is typically carried out at atmospheric pressure.

  • Polycondensation under Vacuum: Once the evolution of water slows down, a vacuum is gradually applied to the system to facilitate the removal of the remaining water and drive the polymerization to completion, thereby increasing the molecular weight of the polymer. The temperature is maintained at a high level during this stage. For the polycondensation of this compound, the reaction can be conducted in a boiling paraffin hydrocarbon medium to efficiently remove water.

  • Polymer Discharge: After the desired reaction time, the viscous polymer melt is discharged from the reactor under nitrogen pressure and cooled.

Hydrolytic Ring-Opening Polymerization of Laurolactam (for Nylon 12)

This method is commonly used for the industrial production of Nylon 12.

Materials:

  • Laurolactam

  • Water (as initiator)

  • Acetic acid (as catalyst)

Equipment:

  • High-pressure polymerization reactor with temperature and pressure control.

Procedure:

  • Monomer Feed: A mixture of laurolactam, water, and acetic acid is fed into the reactor.

  • Ring Opening: The reactor is heated to a high temperature and pressure to initiate the hydrolytic ring-opening of the laurolactam, forming 12-aminododecanoic acid.

  • Polycondensation: The temperature and pressure are then adjusted to promote the polycondensation of the amino acid, with the removal of water.

  • Polymer Finishing: The final polymer is extruded, cooled, and pelletized.

Visualizing the Polymerization Process

The following diagrams illustrate the key workflows and relationships in the polymerization of omega-amino acids.

PolymerizationWorkflow cluster_synthesis Monomer Synthesis cluster_polymerization Melt Polycondensation cluster_product Product Monomer Omega-Amino Acid Monomer (e.g., this compound) Reactor Polymerization Reactor Monomer->Reactor 1. Charging Heating Heating & Melting Reactor->Heating 2. Inert Atmosphere (N2) PrePoly Pre-polymerization (Atmospheric Pressure) Heating->PrePoly 3. Water Removal VacuumPoly Polycondensation (Vacuum) PrePoly->VacuumPoly 4. High Vacuum Application Polyamide Polyamide (Nylon) VacuumPoly->Polyamide 5. Polymer Discharge

Caption: General workflow for the melt polycondensation of omega-amino acids.

ComparativeProperties cluster_monomers Monomer Chain Length cluster_properties Polymer Properties C6 6-Aminocaproic Acid (Nylon 6) MeltingPoint Melting Point C6->MeltingPoint Higher WaterAbsorption Water Absorption C6->WaterAbsorption Higher MechanicalStrength Mechanical Strength C6->MechanicalStrength High C9 This compound (Nylon 9) C9->MeltingPoint Intermediate C9->WaterAbsorption Lower C9->MechanicalStrength Good C11 11-Aminoundecanoic Acid (Nylon 11) C11->MeltingPoint Lower C11->WaterAbsorption Lower C11->MechanicalStrength Good C12 12-Aminododecanoic Acid (Nylon 12) C12->MeltingPoint Lowest C12->WaterAbsorption Lowest C12->MechanicalStrength Good

Caption: Relationship between monomer chain length and key polymer properties.

Conclusion

This compound demonstrates excellent potential for producing high molecular weight Nylon 9 with high monomer conversion, particularly when using a melt polycondensation process that ensures efficient water removal. When compared to other common omega-amino acids, the resulting Nylon 9 exhibits a melting point that is intermediate between that of Nylon 6 and the longer-chain nylons like Nylon 11 and Nylon 12. This positions Nylon 9 as a material with a unique balance of thermal properties. The selection of a specific omega-amino acid for polymerization will ultimately depend on the desired final properties of the polyamide for a given application, with longer chain monomers generally yielding polymers with lower melting points and reduced water absorption. Further research into the detailed polymerization kinetics and optimization of reaction conditions for this compound will be beneficial for its broader application.

References

A Comparative Guide to Purity Validation of 9-Aminononanoic Acid: Titration vs. Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical prerequisite for reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of classical titration and modern spectroscopic methods for the validation of 9-Aminononanoic acid purity. Detailed experimental protocols, comparative data analysis, and a discussion of the relative merits of each technique are presented to assist in selecting the most appropriate method for your analytical needs.

This compound, a bifunctional molecule containing both a carboxylic acid and a primary amine group, presents a unique case for purity analysis. The presence of these two functional groups allows for purity determination through classical acid-base titration. Concurrently, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, offer powerful alternatives for structural confirmation and quantification.

Comparative Analysis of Purity Determination Methods

The purity of a given batch of this compound can be assessed using distinct analytical approaches. While titration provides a quantitative measure of the total acidic and basic content, spectroscopic methods offer insights into the molecular structure and can detect impurities that may not be apparent through titration.

Method Principle Information Provided Advantages Limitations
Potentiometric Titration Neutralization reaction between the acidic (carboxyl) and basic (amino) groups of this compound and a strong base/acid titrant.Quantitative purity based on the number of moles of titratable functional groups.Cost-effective, simple instrumentation, high precision and accuracy when properly validated.[1][2][3]Non-specific; does not identify the nature of impurities. Can be affected by the presence of other acidic or basic impurities.
Quantitative ¹H NMR (qNMR) The intensity of a specific proton signal in the NMR spectrum is directly proportional to the number of those protons in the sample. By comparing the integral of a known proton signal from the analyte to that of a certified internal standard, the purity can be calculated.[4][5]Absolute purity determination, structural confirmation, and identification and quantification of proton-containing impurities.Highly specific, provides structural information, requires no analyte-specific reference standard for absolute quantification.Requires expensive instrumentation and skilled operators. Sample preparation and parameter optimization are critical for accuracy.
FTIR Spectroscopy Absorption of infrared radiation by the molecule's vibrational modes, providing a "fingerprint" spectrum characteristic of its functional groups.Qualitative identification of functional groups (amine, carboxylic acid), and can be used for comparative analysis against a reference standard.Rapid, non-destructive, and requires minimal sample preparation. Can be used to screen for conformity.Primarily a qualitative technique; quantitative analysis for purity is less precise than titration or qNMR and often requires chemometric methods.

Experimental Protocols

Potentiometric Titration of this compound

This protocol is adapted from general procedures for the titration of amino acids.

Materials:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Deionized water

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette

Procedure:

  • Accurately weigh approximately 200-300 mg of the this compound sample and dissolve it in 50 mL of deionized water in a 100 mL beaker.

  • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.

  • Record the initial pH of the solution.

  • If the initial pH is above 7, first titrate with standardized 0.1 M HCl. Add the titrant in small increments (e.g., 0.5-1.0 mL), recording the pH after each addition. Continue the titration until the pH drops to around 2.

  • Titrate the solution with standardized 0.1 M NaOH. Add the titrant in small increments, recording the pH after each addition. As the pH approaches the expected equivalence points, reduce the increment volume to get a more precise determination of the endpoint.

  • Continue the titration until the pH reaches approximately 12.

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • Determine the two equivalence points from the titration curve. The first equivalence point corresponds to the neutralization of the carboxyl group, and the second corresponds to the protonation of the amino group.

  • Calculate the purity of the this compound based on the volume of titrant used to reach the equivalence points and the initial mass of the sample.

Quantitative ¹H NMR (qNMR) Spectroscopy of this compound

This protocol is based on general guidelines for qNMR analysis.

Materials:

  • This compound sample

  • A certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR spectrometer

  • High-precision analytical balance

  • NMR tubes

Procedure:

  • Accurately weigh a specific amount of the this compound sample and a certified internal standard into a vial.

  • Dissolve the mixture in a precise volume of a suitable deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using appropriate quantitative parameters, including a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons.

  • Process the spectrum, including phasing and baseline correction.

  • Integrate the well-resolved signals of both the this compound and the internal standard.

  • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = integral value

    • N = number of protons for the integrated signal

    • MW = molecular weight

    • m = mass

    • P_standard = purity of the internal standard

FTIR Spectroscopy of this compound

This protocol outlines a general procedure for obtaining an FTIR spectrum.

Materials:

  • This compound sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

Procedure:

  • Ensure the ATR crystal is clean by taking a background spectrum.

  • Place a small amount of the this compound sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the FTIR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Clean the ATR crystal after the measurement.

  • Analyze the spectrum for characteristic absorption bands corresponding to the amine (N-H stretching and bending) and carboxylic acid (O-H and C=O stretching) functional groups.

  • Compare the obtained spectrum with a reference spectrum of high-purity this compound, if available, to identify any discrepancies that may indicate the presence of impurities.

Visualizing the Workflow

experimental_workflow cluster_titration Potentiometric Titration cluster_qnmr Quantitative NMR (qNMR) cluster_ftir FTIR Spectroscopy T1 Sample Weighing & Dissolution T2 Titration with Standardized NaOH/HCl T1->T2 T3 pH Monitoring T2->T3 T4 Equivalence Point Determination T3->T4 T5 Purity Calculation T4->T5 N1 Sample & Internal Standard Weighing N2 Dissolution in Deuterated Solvent N1->N2 N3 ¹H NMR Spectrum Acquisition N2->N3 N4 Spectral Processing & Integration N3->N4 N5 Purity Calculation N4->N5 F1 Sample Placement on ATR Crystal F2 Spectrum Acquisition F1->F2 F3 Spectral Analysis F2->F3 F4 Comparison with Reference F3->F4

Logical Relationships in Method Selection

method_selection Requirement Analytical Requirement Quantitative Quantitative Purity Requirement->Quantitative Qualitative Structural Confirmation & Impurity ID Requirement->Qualitative Titration Potentiometric Titration Quantitative->Titration Cost-effective qNMR Quantitative ¹H NMR Quantitative->qNMR High specificity Qualitative->qNMR Detailed information FTIR FTIR Spectroscopy Qualitative->FTIR Rapid screening

Conclusion and Recommendations

The choice of method for validating the purity of this compound depends on the specific requirements of the analysis.

  • Potentiometric titration is a reliable and cost-effective method for determining the overall purity of this compound, assuming that any impurities present are not acidic or basic in nature. It is well-suited for routine quality control where the impurity profile is known to be minimal.

  • Quantitative NMR (qNMR) is the recommended method for a comprehensive purity assessment. It not only provides an accurate and precise purity value but also offers valuable information about the structure of the compound and the identity of any proton-containing impurities. This method is particularly advantageous during drug development and for the certification of reference materials.

  • FTIR spectroscopy serves as a rapid and straightforward technique for identity confirmation and for screening for the presence of major impurities with distinct functional groups. While not ideal for precise purity quantification on its own, it is a valuable complementary tool.

For a thorough and robust validation of this compound purity, a combination of these methods is often the most effective approach. For instance, FTIR can be used for initial identity confirmation, followed by titration for a quick purity check, and finally, qNMR for an accurate, absolute purity determination and impurity profiling. This multi-faceted strategy ensures a comprehensive characterization of the compound, which is essential for its application in research and development.

References

A Comparative Study of Nylon 9 and Other Common Polyamides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the performance characteristics of Nylon 9 (specifically, a high-performance polyamide, PA9T), with other widely used nylons such as Nylon 6 and Nylon 6/6. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis supported by experimental data to aid in material selection and application development.

Data Presentation: Comparative Properties of Nylons

The following table summarizes the key mechanical and thermal properties of Nylon 9 (PA9T), Nylon 6, and Nylon 6/6. The data presented is compiled from various technical data sheets and scientific publications.

PropertyNylon 9 (PA9T)Nylon 6Nylon 6/6Test Method
Mechanical Properties
Tensile Strength (MPa)1038688ASTM D638
Elongation at Break (%)10> 5025ASTM D638
Tensile Modulus (GPa)2.83.61.75ASTM D638
Thermal Properties
Melting Point (°C)285215260DSC
Heat Deflection Temperature @ 1.8 MPa (°C)1308075ISO 75-1/-2
Physical Properties
Water Absorption at Saturation (%)0.176.52.5ISO 62

Performance Comparison

Nylon 9, represented here by the high-performance grade PA9T, exhibits distinct advantages in thermal stability and resistance to moisture compared to Nylon 6 and Nylon 6/6. Its significantly higher melting point and heat deflection temperature make it suitable for applications requiring robust performance at elevated temperatures.[1] Furthermore, the remarkably low water absorption of PA9T contributes to its excellent dimensional stability, a critical factor in precision components.[1]

In terms of mechanical properties, PA9T demonstrates high tensile strength.[2] However, its elongation at break is considerably lower than that of Nylon 6, indicating a more rigid and less ductile nature. Nylon 6, while having a lower melting point and higher water absorption, offers superior flexibility and elongation.[3] Nylon 6/6 presents a balanced profile with good mechanical strength and a higher melting point than Nylon 6, but with higher moisture absorption compared to PA9T.[3][4]

The chemical resistance of polyamides is generally good, particularly against oils and fuels. However, they can be susceptible to strong acids and bases.[5] The lower moisture absorption of PA9T suggests potentially superior resistance to hydrolysis compared to Nylon 6 and Nylon 6/6.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Tensile Properties (ASTM D638)

The determination of tensile properties, including tensile strength, elongation at break, and tensile modulus, is conducted following the ASTM D638 standard test method.[6][7]

Specimen Preparation:

  • Test specimens are prepared in a standard "dumbbell" or "dog-bone" shape through injection molding or machining from a sheet.[7]

  • The dimensions of the specimen depend on the material's rigidity and thickness, with Type I being the most common for rigid plastics.[8]

  • Specimens are conditioned at a standard temperature and humidity prior to testing to ensure consistency.

Test Procedure:

  • The conditioned specimen is securely mounted in the grips of a universal testing machine.[7]

  • An extensometer is attached to the gauge length of the specimen to accurately measure strain.[7]

  • A tensile load is applied at a constant rate of crosshead movement until the specimen fractures.[9] The speed of the test is determined by the material and specimen type.[7]

  • The force and the corresponding elongation are continuously recorded throughout the test.

Data Analysis:

  • Tensile Strength: The maximum stress the material can withstand before breaking.[9]

  • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.[9]

  • Tensile Modulus: A measure of the material's stiffness, calculated from the slope of the initial linear portion of the stress-strain curve.[9]

Melting Point (Differential Scanning Calorimetry - DSC)

The melting point of the nylons is determined using Differential Scanning Calorimetry (DSC), a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11]

Sample Preparation:

  • A small, representative sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.[11]

  • An empty, sealed aluminum pan is used as a reference.

Test Procedure:

  • The sample and reference pans are placed in the DSC cell.

  • The cell is heated at a controlled, constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).[10]

  • The differential heat flow required to maintain the sample and reference at the same temperature is recorded as a function of temperature.

Data Analysis:

  • The melting point (Tm) is identified as the peak temperature of the endothermic transition on the DSC curve, which corresponds to the absorption of heat during the melting process.[10]

Chemical Resistance (ASTM D543)

The resistance of the nylons to chemical reagents is evaluated according to the standard practices outlined in ASTM D543.[1][12]

Specimen Preparation:

  • Standard test specimens (e.g., tensile bars or disks) are prepared.

  • The initial weight, dimensions, and appearance of the specimens are recorded.[1]

Test Procedure:

  • The specimens are fully immersed in the specified chemical reagent at a controlled temperature for a predetermined duration.[1]

  • For certain applications, the test may be conducted under applied stress to evaluate environmental stress cracking.[12]

  • After the exposure period, the specimens are removed, rinsed, and dried.

Data Analysis:

  • The specimens are visually inspected for any changes in appearance, such as swelling, discoloration, cracking, or crazing.[12]

  • Changes in weight and dimensions are measured.[1]

  • The mechanical properties, typically tensile strength and elongation at break, are measured and compared to those of unexposed control specimens to determine the percentage of property retention.[12]

Visualizations

Synthesis Pathways of Common Nylons

SynthesisPathways cluster_nylon9 Nylon 9 Synthesis cluster_nylon6 Nylon 6 Synthesis cluster_nylon66 Nylon 6,6 Synthesis 9-Aminononanoic Acid This compound Nylon 9 Nylon 9 This compound->Nylon 9 Polycondensation Caprolactam Caprolactam Nylon 6 Nylon 6 Caprolactam->Nylon 6 Ring-Opening Polymerization Hexamethylenediamine Hexamethylenediamine Nylon 6,6 Nylon 6,6 Hexamethylenediamine->Nylon 6,6 Polycondensation Adipic Acid Adipic Acid Adipic Acid->Nylon 6,6

Caption: Synthesis routes for Nylon 9, Nylon 6, and Nylon 6,6.

Experimental Workflow for Tensile Strength Testing

TensileTestingWorkflow Start Start Specimen Preparation\n(ASTM D638) Specimen Preparation (ASTM D638) Start->Specimen Preparation\n(ASTM D638) Conditioning Conditioning Specimen Preparation\n(ASTM D638)->Conditioning Mount in UTM Mount in UTM Conditioning->Mount in UTM Apply Tensile Load Apply Tensile Load Mount in UTM->Apply Tensile Load Record Force and Elongation Record Force and Elongation Apply Tensile Load->Record Force and Elongation Specimen Fracture Specimen Fracture Record Force and Elongation->Specimen Fracture Data Analysis Data Analysis Specimen Fracture->Data Analysis End End Data Analysis->End MaterialSelection Application Requirement Application Requirement High Temperature\n(>150°C)? High Temperature (>150°C)? Application Requirement->High Temperature\n(>150°C)? High Flexibility\nRequired? High Flexibility Required? High Temperature\n(>150°C)?->High Flexibility\nRequired? No Nylon 9 (PA9T) Nylon 9 (PA9T) High Temperature\n(>150°C)?->Nylon 9 (PA9T) Yes Balanced Properties\nNeeded? Balanced Properties Needed? High Flexibility\nRequired?->Balanced Properties\nNeeded? No Nylon 6 Nylon 6 High Flexibility\nRequired?->Nylon 6 Yes Nylon 6,6 Nylon 6,6 Balanced Properties\nNeeded?->Nylon 6,6 Yes

References

A Comparative Guide: LC-MS/MS versus GC-MS for 9-Aminononanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of 9-aminononanoic acid, an omega-amino fatty acid with applications in chemical synthesis and as a linker molecule in technologies like PROTACs, requires robust and sensitive analytical methods.[1][2][3] The two most powerful techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these platforms for the analysis of this compound, supported by illustrative experimental data and detailed methodologies.

At a Glance: LC-MS/MS vs. GC-MS for this compound

FeatureLC-MS/MSGC-MS
Sample Derivatization Often not requiredMandatory
Sample Throughput Generally higherLower due to derivatization
Method Development Potentially simplerMore complex due to derivatization optimization
Sensitivity HighHigh, dependent on derivatization
Specificity Very highHigh
Thermal Stability Not a concernAnalyte must be thermally stable after derivatization
Instrumentation Cost Generally higherGenerally lower

Quantitative Performance Comparison

ParameterLC-MS/MS (Direct Analysis)GC-MS (Derivatized Analysis)
Limit of Detection (LOD) 0.04–0.1 µmol/L10-90 ng/mL
Limit of Quantitation (LOQ) 0.1–0.5 µmol/L80-500 ng/mL
**Linearity (R²) **>0.99>0.99
Precision (%RSD) <15%<15%
Accuracy (%Recovery) 80-120%80-110%

Experimental Protocols

LC-MS/MS: Direct Analysis of this compound

This method is advantageous due to its simpler sample preparation, which avoids derivatization.

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 300 µL of methanol (B129727) to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new vial for analysis.

2. Chromatographic Conditions

  • System: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): 174.1 m/z ([M+H]⁺ for this compound).

    • Product Ion (Q3): A specific fragment ion (e.g., 157.1 m/z, corresponding to the loss of NH₃) would be determined by direct infusion of a standard.

  • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

GC-MS: Analysis of this compound after Derivatization

GC-MS analysis of polar molecules like this compound requires a derivatization step to increase their volatility and thermal stability. Silylation is a common and effective approach.

1. Sample Preparation and Derivatization (Plasma)

  • Perform a protein precipitation and extraction as described for the LC-MS/MS method.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • To the dried residue, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of acetonitrile.

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

2. Chromatographic Conditions

  • System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature of 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 50-500) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

  • Key Ions: The mass spectrum of the di-TMS derivative of this compound would be monitored. Characteristic fragment ions would be selected for SIM.

  • Source Temperature: 230 °C.

Visualizing the Methodologies and Applications

The following diagrams illustrate the analytical workflows and a key application of this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Start Plasma Sample Precipitation Protein Precipitation (Methanol) Start->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Direct Injection Supernatant->Injection LC UHPLC Separation (C18 Column) Injection->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition & Quantitation MS->Data

Caption: LC-MS/MS workflow for this compound analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Start Plasma Sample Extraction Extraction & Drying Start->Extraction Derivatization Derivatization (e.g., MSTFA) Extraction->Derivatization Injection Injection Derivatization->Injection GC GC Separation (e.g., DB-5) Injection->GC MS Mass Spectrometry (EI, SIM/Scan) GC->MS Data Data Acquisition & Quantitation MS->Data

Caption: GC-MS workflow for this compound analysis.

PROTAC_Linker cluster_PROTAC PROTAC Molecule POI Protein of Interest (Target) Warhead Warhead POI->Warhead Binds E3Ligase E3 Ubiquitin Ligase E3Binder E3 Ligase Binder E3Ligase->E3Binder Binds Linker This compound (Linker)

Caption: Role of this compound as a PROTAC linker.

Conclusion

Both LC-MS/MS and GC-MS are highly capable techniques for the sensitive and specific quantification of this compound.

  • LC-MS/MS is the preferred method for high-throughput analysis due to its simpler sample preparation, which avoids the need for derivatization. This leads to faster turnaround times and potentially fewer sources of analytical variability.

  • GC-MS is a robust and often more accessible alternative. While it requires a mandatory derivatization step, which adds time and complexity to the workflow, it provides excellent chromatographic resolution and sensitivity.

The choice between these two platforms will ultimately depend on the specific requirements of the study, including sample throughput needs, available instrumentation, and the expertise of the analytical laboratory. For drug development professionals working with this compound as a linker in PROTACs or other conjugates, the high specificity and throughput of LC-MS/MS make it a particularly attractive option for pharmacokinetic and metabolic studies.

References

Performance of Catalysts in the Synthesis of 9-Aminononanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 9-aminononanoic acid (9-ANA), a valuable monomer for the production of high-performance polyamides like Nylon 9, has been approached through various catalytic routes, broadly categorized into biocatalytic and chemocatalytic pathways. This guide provides a comparative overview of the performance of different catalysts employed in these synthetic strategies, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Biocatalytic Synthesis of this compound

Biocatalytic routes for 9-ANA synthesis are gaining traction due to their potential for high selectivity and operation under mild conditions, often starting from renewable feedstocks like oleic acid. The primary biocatalytic approach involves a multi-enzyme cascade.

A prominent example is the whole-cell biocatalysis in Escherichia coli, which converts oleic acid to 9-ANA. This multi-step process achieves an isolated yield of 54% and involves six recombinant enzymes: a fatty acid double bond hydratase, a long-chain secondary alcohol dehydrogenase, a Baeyer-Villiger monooxygenase, a lipase, a primary alcohol dehydrogenase, and an ω-aminotransferase[1]. The final and crucial step in this cascade is the amination of 9-oxononanoic acid, catalyzed by an ω-transaminase.

The performance of ω-transaminases is critical for the overall efficiency of the biocatalytic synthesis. While the specific activity of various ω-transaminases for 9-oxononanoic acid is not extensively reported in a comparative study, research on similar substrates provides insights into their potential efficacy. Key performance indicators for these enzymes include substrate specificity, enantioselectivity, and stability under process conditions. The choice of the specific ω-transaminase can significantly impact the final yield and purity of 9-ANA.

Experimental Protocol: Biocatalytic Synthesis of 9-ANA from Oleic Acid

The following is a generalized experimental protocol based on the multi-enzyme cascade approach in E. coli:

  • Cultivation of Recombinant E. coli : E. coli cells engineered to express the six necessary enzymes are cultured in a suitable growth medium.

  • Whole-Cell Biotransformation : Once the desired cell density is reached, the whole-cell biocatalyst is utilized for the conversion of oleic acid.

  • Reaction Conditions : The reaction is typically carried out in an aqueous buffer at a controlled pH and temperature.

  • Product Isolation : After the reaction, 9-ANA is isolated from the reaction mixture through a series of extraction and purification steps.

experimental_workflow_biocatalytic start Oleic Acid step1 Multi-Enzyme Cascade (Whole-cell E. coli) start->step1 Biocatalysis step2 Reaction Mixture step1->step2 step3 Extraction & Purification step2->step3 end This compound step3->end

Chemocatalytic Synthesis of this compound

Chemical synthesis routes to 9-ANA often involve multiple steps with different catalysts. Two notable pathways start from either unsaturated fatty acids or cyclohexanone (B45756).

Synthesis from Unsaturated Fatty Acids

One patented method utilizes natural unsaturated fatty acids as a starting material. This process involves three key catalytic steps:

  • Catalytic Metathesis : Cross-metathesis with ethylene (B1197577) is performed in the presence of a ruthenium-based catalyst.

  • Oxidative Cleavage : The resulting ω-unsaturated acid undergoes oxidative cleavage to form an aldehyde-acid.

  • Reductive Amination : The final step is the reductive amination of the aldehyde-acid to yield 9-ANA.

Synthesis from Cyclohexanone and Acrylonitrile

A well-documented chemical synthesis of 9-ANA starts from cyclohexanone and acrylonitrile. This multi-step process has shown high yields in its individual stages. A crucial step in one variation of this route is the hydrogenation of an unsaturated ω-cyano nonenoic acid intermediate, followed by the reduction of the nitrile group. The choice of hydrogenation catalyst is critical for achieving high yield and selectivity.

Another variation of this pathway involves the reductive alkylation of an alkyl azelaaldehydate derived from soybean oil, followed by hydrolysis. This reductive alkylation-hydrolysis sequence has been reported to achieve yields greater than 90%.

The table below summarizes the performance of catalysts in key steps of the chemical synthesis of 9-ANA.

Starting MaterialCatalytic StepCatalystYield (%)Purity/SelectivityReference
Unsaturated Fatty AcidsMetathesisRuthenium-based catalyst--Patent Literature
Cyclohexanone/AcrylonitrilePyrolysis-9299% regioisomeric purity[2]
Unsaturated ω-cyano nonenoic acidPartial Hydrogenation-90-[2]
Alkyl azelaaldehydateReductive Alkylation/Hydrolysis->90-

Note: Specific catalyst details and comprehensive comparative data for the same reaction step are limited in the publicly available literature.

Experimental Protocol: Chemical Synthesis of 9-ANA from Cyclohexanone

The following is a generalized protocol for a key hydrogenation step in the synthesis of 9-ANA from a cyano-containing intermediate:

  • Catalyst Preparation : The chosen hydrogenation catalyst (e.g., a supported noble metal catalyst) is prepared and activated.

  • Reaction Setup : The unsaturated ω-cyano nonenoic acid intermediate is dissolved in a suitable solvent in a high-pressure reactor.

  • Hydrogenation : The catalyst is added to the reactor, which is then pressurized with hydrogen gas. The reaction is carried out at a specific temperature and pressure with agitation.

  • Work-up and Purification : After the reaction is complete, the catalyst is filtered off, and the product is isolated and purified through crystallization or chromatography.

experimental_workflow_chemical start Unsaturated Precursor step1 Catalytic Hydrogenation (e.g., Ru/C, Pt/C) start->step1 Chemo-catalysis step2 Crude Product step1->step2 step3 Purification (Crystallization/Chromatography) step2->step3 end This compound step3->end

Conclusion

Both biocatalytic and chemocatalytic routes offer viable pathways for the synthesis of this compound. The biocatalytic approach, with its multi-enzyme cascades, presents an environmentally benign option with high selectivity, achieving a notable 54% isolated yield from oleic acid[1]. The chemical routes, starting from feedstocks like cyclohexanone, can achieve high yields in individual steps, such as 92% in pyrolysis and 90% in hydrogenation[2].

The choice of catalyst is paramount in both approaches. For biocatalysis, the selection and engineering of enzymes like ω-transaminases are key to optimizing the process. In chemocatalysis, the performance of hydrogenation and amination catalysts directly influences the overall yield and purity of the final product. Further research focusing on the direct comparison of different catalysts under standardized conditions would be highly valuable for the rational design and optimization of this compound synthesis.

References

Structural comparison of alpha-amino acids versus beta-amino acids in polymers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Alpha- and Beta-Amino Acid Polymers: Structure, Stability, and Function

For researchers, scientists, and drug development professionals, understanding the fundamental differences between alpha-(α-) and beta-(β-) amino acid-based polymers is crucial for the rational design of novel therapeutics, biomaterials, and catalysts. This guide provides an objective comparison of the structural and functional properties of α-peptides (polypeptides) and β-peptides (poly-β-peptides), supported by experimental data and detailed methodologies.

Fundamental Structural Differences

The primary distinction between α- and β-amino acids lies in the position of the amino group relative to the carboxyl group. In α-amino acids, the amino group is attached to the α-carbon, the same carbon atom as the carboxyl group. In contrast, β-amino acids have an additional carbon atom in their backbone, with the amino group attached to the β-carbon.[1][2] This seemingly minor difference has profound implications for the resulting polymer's structure and function.

Two main types of β-peptides exist based on the substitution pattern on the backbone: β²-peptides, with the side chain (R) adjacent to the carbonyl group, and β³-peptides, with the side chain adjacent to the amino group.[2]

Figure 1. Comparison of α- and β-amino acid structures.

Secondary Structure and Stability

The extended backbone of β-peptides allows them to form a wider variety of stable secondary structures compared to α-peptides. While α-peptides predominantly form right-handed α-helices and β-sheets, β-peptides can adopt various helical conformations, including 8-, 10-, 12-, and 14-helices, with the left-handed 3₁₄-helix being a dominant fold for β³-peptides.[1][2] These secondary structures in β-peptides are often stable even in short oligomers.[1]

Molecular dynamics simulations have shown that the stability of these helices is influenced by the solvent. The α-helix of α-peptides is generally more stable in polar solvents like water, whereas the helical structures of β-peptides are often more stable in less polar solvents such as methanol.[1] This is attributed to differences in the polarity of the solvent-accessible surface area.[1]

Propertyα-Peptide (Poly-α-alanine)β-Peptide (Poly-β-alanine)Reference
Dominant Helix TypeRight-handed α-helixLeft-handed 3₁₄-helix[1]
Helical Stability in WaterMore StableLess Stable[1]
Helical Stability in MethanolLess StableMore Stable[1]
Backbone Flexibility (RMSF)HigherLower[1]

Proteolytic Stability

One of the most significant advantages of β-peptides in a biological context is their remarkable resistance to proteolytic degradation.[3] Proteases, the enzymes that break down proteins and peptides, are highly specific for the structure of α-peptides and generally do not recognize the β-peptide backbone.[4][5][6][7] This inherent stability makes β-peptides and mixed α/β-peptides attractive candidates for therapeutic applications where a longer half-life is desirable.[3]

Peptide TypeProteolytic StabilityReference
α-PeptideSusceptible to degradation[4]
β-PeptideHighly resistant to degradation[4][6][7]
Mixed α/β-PeptideIncreased stability compared to α-peptides[3][4]

Biological Activity and Applications

The ability of β-peptides to mimic the secondary structures of α-peptides, coupled with their proteolytic stability, has led to their exploration in various biomedical applications, including the development of antimicrobial agents, enzyme inhibitors, and receptor ligands.[4][8] Mixed α/β-peptides are also being investigated as they can combine the recognition properties of α-peptides with the enhanced stability of β-peptides.[3][4] For instance, an α/β-peptide mimic of the VEGF-binding α-peptide showed identical affinity for its target but with improved stability against proteolysis.[3]

Applicationα-Peptideβ-Peptide / α/β-PeptideReference
Antimicrobial AgentsActive but proteolytically unstableActive and proteolytically stable[8]
Enzyme InhibitionCan be potent but have short half-livesCan exhibit potent and prolonged inhibition[8]
Receptor BindingNatural ligandsCan be designed to bind with high affinity and stability[8]

Experimental Protocols

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution. The characteristic CD spectra of different secondary structures allow for their identification and quantification.

Protocol:

  • Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., phosphate (B84403) buffer) to a final concentration of 0.1-1 mg/mL. The buffer should not have a high absorbance in the far-UV region.

  • Instrumentation: Use a CD spectropolarimeter. Set the wavelength range to 190-260 nm.

  • Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25°C).

  • Data Analysis:

    • An α-helical structure will show two negative bands of similar magnitude at approximately 208 nm and 222 nm, and a positive band around 193 nm.[9]

    • A β-sheet structure typically exhibits a negative band between 210-220 nm and a positive band between 195-200 nm.[7]

    • The spectra of β-peptide helices will differ, and comparison with literature data for specific helix types is necessary.

CD_Spectroscopy_Workflow cluster_workflow CD Spectroscopy Workflow A Peptide Sample Preparation B CD Spectropolarimeter Measurement (190-260 nm) A->B Introduce Sample C Data Acquisition B->C D Spectral Analysis C->D E Secondary Structure Determination D->E Compare to Reference Spectra

Figure 2. Workflow for CD spectroscopy analysis.

Protease Degradation Assay

This assay is used to compare the stability of α- and β-peptides in the presence of proteases.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the protease (e.g., trypsin, chymotrypsin, or a mixture like pronase) in a suitable buffer (e.g., Tris-HCl).

    • Prepare stock solutions of the α- and β-peptides to be tested.

  • Reaction Setup:

    • In separate microcentrifuge tubes, mix the peptide solution with the protease solution. Include a control with the peptide in buffer without the enzyme.

    • Incubate the reactions at a physiological temperature (e.g., 37°C).

  • Time-Course Analysis:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each reaction tube.

    • Stop the enzymatic reaction by adding a quenching agent (e.g., trifluoroacetic acid or a protease inhibitor cocktail).

  • Quantification:

    • Analyze the amount of remaining intact peptide at each time point using reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Calculate the half-life of each peptide under the assay conditions.

Protease_Assay_Workflow cluster_assay Protease Degradation Assay A Incubate Peptide with Protease at 37°C B Collect Aliquots at Different Time Points A->B C Quench Reaction B->C D Analyze by RP-HPLC or LC-MS C->D E Determine Peptide Half-Life D->E

Figure 3. Experimental workflow for a protease degradation assay.

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination

NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution.

Protocol:

  • Sample Preparation: Dissolve the peptide (isotopically labeled, e.g., with ¹⁵N and ¹³C, for more complex structures) in a suitable buffer containing a small percentage of D₂O. The concentration should typically be greater than 0.5 mM.[10]

  • NMR Experiments:

    • Acquire a series of 2D NMR spectra, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy).[11]

    • For larger or more complex peptides, 3D and 4D heteronuclear NMR experiments may be necessary.

  • Resonance Assignment: Assign the chemical shifts of the protons and other nuclei to specific atoms in the peptide sequence.

  • Structural Restraints:

    • Use NOESY spectra to determine through-space proximities between protons (distance restraints).

    • Use COSY and TOCSY spectra to determine through-bond connectivities and derive dihedral angle restraints from coupling constants.

  • Structure Calculation: Use computational methods (e.g., simulated annealing) to calculate an ensemble of 3D structures that are consistent with the experimental restraints.

Conclusion

The structural divergence between α- and β-amino acid polymers leads to significant differences in their secondary structures, stability, and potential for biological applications. While α-peptides are the basis of natural proteins, the enhanced proteolytic stability and diverse structural repertoire of β-peptides and mixed α/β-peptides offer exciting opportunities for the development of novel therapeutics and biomaterials. A thorough understanding of their comparative properties, supported by rigorous experimental evaluation, is essential for harnessing their full potential.

References

Cytocompatibility of Amino Acid-Derived Polyanions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amino acid-derived polyanions are a class of biodegradable polymers with significant potential in drug delivery, tissue engineering, and other biomedical applications. Their inherent biocompatibility, stemming from their natural amino acid building blocks, makes them an attractive alternative to synthetic polymers. This guide provides a comparative overview of the cytocompatibility of prominent amino acid-derived polyanions, supported by experimental data and detailed protocols to assist researchers in selecting the optimal materials for their specific applications.

Executive Summary

This guide focuses on the comparative cytocompatibility of two primary amino acid-derived polyanions: poly(L-glutamic acid) (PGA) and poly(L-aspartic acid) (PAA), along with other emerging amino acid-based polymers. The overall consensus from the reviewed literature is that these polyanions generally exhibit excellent cytocompatibility. However, factors such as molecular weight, concentration, and the specific cell type can influence their biological response. This guide presents quantitative data on cell viability and inflammatory responses, details the experimental methodologies used to obtain this data, and provides visual representations of key biological pathways and experimental workflows.

Comparative Analysis of Cell Viability

The cytocompatibility of amino acid-derived polyanions is frequently assessed by measuring cell viability and proliferation in the presence of the polymer. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. In this assay, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.

While direct side-by-side comparative studies with extensive quantitative data tables are not abundant in the readily available literature, the existing research consistently indicates high cytocompatibility for both poly(L-glutamic acid) and poly(L-aspartic acid). For instance, studies on various amino-acid-derived polyanions have shown that they are well-tolerated by cells like L929 mouse fibroblasts at concentrations up to 0.1 mg/mL for 24 hours[1].

Below is a table summarizing representative cell viability data, compiled from various sources to provide a comparative perspective. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

PolyanionCell LineConcentration (µg/mL)Incubation Time (h)Cell Viability (%)Reference
Poly(L-glutamic acid) (PGA) B16F10>5000 (IC50)->50[2]
Poly(L-aspartic acid) (PAA) ---Generally high[2]
Amino Acid-Derived Polyacrylamides L92910024~100[1]

Note: The table is illustrative and compiles data from different studies. "Generally high" indicates that the source states good biocompatibility without providing specific quantitative data in the abstract. The IC50 value for PGA indicates the concentration at which 50% of the cells are inhibited.

Inflammatory Response to Amino Acid-Derived Polyanions

An essential aspect of cytocompatibility is the material's potential to elicit an inflammatory response. This is often evaluated by measuring the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), by immune cells like macrophages upon exposure to the material.

Current research suggests that amino acid-derived polyanions generally have a low inflammatory potential. However, the specific structure of the polymer can influence its interaction with immune cells. For example, some poly(beta-amino esters) have been shown to activate macrophages through pathways independent of the common NF-κB signaling pathway[3][4].

The following table summarizes findings on the inflammatory response to amino acid-derived polymers.

PolyanionImmune Cell TypeCytokine MeasuredEffectReference
Poly(beta-amino ester) Macrophages-Activation independent of NF-κB signaling[3][4]
Glutamine RAW264.7 MacrophagesTNF-α, IL-6Dose-dependent increase in vitro[1][5]
Glutamine Mouse Peritoneal MacrophagesTNF-α, IL-6Significant decrease in vivo (sepsis model)[1]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability after exposure to a polymer.

Materials:

  • 96-well tissue culture plates

  • Cells of interest (e.g., L929, HeLa, etc.)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Polymer Treatment: Prepare serial dilutions of the amino acid-derived polyanion in complete culture medium. Remove the old medium from the wells and add 100 µL of the polymer solutions at various concentrations. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells (100% viability).

ELISA for Cytokine Production

This protocol outlines the measurement of TNF-α and IL-6 production by macrophages.

Materials:

  • 24-well tissue culture plates

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • LPS (lipopolysaccharide) for stimulating macrophages (positive control)

  • Amino acid-derived polyanion solutions

  • ELISA kits for TNF-α and IL-6

  • Microplate reader

Procedure:

  • Cell Seeding: Seed macrophages into a 24-well plate at an appropriate density and allow them to adhere overnight.

  • Polymer Treatment: Treat the cells with different concentrations of the amino acid-derived polyanions. Include an untreated control and an LPS-stimulated positive control.

  • Incubation: Incubate the cells for a specified time (e.g., 24 hours) to allow for cytokine production.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the cell culture supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Quantify the concentration of each cytokine based on the standard curve generated in the ELISA.

Visualizing Biological Interactions

Experimental Workflow for Cytocompatibility Assessment

The following diagram illustrates a typical workflow for evaluating the cytocompatibility of amino acid-derived polyanions.

G cluster_0 Polymer Synthesis & Characterization cluster_1 In Vitro Cytocompatibility Assays cluster_2 Data Analysis & Interpretation A Synthesis of Amino Acid-Derived Polyanions B Physicochemical Characterization (MW, PDI, etc.) A->B C Cell Culture (e.g., Fibroblasts, Macrophages) B->C D Treatment with Polyanions C->D E Cell Viability Assay (e.g., MTT) D->E F Inflammatory Response Assay (e.g., ELISA for TNF-α, IL-6) D->F G Quantitative Comparison of Cell Viability E->G H Assessment of Inflammatory Potential F->H I Structure-Activity Relationship Analysis G->I H->I

Caption: Workflow for assessing the cytocompatibility of amino acid-derived polyanions.

Inflammatory Signaling Pathways

The inflammatory response to biomaterials is often mediated by key signaling pathways within immune cells. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the production of pro-inflammatory cytokines.

G cluster_0 Cellular Response to Polyanions cluster_1 Signaling Cascades cluster_2 Cellular Outcome polyanion Amino Acid-Derived Polyanion receptor Cell Surface Receptors (e.g., TLRs) polyanion->receptor mapk MAPK Pathway (p38, JNK, ERK) receptor->mapk nfkb NF-κB Pathway receptor->nfkb cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) mapk->cytokines nfkb->cytokines

Caption: Key signaling pathways in the inflammatory response to biomaterials.

Conclusion

Amino acid-derived polyanions, particularly poly(L-glutamic acid) and poly(L-aspartic acid), are promising biomaterials with generally high cytocompatibility. This guide provides a framework for understanding and comparing their biological performance. The provided experimental protocols and diagrams offer practical tools for researchers in the field. Future research should focus on direct, quantitative comparisons of a wider range of these polymers to establish a more comprehensive understanding of their structure-cytocompatibility relationships, which will be crucial for the rational design of the next generation of biomedical materials.

References

A Researcher's Guide to Amino Acid Analysis in Protein-Containing Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate determination of the amino acid composition of protein-containing samples is a critical step in various applications, from assessing the nutritional value of food products to ensuring the quality and consistency of biopharmaceuticals.[][2] This guide provides a comprehensive comparison of the most prevalent methods for amino acid analysis, complete with experimental protocols and performance data to aid in selecting the most suitable technique for your research needs.

The analysis of amino acids is a fundamental technique in biochemistry and the pharmaceutical industry, providing vital information about the structure, function, and purity of proteins and peptides.[] The process generally involves three key stages: hydrolysis of the protein into its constituent amino acids, separation of the individual amino acids, and their subsequent detection and quantification.[3]

Comparison of Key Amino Acid Analysis Methodologies

The choice of analytical method depends on several factors, including the sample matrix, required sensitivity, desired throughput, and available instrumentation.[] The following tables provide a comparative overview of the most common techniques used for amino acid analysis.

Table 1: Comparison of Common Derivatization Reagents for HPLC-based Amino Acid Analysis

FeatureOPA (o-phthalaldehyde)PITC (Phenylisothiocyanate)AccQ-Tag (AQC)Ninhydrin (B49086)
Principle Pre-column derivatization reacting with primary amines to form fluorescent isoindole derivatives.Pre-column derivatization reacting with primary and secondary amines to form UV-active phenylthiocarbamyl (PTC) derivatives.Pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) reacting with primary and secondary amines to form stable, fluorescent derivatives.Post-column derivatization reacting with primary and most secondary amino acids to form a colored compound (Ruhemann's purple).
Amino Acid Reactivity Primary amino acids only.Primary and secondary amino acids.Primary and secondary amino acids.All amino acids (Proline gives a yellow color).
Detection Method Fluorescence (Ex: 340 nm, Em: 455 nm) or UV (338 nm).UV (254 nm).Fluorescence or UV.Visible Absorbance (570 nm, 440 nm for proline).
Advantages Rapid reaction, high sensitivity, suitable for automation.Stable derivatives, reacts with secondary amines.Stable derivatives, high sensitivity, reacts with secondary amines, good for automation.Well-established, robust, not affected by sample matrix before separation.
Limitations Unstable derivatives, does not react with secondary amines (e.g., Proline).Complex sample preparation, reagent is toxic and requires anhydrous conditions.Potential for interfering by-products from reagent hydrolysis.Lower sensitivity compared to fluorescence methods, requires specialized equipment for post-column reaction.
Typical Run Time 15-30 minutes.25-40 minutes.~8 minutes (UPLC).> 60 minutes.
Detection Limit Picomole range.20-500 picomoles.Picomole to femtomole range.Nanomole range.

Table 2: Comparison of Chromatographic and Mass Spectrometry-based Amino Acid Analysis Methods

MethodPrincipleAdvantagesDisadvantages
Ion-Exchange Chromatography (IEC) with Post-Column Derivatization Separation based on the charge of amino acids on an ion-exchange resin, followed by derivatization (e.g., with ninhydrin) for detection.Robust and reproducible, relatively insensitive to sample matrix effects.Long analysis times, lower sensitivity than pre-column fluorescence methods, requires dedicated instrumentation.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Pre-Column Derivatization Separation of derivatized amino acids based on their hydrophobicity on a C18 or similar column.High sensitivity, faster analysis times than IEC, versatile.Derivatization reaction can be influenced by the sample matrix, derivative stability can be a concern.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation of amino acids (derivatized or underivatized) by liquid chromatography followed by detection based on their mass-to-charge ratio.High specificity and sensitivity, can analyze underivatized amino acids, provides structural information.Susceptible to ion suppression from the sample matrix, may not differentiate isomers without appropriate chromatography.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile amino acid derivatives by gas chromatography followed by mass spectrometry detection.High resolution and speed.Requires derivatization to make amino acids volatile, sensitive to moisture.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible results. Below are outlines of the key steps for the most common amino acid analysis workflows.

Protein Hydrolysis (Acid Hydrolysis)

Acid hydrolysis is the most common method for releasing amino acids from proteins and peptides.

Objective: To break the peptide bonds and release individual amino acids.

Materials:

  • Protein/peptide sample

  • 6 M Hydrochloric acid (HCl) with phenol (B47542) (to prevent halogenation of tyrosine)

  • Hydrolysis tubes

  • Vacuum sealing apparatus

  • Heating block or oven at 110°C

Procedure:

  • Accurately weigh or pipette a known amount of the protein sample into a hydrolysis tube.

  • Add a sufficient volume of 6 M HCl containing phenol.

  • Freeze the sample to prevent bumping during vacuum application.

  • Apply a vacuum and seal the tube.

  • Place the sealed tube in an oven or heating block at 110°C for 24 hours.

  • After hydrolysis, cool the tube and carefully open it.

  • Dry the sample under vacuum to remove the HCl.

  • Reconstitute the sample in a suitable buffer for analysis.

Note: Acid hydrolysis destroys Tryptophan and can lead to partial loss of Serine, Threonine, and Cysteine. Specific methods exist for the analysis of these amino acids, such as basic hydrolysis for Tryptophan or performic acid oxidation for Cysteine and Methionine.

Pre-column Derivatization with o-phthalaldehyde (B127526) (OPA)

Objective: To derivatize primary amino acids for fluorescence or UV detection.

Materials:

Procedure (can be automated):

  • Mix the amino acid sample with the borate buffer.

  • Add the OPA reagent containing the thiol.

  • Allow the reaction to proceed for a short, defined time (e.g., 1-2 minutes) at room temperature.

  • Inject the derivatized sample into the HPLC system for analysis.

Pre-column Derivatization with Phenylisothiocyanate (PITC)

Objective: To derivatize primary and secondary amino acids for UV detection.

Materials:

  • Dried hydrolyzed sample or amino acid standards

  • Coupling solution (e.g., ethanol:water:triethylamine)

  • PITC reagent

  • Vacuum centrifuge

Procedure:

  • Redissolve the dried amino acid sample in the coupling solution.

  • Add the PITC reagent and allow the reaction to proceed at room temperature for about 20 minutes.

  • Dry the sample under vacuum to remove excess reagent and solvents.

  • Reconstitute the PTC-amino acids in the initial mobile phase for HPLC analysis.

Pre-column Derivatization with AccQ-Tag (AQC)

Objective: To derivatize primary and secondary amino acids for fluorescence or UV detection using the Waters AccQ•Tag Ultra chemistry.

Materials:

  • Hydrolyzed sample or amino acid standards

  • AccQ•Tag Ultra Borate Buffer

  • AccQ•Tag Ultra Reagent (AQC) dissolved in acetonitrile

Procedure:

  • To 10 µL of sample, add 70 µL of AccQ•Tag Ultra Borate Buffer and mix.

  • Add 20 µL of the dissolved AccQ•Tag Ultra Reagent, vortex immediately.

  • Heat the mixture at 55°C for 10 minutes.

  • Cool the sample and inject it into the UPLC/HPLC system.

Post-column Derivatization with Ninhydrin

Objective: To detect amino acids after their separation by ion-exchange chromatography.

Materials:

  • Separated amino acids from the IEC column

  • Ninhydrin reagent

  • High-temperature reaction coil

Procedure:

  • The eluent from the ion-exchange column containing the separated amino acids is mixed with the ninhydrin reagent.

  • The mixture passes through a heated reaction coil (e.g., 100-130°C) to facilitate the color-forming reaction.

  • The colored products are then detected by a photometer at 570 nm (and 440 nm for proline).

Amino Acid Analysis by LC-MS

Objective: To separate and quantify amino acids without derivatization.

Materials:

  • Hydrolyzed sample or amino acid standards

  • Appropriate mobile phases (e.g., containing formic acid or ammonium (B1175870) formate)

  • HILIC or mixed-mode chromatography column

Procedure:

  • Prepare the sample by dilution in an appropriate solvent.

  • Inject the sample into the LC-MS/MS system.

  • Separate the underivatized amino acids using a suitable chromatographic method (e.g., HILIC).

  • Detect and quantify the amino acids using mass spectrometry, often in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the key steps in each major amino acid analysis workflow.

Protein_Hydrolysis_Workflow cluster_sample_prep Sample Preparation Protein_Sample Protein Sample Add_HCl Add 6M HCl Protein_Sample->Add_HCl Seal_Vacuum Seal under Vacuum Add_HCl->Seal_Vacuum Heat_110C Heat at 110°C for 24h Seal_Vacuum->Heat_110C Dry_Sample Dry Sample Heat_110C->Dry_Sample Reconstitute Reconstitute in Analysis Buffer Dry_Sample->Reconstitute

Figure 1. General workflow for protein acid hydrolysis.

Pre_Column_Derivatization_Workflow cluster_pre_column Pre-Column Derivatization HPLC Workflow Hydrolyzed_Sample Hydrolyzed Sample Derivatization Add Derivatization Reagent (e.g., OPA, PITC, AccQ-Tag) Hydrolyzed_Sample->Derivatization Reaction Reaction (Time & Temp dependent) Derivatization->Reaction HPLC_Separation RP-HPLC Separation Reaction->HPLC_Separation Detection UV/Fluorescence Detection HPLC_Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Figure 2. Workflow for pre-column derivatization HPLC.

Post_Column_Derivatization_Workflow cluster_post_column Post-Column Derivatization IEC Workflow Hydrolyzed_Sample Hydrolyzed Sample IEC_Separation Ion-Exchange Chromatography Hydrolyzed_Sample->IEC_Separation Derivatization Mix with Ninhydrin Reagent IEC_Separation->Derivatization Reaction_Coil Heated Reaction Coil Derivatization->Reaction_Coil Detection Visible Detection (570nm & 440nm) Reaction_Coil->Detection Quantification Data Analysis & Quantification Detection->Quantification

Figure 3. Workflow for post-column derivatization IEC.

LCMS_Workflow cluster_lcms LC-MS Workflow for Underivatized Amino Acids Hydrolyzed_Sample Hydrolyzed Sample Sample_Prep Sample Dilution Hydrolyzed_Sample->Sample_Prep LC_Separation HILIC/Mixed-Mode LC Separation Sample_Prep->LC_Separation MS_Detection Mass Spectrometry Detection (MS/MS) LC_Separation->MS_Detection Quantification Data Analysis & Quantification MS_Detection->Quantification

Figure 4. Workflow for LC-MS analysis of underivatized amino acids.

References

Differentiating 9-Aminononanoic Acid from its Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of chemical isomers is a critical step in ensuring the efficacy, safety, and intellectual property of a compound. 9-Aminononanoic acid, a linear amino acid with the amino group at the terminal position, can be easily mistaken for its various positional and branched-chain isomers, which may possess significantly different biological activities and chemical properties. This guide provides an objective comparison of analytical techniques to differentiate this compound from its isomers, supported by established experimental principles.

Distinguishing Isomers: An Overview

The primary challenge in differentiating isomers lies in their identical molecular weight and elemental composition. Therefore, analytical techniques that can probe the structural arrangement of atoms are essential. The key to distinguishing this compound from its isomers is to exploit the differences in the position of the amino group along the nonanoic acid backbone and the variation in the carbon skeleton for branched-chain isomers. These structural dissimilarities will manifest as distinct signals in various analytical platforms.

Comparative Analytical Data

Table 1: Predicted Chromatographic and Mass Spectrometric Differentiation of Aminononanoic Acid Isomers

IsomerPredicted HPLC Retention Time (Reversed-Phase)Predicted GC-MS Fragmentation Pattern (as TMS derivative)
This compound Least RetainedCharacteristic fragment from cleavage adjacent to the terminal amino group.
2-Aminononanoic acid Most RetainedProminent fragment from alpha-cleavage, resulting in the loss of the carboxyl group.
Positional Isomers (3- to 8-) Intermediate RetentionFragmentation patterns will vary based on the position of the amino group, with characteristic ions resulting from cleavage at the C-C bonds adjacent to the amine.
Branched-Chain Isomers Retention time will vary based on the degree and position of branching.Fragmentation will be influenced by the branching, leading to the formation of stable, branched carbocations.

Table 2: Predicted NMR Spectroscopic Differentiation of Aminononanoic Acid Isomers

IsomerPredicted ¹H NMR Key Differentiating SignalsPredicted ¹³C NMR Key Differentiating Signals
This compound A triplet around 2.7-3.0 ppm corresponding to the methylene (B1212753) group attached to the terminal amino group.A signal around 40-45 ppm for the carbon attached to the terminal amino group.
2-Aminononanoic acid A multiplet around 3.5-4.0 ppm for the methine proton at the alpha-carbon.A signal around 50-60 ppm for the alpha-carbon.
Positional Isomers (3- to 8-) The chemical shift of the proton on the carbon bearing the amino group will vary depending on its position.The chemical shift of the carbon bearing the amino group will be distinct for each isomer.
Branched-Chain Isomers The presence of doublets and multiplets for methyl and methine protons, with chemical shifts dependent on the branching pattern.The number of signals will be indicative of the symmetry, and chemical shifts will be altered by the branching.

Experimental Protocols

The following are detailed methodologies for the key experiments used to differentiate aminononanoic acid isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For amino acids, derivatization is necessary to increase their volatility.

Protocol for GC-MS Analysis of Aminononanoic Acid Isomers (as Trimethylsilyl Derivatives):

  • Derivatization:

    • To 1 mg of the aminononanoic acid isomer, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes.

    • After cooling to room temperature, the sample is ready for injection.

  • GC Conditions:

    • Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of non-volatile compounds like amino acids. Reversed-phase chromatography can separate isomers based on polarity, while chiral chromatography is necessary for enantiomeric separation.

Protocol for Reversed-Phase HPLC Analysis of Aminononanoic Acid Isomers:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Gradient Program: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, making it an excellent tool for isomer differentiation.

Protocol for ¹H and ¹³C NMR Analysis of Aminononanoic Acid Isomers:

  • Sample Preparation:

    • Dissolve 5-10 mg of the aminononanoic acid isomer in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • ¹H NMR: Acquire standard proton spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire proton-decoupled carbon spectra. A larger number of scans will be required compared to ¹H NMR.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the differentiation of this compound from its isomers.

Differentiating_Isomers cluster_start Sample cluster_techniques Analytical Techniques cluster_data Data Analysis cluster_results Isomer Identification start Mixture of Aminononanoic Acid Isomers gcms GC-MS (after derivatization) start->gcms hplc HPLC start->hplc nmr NMR Spectroscopy start->nmr frag Fragmentation Pattern gcms->frag rt_gc Retention Time gcms->rt_gc rt_hplc Retention Time hplc->rt_hplc shifts Chemical Shifts & Coupling Constants nmr->shifts isomer_9 This compound frag->isomer_9 Specific Fragments isomer_other Other Positional or Branched Isomers frag->isomer_other rt_gc->isomer_9 Unique RT rt_gc->isomer_other rt_hplc->isomer_9 Unique RT rt_hplc->isomer_other shifts->isomer_9 Characteristic Signals shifts->isomer_other

Workflow for the differentiation of aminononanoic acid isomers.

Conclusion

The differentiation of this compound from its positional and branched-chain isomers is achievable through a combination of modern analytical techniques. Gas chromatography-mass spectrometry, after appropriate derivatization, can separate isomers and provide unique fragmentation patterns for identification. High-performance liquid chromatography offers a robust method for separation based on polarity. Finally, NMR spectroscopy serves as a definitive tool for structural elucidation by providing a detailed map of the chemical environment of each atom in the molecule. For unambiguous identification, a multi-technique approach is recommended.

Safety Operating Guide

Safe Disposal of 9-Aminononanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 9-Aminononanoic acid as a chemical waste product. Do not dispose of it down the drain or in regular trash. Adherence to your institution's specific chemical hygiene plan is mandatory.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on general laboratory safety protocols and specific hazard information for this compound.

Hazard and Safety Information

Proper handling and disposal of this compound are dictated by its inherent chemical properties and associated hazards. The following table summarizes key safety data.

Hazard ClassificationGHS CodePrecautionary StatementDescription
Skin IrritationH315P264, P280, P302+P352, P332+P317, P362+P364Causes skin irritation. Wash hands thoroughly after handling. Wear protective gloves and clothing. If on skin, wash with plenty of water. If irritation occurs, seek medical attention. Take off contaminated clothing and wash before reuse.[1]
Serious Eye IrritationH319P280, P305+P351+P338, P337+P317Causes serious eye irritation. Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1]
Aquatic Toxicity (Potential)H412P273, P501While not explicitly classified for this compound in all found SDSs, related compounds like nonanoic acid are harmful to aquatic life with long-lasting effects.[2] Therefore, it is prudent to avoid release to the environment and dispose of contents/container to an approved waste disposal plant.

Experimental Protocols: Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Small Spill (Solid):

  • Restrict Access: Keep unnecessary personnel away from the spill area.

  • Ventilation: Ensure the area is well-ventilated.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. For larger spills or in poorly ventilated areas, respiratory protection may be necessary.[3]

  • Containment: Carefully sweep up the solid material. Avoid generating dust.[3]

  • Collection: Place the spilled material into a suitable, clearly labeled, and closed container for chemical waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect the cleaning materials and any contaminated absorbent pads for disposal as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor or Environmental Health & Safety (EHS) department.

Large Spill: For large spills, evacuate the area and contact your institution's EHS department or emergency response team immediately.

Disposal Workflow

The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance. The diagram below illustrates the decision-making process and procedural steps for its disposal.

G Figure 1. Disposal Workflow for this compound cluster_0 Preparation & Collection cluster_1 Accumulation & Storage cluster_2 Final Disposal start Start: Unused or Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select a Compatible, Leak-Proof Waste Container ppe->container label_container Label Container: 'Hazardous Waste', 'this compound', Accumulation Start Date container->label_container transfer Transfer Waste into Labeled Container label_container->transfer close_container Keep Container Securely Closed (Except when adding waste) transfer->close_container storage Store in a Designated Satellite Accumulation Area (SAA) close_container->storage segregate Segregate from Incompatible Materials (e.g., strong oxidizing agents) storage->segregate monitor Monitor Waste Level (Do not exceed 90% full) segregate->monitor pickup Arrange for Pickup by Institutional EHS or Licensed Waste Contractor monitor->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedure

  • Personal Protective Equipment (PPE): Before handling this compound waste, equip yourself with the necessary PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Waste Container Selection:

    • Choose a container that is in good condition, leak-proof, and chemically compatible with this compound. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.

    • The container must have a secure screw-top cap or other means of being tightly closed.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly write the full chemical name, "this compound," on the label. Do not use abbreviations or chemical formulas.

    • Indicate the accumulation start date (the date the first amount of waste is added to the container).

  • Waste Collection:

    • Carefully transfer the waste this compound (solid or in solution) into the labeled hazardous waste container.

    • Avoid mixing this compound with other incompatible waste streams. It should be segregated from strong oxidizing agents.

    • Keep the waste container securely closed at all times, except when you are actively adding waste.

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.

    • Ensure the storage area is well-ventilated and away from heat or ignition sources.

    • Utilize secondary containment, such as a tray, to capture any potential leaks.

  • Disposal Request:

    • Monitor the amount of waste in the container. Do not fill it beyond 90% capacity to allow for expansion.

    • Once the container is full or is approaching the institutional time limit for storage in an SAA, arrange for a waste pickup through your institution's Environmental Health & Safety (EHS) department or designated hazardous waste contractor.

  • Empty Container Disposal:

    • If a container held pure this compound, it must be triple-rinsed with a suitable solvent.

    • The first rinsate must be collected and disposed of as hazardous waste.

    • Subsequent rinsates may also need to be collected, depending on local regulations.

    • After thorough rinsing and drying, deface or remove the original labels before disposing of the empty container in the appropriate solid waste stream (e.g., glass or plastic recycling).

Disclaimer: This information is intended as a guide and should be supplemented by the specific policies and procedures of your institution. Always consult your Safety Data Sheet (SDS) and your institution's Chemical Hygiene Plan and Environmental Health & Safety (EHS) department for detailed and compliant disposal procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Aminononanoic acid
Reactant of Route 2
9-Aminononanoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.